molecular formula C34H59NO13 B159652 Fumonisin B4 CAS No. 136379-60-7

Fumonisin B4

Cat. No.: B159652
CAS No.: 136379-60-7
M. Wt: 689.8 g/mol
InChI Key: WYYKRDVIBOEORL-JLCKPESSSA-N
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Description

Fumonisin B4 (FB4) is a mycotoxin belonging to the B-series fumonisins, a class of economically significant and toxicologically relevant secondary metabolites predominantly produced by the fungi Fusarium proliferatum and Fusarium verticillioides . It has also been identified in species of Aspergillus niger and Tolypocladium . Structurally, FB4 is characterized by a long-chain aminopolyol backbone diesterified with two propane-1,2,3-tricarboxylic acid (TCA) groups, making it a structural analog of sphingoid bases like sphinganine (Sa) and sphingosine (So) . This structural similarity is the foundation of its primary mechanism of action. The core research value of this compound lies in its role as a specific inhibitor of the enzyme ceramide synthase (sphingosine N-acyltransferase) in the de novo sphingolipid biosynthesis pathway . By competitively inhibiting this key enzyme, FB4 disrupts the metabolism of complex sphingolipids and leads to a characteristic accumulation of the bioactive intermediates sphinganine and sphingosine, as well as a depletion of more complex sphingolipids . This disruption makes FB4 an invaluable molecular tool for studying the role of sphingolipids in critical cellular processes such as apoptosis, proliferation, differentiation, and cell-cell communication . Researchers utilize this compound to model and investigate the toxicological mechanisms of mycotoxin exposure in various in vitro and in vivo systems . While its concentration in naturally contaminated commodities is often lower than that of Fumonisin B1 (FB1), FB4 is a significant component of the fumonisin family and contributes to the overall toxicological profile of mycotoxin contamination, particularly in maize and other cereals . Its study is essential for a comprehensive understanding of fumonisin toxicity and for developing risk assessments and mitigation strategies. This product is provided as a high-purity, white to off-white powder . It is sold For Research Use Only and is not intended for diagnostic or therapeutic purposes in humans or animals.

Properties

IUPAC Name

(2R)-2-[2-[(5R,6R,7S,9S,18S,19S)-19-amino-6-[(3R)-3,4-dicarboxybutanoyl]oxy-18-hydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H59NO13/c1-5-6-14-22(3)32(48-31(42)20-25(34(45)46)18-29(39)40)27(47-30(41)19-24(33(43)44)17-28(37)38)16-21(2)13-11-9-7-8-10-12-15-26(36)23(4)35/h21-27,32,36H,5-20,35H2,1-4H3,(H,37,38)(H,39,40)(H,43,44)(H,45,46)/t21-,22+,23-,24+,25+,26-,27-,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYYKRDVIBOEORL-JLCKPESSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)C(C(CC(C)CCCCCCCCC(C(C)N)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C)[C@H]([C@H](C[C@@H](C)CCCCCCCC[C@@H]([C@H](C)N)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H59NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

689.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136379-60-7
Record name Fumonisin B4
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136379-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Fumonisin B4: A Technical Guide to Fungal Producers, Biosynthesis, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumonisin B4 (FB4) is a mycotoxin belonging to the fumonisin family, a group of toxic secondary metabolites produced by several species of fungi.[1] Structurally similar to sphingosine, fumonisins disrupt sphingolipid metabolism, a pathway crucial for cell signaling, membrane structure, and other cellular functions. This disruption is the basis for their toxicity. While Fumonisin B1 (FB1) is the most studied and abundant of the fumonisins, FB4 is a significant analogue produced by several fungal species. This technical guide provides an in-depth overview of the fungal species known to produce this compound, quantitative production data, detailed experimental protocols for its analysis, and an examination of the biosynthetic pathways involved.

Fungal Species Producing this compound

Several fungal species have been identified as producers of this compound. The primary producers belong to the Fusarium genus, but species within Aspergillus and Tolypocladium have also been shown to synthesize this mycotoxin.

  • Fusarium species:

    • Fusarium verticillioides (formerly Fusarium moniliforme): This is one of the main producers of fumonisins, including FB4.[1] It is a common pathogen of maize, and its presence often leads to contamination of corn and corn-based products.

    • Fusarium proliferatum : Alongside F. verticillioides, this species is a major producer of fumonisins.[1]

  • Aspergillus species:

    • Aspergillus niger : While more commonly known for producing other secondary metabolites, some strains of A. niger have been found to produce Fumonisin B2 and B4, particularly on substrates like grapes and raisins.

  • Tolypocladium species:

    • Recent studies have identified that several species within the genus Tolypocladium, which are known for producing the immunosuppressant cyclosporine, are also capable of producing Fumonisin B2 and B4.[2][3]

Data Presentation: Quantitative Production of this compound

The production of this compound by different fungal species can vary significantly based on the fungal strain, substrate, and environmental conditions such as temperature and water activity. The following tables summarize quantitative data from various studies.

Table 1: this compound Production by Aspergillus niger on Grapes and Raisins

StrainSubstrateThis compound (μg/kg)Reference
IBT 28753Grapes1157[3]
IBT 28964Grapes14[3]
Four selected strainsRaisins (moist)27 - 356[3]
Four selected strainsRaisins (decreasing water activity)12 - 672[3]

Table 2: Fumonisin B2 and B4 Production by Tolypocladium species on YES Medium at 25°C

SpeciesStrainFumonisin B2 (µg/cm²)This compound (µg/cm²)Reference
Tolypocladium inflatumIBT 415811.3Detected[4]
Tolypocladium inflatumIBT 4158230Detected[4]
Tolypocladium inflatumIBT 415830.072Detected[4]
Tolypocladium cylindrosporumAll tested strainsDetectedDetected[2][3]
Tolypocladium geodesCCF 2579DetectedDetected[2][3]
Tolypocladium geodesOther two strainsDetectedNot Detected[4]

Experimental Protocols

Fungal Culture and this compound Production

Objective: To culture this compound-producing fungi under laboratory conditions conducive to mycotoxin production.

Materials:

  • Pure culture of a known this compound-producing fungus (e.g., Fusarium proliferatum, Aspergillus niger, or Tolypocladium inflatum).

  • Appropriate culture medium (e.g., Yeast Extract Sucrose (YES) agar, Potato Dextrose Agar (PDA), or autoclaved cracked corn kernels).

  • Sterile Petri dishes or Erlenmeyer flasks.

  • Incubator.

Protocol:

  • Prepare the desired culture medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Pour the sterile medium into Petri dishes or dispense into Erlenmeyer flasks in a laminar flow hood to maintain sterility.

  • Inoculate the center of the solid medium or the liquid medium with a small agar plug or a spore suspension of the fungal culture.

  • Seal the Petri dishes with parafilm or plug the flasks with sterile cotton.

  • Incubate the cultures at a temperature optimal for fumonisin production (typically 25-30°C) in the dark for a period ranging from 7 to 28 days.[2][3]

Extraction of this compound from Fungal Cultures

Objective: To extract this compound from the fungal mycelium and culture medium.

Materials:

  • Fungal culture (solid or liquid).

  • Extraction solvent: Acetonitrile/water (1:1, v/v) or Methanol/water (3:1, v/v).

  • Homogenizer or blender.

  • Centrifuge and centrifuge tubes.

  • Filter paper or syringe filters (0.45 µm).

  • Rotary evaporator (optional).

Protocol:

  • For solid cultures, harvest the entire content of the Petri dish (mycelium and agar). For liquid cultures, separate the mycelium from the broth by filtration. The broth can be extracted separately.

  • Add the fungal material to a blender jar with the extraction solvent (e.g., 100 mL of solvent for every 10 g of culture material).

  • Homogenize at high speed for 3-5 minutes.

  • Transfer the homogenate to centrifuge tubes and centrifuge at 4000 x g for 10 minutes to pellet the solid debris.

  • Carefully decant the supernatant (the extract) into a clean flask.

  • Filter the extract through filter paper or a 0.45 µm syringe filter to remove any remaining particulate matter.

  • The extract can be concentrated using a rotary evaporator if necessary and then reconstituted in a smaller volume of the initial mobile phase for LC-MS/MS analysis.

Quantification of this compound by LC-MS/MS

Objective: To accurately quantify the concentration of this compound in the fungal extract using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

  • C18 reversed-phase analytical column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • This compound analytical standard.

LC-MS/MS Parameters (Example):

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the fumonisins, followed by a re-equilibration step.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 20 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound need to be optimized on the instrument but are typically based on its molecular weight (m/z 690.4 for [M+H]+).

Quantification Protocol:

  • Prepare a series of calibration standards of this compound in the initial mobile phase.

  • Inject the standards into the LC-MS/MS system to generate a calibration curve.

  • Inject the prepared fungal extracts.

  • Identify and integrate the peak corresponding to this compound in the chromatograms of the samples based on its retention time and specific MRM transition.

  • Quantify the concentration of this compound in the samples by comparing the peak area to the calibration curve.

Mandatory Visualization

Fumonisin Biosynthesis Pathway

The biosynthesis of fumonisins is a complex process involving a cluster of genes known as the FUM gene cluster. The core of this pathway is the synthesis of a polyketide backbone by a polyketide synthase (PKS), encoded by the FUM1 gene.[5] This backbone is then modified by various enzymes, including an aminotransferase (FUM8), oxygenases, and hydroxylases, to produce the final fumonisin molecule.[5]

Fumonisin_Biosynthesis cluster_backbone Polyketide Backbone Synthesis cluster_modification Backbone Modification Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (FUM1) Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Polyketide_Backbone Linear Polyketide Backbone PKS->Polyketide_Backbone Aminotransferase Aminotransferase (FUM8) Polyketide_Backbone->Aminotransferase Alanine Alanine Alanine->Aminotransferase Amino_Polyol Amino-polyol Intermediate Aminotransferase->Amino_Polyol Oxygenases Oxygenases & Hydroxylases (e.g., FUM6) Amino_Polyol->Oxygenases Hydroxylated_Intermediate Hydroxylated Intermediate Oxygenases->Hydroxylated_Intermediate Esterification Esterification with Tricarballylic Acid Hydroxylated_Intermediate->Esterification FB4 This compound Esterification->FB4

Caption: Simplified this compound biosynthesis pathway.

Experimental Workflow for this compound Analysis

The following diagram illustrates the general workflow for the analysis of this compound from fungal cultures.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Culture Fungal Culture (Solid or Liquid) Extraction Solvent Extraction (e.g., ACN/H2O) Culture->Extraction Homogenization Homogenization/ Blending Extraction->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration Extract Crude Extract Filtration->Extract LCMS LC-MS/MS Analysis Extract->LCMS Quantification Data Processing & Quantification LCMS->Quantification Results Results (FB4 Concentration) Quantification->Results

Caption: General experimental workflow for this compound analysis.

Signaling Regulation of Fumonisin Biosynthesis

The expression of the FUM gene cluster is tightly regulated by various environmental and genetic factors. Environmental cues such as nutrient availability (carbon and nitrogen sources), pH, and temperature can influence fumonisin production.[6] These signals are transduced through complex signaling pathways that ultimately control the expression of transcription factors that regulate the FUM genes. For instance, the transcription factor FUM21, a Zn(II)2Cys6 protein, plays a crucial role in activating the expression of other FUM genes.[7]

Signaling_Pathway cluster_signals Environmental Signals cluster_transduction Signal Transduction cluster_regulation Transcriptional Regulation cluster_output Output Nutrients Nutrient Availability (Carbon, Nitrogen) Pathway Cellular Signaling Pathways (e.g., MAPK, cAMP) Nutrients->Pathway pH Ambient pH pH->Pathway Temp Temperature Temp->Pathway TFs Transcription Factors (e.g., FUM21, PAC1) Pathway->TFs FUM_cluster FUM Gene Cluster Expression TFs->FUM_cluster Biosynthesis This compound Biosynthesis FUM_cluster->Biosynthesis

Caption: Conceptual overview of signaling regulation of fumonisin biosynthesis.

References

Fumonisin B4 Mycotoxin: A Technical Guide to its Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fumonisin B4 (FB4) is a mycotoxin belonging to the fumonisin B series, a group of toxic secondary metabolites primarily produced by Fusarium species, most notably Fusarium verticillioides and Fusarium proliferatum. First identified in 1991, FB4 is a structural analogue of sphingoid bases and exerts its toxicity by potently inhibiting the enzyme ceramide synthase. This disruption of the sphingolipid biosynthesis pathway leads to the accumulation of cytotoxic precursors and a depletion of essential complex sphingolipids, triggering a cascade of downstream cellular events, including apoptosis and cell cycle arrest. While less abundant and studied than its counterpart, Fumonisin B1, FB4 contributes to the overall toxicological burden of fumonisin contamination in food and feed, particularly in maize. This guide provides a comprehensive overview of the discovery, history, and key experimental findings related to this compound, intended to serve as a foundational resource for researchers in mycotoxicology and related fields.

Discovery and Historical Context

The discovery of the fumonisin family of mycotoxins was a significant milestone in food safety and toxicology, stemming from investigations into mysterious animal diseases. In the 1970s, outbreaks of equine leukoencephalomalacia (ELEM), a neurotoxic disease in horses, and porcine pulmonary edema (PPE) in pigs were linked to the consumption of moldy corn.[1] Concurrently, epidemiological studies in the Transkei region of South Africa suggested a correlation between the consumption of moldy homegrown corn and a high incidence of esophageal cancer in humans.[1] The common thread in these investigations was the isolation of the fungus Fusarium moniliforme (now reclassified as Fusarium verticillioides) from the implicated corn.[1]

This led to a concerted research effort at the Programme on Mycotoxins and Experimental Carcinogenesis (PROMEC) of the South African Medical Research Council. Using a rat liver cancer bioassay to guide the purification process, researchers successfully isolated and characterized two novel mycotoxins, Fumonisin B1 (FB1) and Fumonisin B2 (FB2), in 1988.[1]

The Identification of this compound

Further investigation into the secondary metabolites of Fusarium moniliforme strain MRC 826, the same strain from which FB1 and FB2 were isolated, led to the discovery of additional members of the fumonisin family. In a 1992 publication in the journal Mycopathologia, based on research conducted in 1991, W.C.A. Gelderblom and colleagues reported the isolation and characterization of two new fumonisins: Fumonisin B3 (FB3) and this compound (FB4).[2][3][4] These compounds were identified during the purification of FB1 and FB2, exhibiting similar chromatographic characteristics.[2][3] This seminal paper marked the official entry of this compound into the scientific literature.

Subsequent research has also identified FB4 production in other fungal species, including Aspergillus niger and various Tolypocladium species, broadening the scope of potential sources of this mycotoxin.[5][6]

Chemical Structure and Properties

This compound is a diester of propane-1,2,3-tricarboxylic acid and a 2-amino-12,16-dimethyl-3,5,10,14,15-pentahydroxyeicosane backbone. Structurally, it is very similar to FB2 and FB3, but lacks a hydroxyl group at the C5 position. Compared to the most abundant fumonisin, FB1, FB4 lacks two hydroxyl groups (at C5 and C10).[5]

Table 1: Chemical Properties of this compound

PropertyValue
Chemical Formula C₃₄H₅₉NO₁₃
Molar Mass 689.83 g/mol
CAS Number 136379-60-7
Appearance White to off-white powder
Solubility Soluble in water, methanol, and acetonitrile

Mechanism of Toxic Action

The toxicity of this compound, like other fumonisins, is primarily attributed to its structural similarity to the sphingoid bases, sphinganine and sphingosine. This molecular mimicry allows it to act as a competitive inhibitor of the enzyme ceramide synthase (sphinganine N-acyltransferase).[7][8]

Disruption of Sphingolipid Biosynthesis

Ceramide synthase is a key enzyme in the de novo sphingolipid biosynthesis pathway, catalyzing the acylation of sphinganine to form dihydroceramide, which is then desaturated to form ceramide. Ceramide is a central hub in sphingolipid metabolism, serving as a precursor for complex sphingolipids like sphingomyelin and glycosphingolipids, which are essential components of cell membranes and play crucial roles in cell signaling.

By inhibiting ceramide synthase, this compound causes two major disruptions:

  • Accumulation of Sphingoid Bases: The blockage of the pathway leads to a buildup of the substrates sphinganine and, to a lesser extent, sphingosine.[7] These accumulated sphingoid bases and their phosphorylated derivatives (sphinganine-1-phosphate and sphingosine-1-phosphate) are cytotoxic.[7]

  • Depletion of Complex Sphingolipids: The reduced production of ceramide leads to a downstream depletion of complex sphingolipids, impairing membrane integrity and signaling functions.[7]

This dual effect of substrate accumulation and product depletion creates a "perfect storm" of perturbed sphingolipid metabolism, underpinning the cellular toxicity of fumonisins.[8]

Downstream Signaling Pathways

The disruption of sphingolipid homeostasis by this compound triggers several downstream signaling pathways, leading to adverse cellular outcomes such as apoptosis and cell cycle arrest.

  • Apoptosis: The accumulation of sphinganine and the altered balance between ceramide (pro-apoptotic) and sphingosine-1-phosphate (pro-survival) can trigger programmed cell death. Studies on fumonisins have shown the involvement of the tumor necrosis factor (TNF) signal transduction pathway, evidenced by the cleavage of caspase-8, a key initiator caspase in the extrinsic apoptotic pathway.[9] Further downstream, the executioner caspase, caspase-3, is activated, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[10]

  • Cell Cycle Arrest: Fumonisins have been shown to cause cell cycle arrest, typically at the G0/G1 phase.[11][12] This is often associated with altered expression of key cell cycle regulatory proteins, such as an upregulation of cyclin E and a downregulation of the cyclin-dependent kinase inhibitor p21.[11]

Quantitative Data

Quantitative data specifically for this compound is less abundant in the literature compared to FB1, FB2, and FB3, owing to its generally lower natural occurrence.

Table 2: Natural Occurrence of this compound in Maize

StudySample TypeFB4 ConcentrationNotes
Seo et al. (1999)[13]Moldy Corn (n=44)Detected in 43% of samplesFirst report on the natural occurrence of FB4 in moldy corn.
--Mean levels of C series fumonisins (structurally similar to B series) ranged from 500 to 1,900 ng/g.The levels of the C series were approximately 10% of the B series.

Table 3: Comparative In Vitro Toxicity of B-Series Fumonisins

| Study | Cell Line | Endpoint | Toxicity Ranking | Notes | | --- | --- | --- | --- | | Gelderblom et al. (1993)[14] | Primary Rat Hepatocytes | Cytotoxicity (LDH release) | FB2 > FB3 > FB1 | FB4 was not included in this direct comparison. | | Shier et al. (1991)[15] | Rat Hepatoma (H4TG) | Cytotoxicity (IC50) | FB1 ≈ FB2 | IC50 values were approximately 4 µg/ml for FB1 and 2 µg/ml for FB2. FB4 was not tested. | | Bacon et al. (2001)[16] | Chicken Embryos | Embryotoxicity (LD50) | FB1 > FB2 and FB3 | FB1 was the most toxic of the three tested. FB4 was not included. | | Chen et al. (2020)[17] | Human Gastric Epithelial (GES-1) | Cytotoxicity | FB1 > FB2 >> FB3 | FB4 was not included in this study. |

Experimental Protocols

Large-Scale Production and Purification of this compound

The original isolation of this compound was performed from large-scale cultures of Fusarium moniliforme MRC 826 grown on corn. The following is a generalized protocol based on methods described for B-series fumonisins.[1][18][19]

1. Fungal Culture and Toxin Production:

  • A high-fumonisin-producing strain of Fusarium verticillioides (e.g., MRC 826 or NRRL-3428) is cultured on a solid substrate.[19]
  • Substrate: Coarsely cracked corn, hydrated to approximately 50% water content, is autoclaved to sterilize.[19]
  • Inoculation: The sterilized corn is inoculated with a spore suspension or mycelial slurry of the fungus.
  • Incubation: Cultures are incubated at 21-25°C in the dark for 4-5 weeks to allow for maximal toxin production.[19]

2. Extraction:

  • The dried, moldy corn culture is finely ground.
  • The ground material is extracted with a polar solvent mixture, typically methanol/water (3:1, v/v) or acetonitrile/water (1:1, v/v), by blending at high speed.[19]
  • The mixture is filtered to separate the liquid extract from the solid corn residue.

3. Initial Purification (Liquid-Liquid Partitioning):

  • For large-scale purification, centrifugal partition chromatography (CPC) can be employed. This technique avoids the high losses of fumonisins often associated with solid-phase chromatography.[1]
  • A suitable biphasic solvent system is used to partition the fumonisins into one phase, separating them from more or less polar impurities.

4. Chromatographic Purification:

  • The fumonisin-enriched fraction is further purified using column chromatography.
  • Ion Exchange Chromatography: Strong anion exchange (SAX) columns are effective for purifying the acidic fumonisins, separating them from pigments and other contaminants.[19]
  • Reversed-Phase Chromatography: Final polishing and separation of the individual B-series fumonisins (including FB4) is achieved using preparative high-performance liquid chromatography (HPLC) on a C18 or C8 column with a water/acetonitrile gradient containing an ion-pairing agent like trifluoroacetic acid.[2]

5. Characterization:

  • The purity and identity of the isolated this compound are confirmed using analytical techniques such as HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.[2]

Analytical Method for Quantification of this compound in Maize

This protocol describes a typical method for the quantitative analysis of this compound in a complex matrix like corn using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation and Extraction:

  • A representative sample of ground maize (e.g., 15 g) is weighed into a centrifuge tube.[20]
  • An extraction solvent, such as methanol/water (4:1, v/v), is added (e.g., 30 mL).[20]
  • The mixture is shaken vigorously for a set time (e.g., 30 minutes) on a wrist-action shaker.[20]
  • The extract is filtered to remove solid particles.

2. Clean-up using Immunoaffinity Columns (IAC):

  • The filtered extract is diluted with phosphate-buffered saline (PBS).[20]
  • The diluted extract is passed through a fumonisin-specific immunoaffinity column. The antibodies in the column bind to the fumonisins, retaining them while allowing other matrix components to pass through.
  • The column is washed with deionized water to remove any remaining unbound impurities.
  • The fumonisins are eluted from the column with a small volume of methanol, followed by 0.2% aqueous formic acid.[20]

3. LC-MS/MS Analysis:

  • Chromatographic Separation:
  • Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).
  • Mobile Phase A: Water with 0.1-0.2% formic acid.
  • Mobile Phase B: Acetonitrile or methanol with 0.1-0.2% formic acid.
  • Gradient: A gradient elution is used to separate the different fumonisin analogues.
  • Flow Rate: Typically 0.2-0.4 mL/min.
  • Injection Volume: 10-20 µL.
  • Mass Spectrometric Detection:
  • Ionization Mode: Electrospray ionization in positive mode (ESI+).
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions for FB4: Specific precursor-to-product ion transitions are monitored for quantification and confirmation. For FB4 ([M+H]⁺ = m/z 690.4), characteristic transitions would be selected based on instrument optimization.
  • Quantification: A calibration curve is generated using certified this compound standards, and the concentration in the sample is determined by comparing its peak area to the calibration curve.

Visualizations

Experimental Workflow: Isolation and Analysis of this compound

Fumonisin_Workflow cluster_production Production & Extraction cluster_purification Purification cluster_analysis Analysis Culture F. verticillioides Culture on Corn Extract Solvent Extraction (MeOH/Water) Culture->Extract IAC Immunoaffinity Column (IAC) Clean-up Extract->IAC HPLC Preparative HPLC (C18 Column) IAC->HPLC LCMS LC-MS/MS Quantification HPLC->LCMS NMR NMR Structure Elucidation HPLC->NMR

Caption: Workflow for the production, purification, and analysis of this compound.

Signaling Pathway: Disruption of Sphingolipid Biosynthesis by this compound

Sphingolipid_Pathway cluster_accumulation Ser_PalmCoA Serine + Palmitoyl-CoA KetoSa 3-Ketosphinganine Ser_PalmCoA->KetoSa SPT Sa Sphinganine KetoSa->Sa DHCer Dihydroceramide Sa->DHCer + Fatty Acyl-CoA Sa1P Sphinganine-1-Phosphate Sa->Sa1P SPHK1/2 Cer Ceramide DHCer->Cer ComplexSL Complex Sphingolipids (e.g., Sphingomyelin) Cer->ComplexSL FB4 This compound CerS Ceramide Synthase (CERS) FB4->CerS

Caption: this compound inhibits ceramide synthase, leading to sphingolipid dysregulation.

Downstream Cellular Effects of this compound

Downstream_Effects FB4 This compound CerS_Inhibition Ceramide Synthase Inhibition FB4->CerS_Inhibition Sphingo_Disrupt Sphingolipid Dysregulation CerS_Inhibition->Sphingo_Disrupt Sa_Accum ↑ Sphinganine (Sa) ↑ Sa-1-Phosphate Sphingo_Disrupt->Sa_Accum Cer_Deplete ↓ Ceramide ↓ Complex Sphingolipids Sphingo_Disrupt->Cer_Deplete Cell_Cycle G0/G1 Cell Cycle Arrest Sa_Accum->Cell_Cycle Apoptosis Apoptosis Sa_Accum->Apoptosis Cer_Deplete->Cell_Cycle Cer_Deplete->Apoptosis Cyclin ↑ Cyclin E ↓ p21 Cell_Cycle->Cyclin Caspase ↑ Caspase-8/3 Activation Apoptosis->Caspase

Caption: Downstream cellular consequences of this compound-induced toxicity.

Conclusion and Future Directions

The discovery of this compound in 1991 expanded our understanding of the toxic potential of Fusarium-contaminated commodities. As a potent inhibitor of ceramide synthase, its mechanism of action is well-established, leading to profound disruptions in sphingolipid metabolism and downstream cellular processes. While its natural occurrence appears to be lower than that of FB1, its contribution to the overall toxicity of fumonisin mixtures cannot be disregarded.

Significant research gaps remain, particularly concerning the specific in vivo and in vitro toxicology of FB4 compared to its more studied analogues. Further research is warranted to:

  • Determine the specific IC50 of FB4 for ceramide synthase inhibition.

  • Conduct comparative toxicological studies to better understand its relative potency.

  • Investigate the prevalence and concentration of FB4 in a wider range of food and feed commodities.

A deeper understanding of this compound will enhance risk assessment models and contribute to the development of more effective strategies for mitigating the health risks associated with fumonisin contamination.

References

Fumonisin B4: A Technical Deep Dive into its Cellular Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fumonisin B4 (FB4) is a mycotoxin produced by several species of Fusarium fungi, commonly found as a contaminant in corn and other grains. Structurally similar to sphingoid bases, FB4's primary mechanism of action is the potent and specific inhibition of the enzyme ceramide synthase. This inhibition disrupts the de novo sphingolipid biosynthesis pathway, leading to a cascade of cellular dysfunctions. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's effects on cells, details the downstream consequences, presents available quantitative data, and outlines key experimental protocols for its study. While much of the detailed mechanistic research has been conducted on the more prevalent Fumonisin B1 (FB1), the structural and functional similarities between FB1 and FB4 allow for well-grounded extrapolation of the core mechanisms. This document will clearly distinguish between data specific to FB4 and that derived from studies on FB1.

Core Mechanism: Inhibition of Ceramide Synthase

This compound acts as a competitive inhibitor of ceramide synthase (CerS), a key enzyme family (CerS1-6 in mammals) responsible for the N-acylation of sphingoid bases (sphinganine and sphingosine) to form dihydroceramide and ceramide, respectively.[1][2][3] The structural similarity of the aminopentol backbone of fumonisins to the sphinganine substrate is the molecular basis for this competitive inhibition.[2][4]

The inhibition of CerS by this compound leads to two primary and immediate consequences within the cell:

  • Accumulation of Sphingoid Bases: The blockage of their acylation causes a significant increase in the intracellular concentrations of sphinganine and, subsequently, sphingosine.[1][2][5] These sphingoid bases and their phosphorylated derivatives, sphinganine-1-phosphate and sphingosine-1-phosphate (S1P), are bioactive molecules that can modulate various signaling pathways.[1][6]

  • Depletion of Complex Sphingolipids: The reduced production of ceramide, the central hub of sphingolipid metabolism, leads to a decrease in the synthesis of more complex sphingolipids such as sphingomyelin, glucosylceramide, and gangliosides.[1][2] These lipids are critical for the structural integrity of cell membranes and are involved in cell signaling and recognition.

cluster_0 De Novo Sphingolipid Synthesis Palmitoyl_CoA Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) Palmitoyl_CoA->SPT Serine Serine Serine->SPT Sphinganine Sphinganine SPT->Sphinganine CerS Ceramide Synthase (CerS) Sphinganine->CerS Accumulation Accumulation of Sphinganine & Sphingosine Sphinganine->Accumulation Dihydroceramide Dihydroceramide CerS->Dihydroceramide Depletion Depletion of Complex Sphingolipids CerS->Depletion DES Dihydroceramide Desaturase Dihydroceramide->DES Ceramide Ceramide DES->Ceramide Complex_SL Complex Sphingolipids Ceramide->Complex_SL Fumonisin_B4 This compound Fumonisin_B4->Inhibition Inhibition->CerS

Figure 1. Core mechanism of this compound action.

Downstream Cellular Consequences

The disruption of sphingolipid homeostasis by this compound triggers a variety of downstream cellular responses, primarily leading to cytotoxicity through the induction of apoptosis and autophagy.

Apoptosis

The accumulation of free sphingoid bases is a primary trigger for apoptosis.[6] The precise mechanisms are multifaceted and can involve:

  • Oxidative Stress: Fumonisin exposure has been linked to the generation of reactive oxygen species (ROS), leading to lipid peroxidation and DNA damage, which can initiate apoptotic pathways.[4][7]

  • Mitochondrial Pathway: Accumulated sphingoid bases can promote the translocation of pro-apoptotic proteins like Bax to the mitochondria, leading to the release of cytochrome c and subsequent activation of caspase cascades.[8]

  • TNF Signaling Pathway: Some studies suggest the involvement of the tumor necrosis factor (TNF) signaling pathway in fumonisin-induced apoptosis, indicated by the cleavage of caspase-8.[9][10]

  • Protein Kinase C (PKC) Modulation: Fumonisins can alter the activity and localization of PKC isoforms, which are crucial regulators of cell survival and death.[11]

Autophagy

Autophagy, a cellular process for degrading and recycling cellular components, is also modulated by fumonisin treatment. The role of autophagy in fumonisin toxicity appears to be complex and context-dependent. It may initially serve as a pro-survival mechanism to cope with cellular stress but can lead to autophagic cell death under prolonged or severe disruption of sphingolipid metabolism.[12] The induction of autophagy has been observed in various cell types and is linked to the cellular stress caused by sphingolipid imbalance.[12][13][14]

cluster_upstream Upstream Events cluster_downstream Downstream Cellular Effects cluster_outcomes Cellular Outcomes Fumonisin_B4 This compound CerS_Inhibition Ceramide Synthase Inhibition Fumonisin_B4->CerS_Inhibition Sphinganine_Accumulation Sphinganine/Sphingosine Accumulation CerS_Inhibition->Sphinganine_Accumulation Ceramide_Depletion Ceramide/Complex Sphingolipid Depletion CerS_Inhibition->Ceramide_Depletion Oxidative_Stress Oxidative Stress (ROS Generation) Sphinganine_Accumulation->Oxidative_Stress PKC_Modulation PKC Modulation Sphinganine_Accumulation->PKC_Modulation Mitochondrial_Dysfunction Mitochondrial Dysfunction Sphinganine_Accumulation->Mitochondrial_Dysfunction Cell_Cycle_Arrest Cell Cycle Arrest Sphinganine_Accumulation->Cell_Cycle_Arrest ER_Stress Endoplasmic Reticulum Stress Ceramide_Depletion->ER_Stress Apoptosis Apoptosis Ceramide_Depletion->Apoptosis Oxidative_Stress->Apoptosis PKC_Modulation->Apoptosis Mitochondrial_Dysfunction->Apoptosis Autophagy Autophagy ER_Stress->Autophagy

Figure 2. Downstream signaling pathways affected by this compound.

Quantitative Data

Quantitative data on the effects of this compound are less abundant than for Fumonisin B1. The following tables summarize available data for fumonisins, with the acknowledgment that FB1 data is often used as a reference for FB4's activity due to their similar potencies in some assays.

Table 1: Cytotoxicity of Fumonisins in Cell Lines

FumonisinCell LineAssayEndpointConcentration/IC50Reference
FB1, FB2, FB3, FB4Saccharomyces cerevisiaeGrowth InhibitionIC5024-26 µM[15]
FB1, FB2, FB3Human gastric epithelial (GES-1)CCK-8Cell ViabilityInhibition at 2.5–40 µM[16]
FB1Rat Primary HepatocytesPropidium Iodide StainingCell ViabilityNo significant decrease at tested concentrations[17]
FB1Human HepG2 cellsNot specifiedIC50399 µM[15]
FB1Primary Rat HepatocytesNot specifiedIC502,000 µM[15]

Table 2: Effects of Fumonisins on Sphingolipid Metabolism

FumonisinSystemEffectMagnitude of ChangeReference
FB1Rat LiverN-acetylsphinganine levels4-fold increase[2]
FB1Mouse LiverFree sphingoid basesSignificant increase[5]
FB1Mouse LiverAcidic SMase activityEnhanced[5]
FB1Mouse LiverSphingomyelin contentDecrease[5]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to studying the mechanism of action of this compound.

Ceramide Synthase Activity Assay

This protocol is adapted from fluorescent and LC-MS/MS-based methods.[18][19][20]

Objective: To measure the activity of ceramide synthase in cell or tissue homogenates in the presence or absence of this compound.

Materials:

  • Cell or tissue homogenate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl2)

  • Fatty acyl-CoA substrate (e.g., C16:0-CoA, 50 µM final concentration)

  • Sphinganine substrate (e.g., NBD-sphinganine for fluorescent assay, 10 µM final concentration; or unlabeled sphinganine for LC-MS/MS)

  • This compound (or other inhibitors)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Stop solution (e.g., Chloroform:Methanol, 2:1 v/v)

  • Internal standard for LC-MS/MS (e.g., C17:0 ceramide)

Procedure:

  • Prepare cell or tissue homogenates on ice in a suitable buffer containing protease inhibitors. Determine protein concentration using a standard method (e.g., BCA assay).

  • Set up reactions in microcentrifuge tubes on ice. A typical reaction might contain:

    • 50-100 µg of homogenate protein

    • Assay buffer

    • BSA (to bind free fatty acids)

    • This compound at various concentrations (or vehicle control)

    • Pre-incubate for 10-15 minutes at 37°C.

  • Initiate the reaction by adding the fatty acyl-CoA and sphinganine substrates.

  • Incubate at 37°C for 30-120 minutes.

  • Stop the reaction by adding the stop solution. For LC-MS/MS, add the internal standard just before the stop solution.

  • Extract the lipids using a standard lipid extraction method (e.g., Bligh-Dyer).

  • Dry the lipid extract under nitrogen.

  • Resuspend the lipid extract in a suitable solvent.

  • Analyze the product (NBD-ceramide or dihydroceramide) by:

    • Fluorescence Detection: Separate lipids by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and quantify the fluorescent product using a plate reader or fluorescence detector.

    • LC-MS/MS: Separate lipids by HPLC and quantify the product by tandem mass spectrometry, using the ratio of the product peak area to the internal standard peak area.

Sphingolipid Analysis by HPLC-MS/MS

This protocol provides a general workflow for the extraction and quantification of sphingolipids from cells or tissues treated with this compound.[21][22][23][24][25]

Objective: To quantify changes in the levels of sphinganine, sphingosine, ceramides, and other sphingolipids following this compound treatment.

Materials:

  • Cultured cells or tissue samples

  • This compound

  • Internal standards for various sphingolipid classes (e.g., C17-sphinganine, C17-sphingosine, C17-ceramide)

  • Extraction solvent (e.g., isopropanol/ethyl acetate/water or chloroform/methanol)

  • HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole)

  • Appropriate HPLC columns (e.g., C8 or C18 reverse-phase)

Procedure:

  • Sample Preparation:

    • Culture cells to the desired confluency and treat with various concentrations of this compound for a specified time.

    • Harvest cells by scraping or trypsinization, wash with PBS, and determine cell number.

    • For tissues, homogenize a known weight of tissue in a suitable buffer.

  • Lipid Extraction:

    • Add the internal standard cocktail to the cell pellet or tissue homogenate.

    • Add the extraction solvent and vortex thoroughly.

    • Centrifuge to separate the phases.

    • Collect the organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in the initial mobile phase.

    • Inject the sample onto the HPLC-MS/MS system.

    • Separate the sphingolipids using a gradient elution program.

    • Detect and quantify the individual sphingolipid species using multiple reaction monitoring (MRM) mode, with specific precursor-product ion transitions for each analyte and internal standard.

  • Data Analysis:

    • Generate calibration curves for each analyte using authentic standards.

    • Calculate the concentration of each sphingolipid in the samples based on the peak area ratio to the corresponding internal standard and the calibration curve.

    • Normalize the results to cell number, protein content, or tissue weight.

Conclusion

This compound exerts its primary toxic effect through the competitive inhibition of ceramide synthase, a critical enzyme in the sphingolipid biosynthetic pathway. This leads to a significant disruption of sphingolipid homeostasis, characterized by the accumulation of bioactive sphingoid bases and the depletion of essential complex sphingolipids. The downstream consequences of this disruption are severe, including the induction of apoptosis and autophagy, ultimately leading to cell death. While more research is needed to delineate the specific quantitative effects of this compound, the well-established mechanism of its close analog, Fumonisin B1, provides a robust framework for understanding its cellular impact. The experimental protocols outlined here provide a foundation for further investigation into the nuanced effects of this mycotoxin, which is crucial for risk assessment and the development of potential therapeutic interventions in sphingolipid-related pathologies.

References

An In-depth Technical Guide on the Natural Occurrence of Fumonisin B4 in Corn

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumonisins are a group of mycotoxins produced predominantly by Fusarium species, with Fusarium verticillioides and Fusarium proliferatum being the most significant producers in corn.[1] These fungi are common pathogens of corn worldwide, leading to contamination of grains with fumonisins. While Fumonisin B1 (FB1) is the most abundant and well-studied analog, a number of other fumonisins, including Fumonisin B4 (FB4), co-occur in naturally contaminated corn.[2][3] The B-series fumonisins, including FB4, are structurally similar and share a common mechanism of toxicity, which involves the disruption of sphingolipid biosynthesis.[2] This technical guide provides a comprehensive overview of the natural occurrence of this compound in corn, detailing its prevalence, analytical methodologies for its detection, and the key factors influencing its formation.

Data Presentation: Natural Occurrence of this compound in Corn

The natural occurrence and concentration of this compound in corn are generally lower than those of its analogue, Fumonisin B1. However, its presence is a significant concern due to its structural similarity and potential contribution to the overall toxicity of fumonisin-contaminated corn. The following table summarizes quantitative data on the natural occurrence of this compound in corn from various studies. It is important to note that many surveys on fumonisin contamination do not specifically quantify FB4, leading to a relative scarcity of data compared to FB1, FB2, and FB3.

Geographical Region Year of Study No. of Samples Analyzed Incidence of FB4 (%) Concentration Range of FB4 (ng/g) Analytical Method Reference
Italy2005Not SpecifiedIdentified in naturally contaminated samplesQuantitation estimated as peak area ratios relative to FB2LC/MS/MS[4]

Note: The available literature with specific quantitative data for this compound is limited. Many studies focus on the major fumonisin analogues (FB1, FB2, and FB3). The table will be updated as more specific data becomes available.

Factors Influencing this compound Production in Corn

The production of fumonisins, including FB4, in corn is a complex process influenced by a combination of environmental, agricultural, and biological factors. Understanding these factors is crucial for developing effective strategies to mitigate contamination.

Key Influencing Factors:

  • Fungal Strain: The specific strain of Fusarium verticillioides or F. proliferatum infecting the corn plant is a primary determinant of the fumonisin profile and concentration, including the amount of FB4 produced.

  • Environmental Conditions: Temperature and water activity are critical environmental factors. Hot and dry weather, particularly during the silking stage of corn development, followed by periods of high humidity, favors the growth of Fusarium and the production of fumonisins.[1][5]

  • Insect Damage: Damage to corn ears by insects, such as the European corn borer (Ostrinia nubilalis) and the corn earworm (Helicoverpa zea), creates entry points for fungal infection and is strongly correlated with increased fumonisin contamination.[1]

  • Maize Genotype: The susceptibility of the corn hybrid to fungal infection and mycotoxin accumulation plays a significant role. Some genotypes exhibit greater resistance to Fusarium ear rot and subsequent fumonisin production.

  • Agronomic Practices: Practices such as crop rotation, tillage, and the management of crop residues can influence the inoculum levels of Fusarium in the field.

  • Post-Harvest Conditions: Improper storage of corn, particularly at high moisture levels, can lead to further fungal growth and fumonisin production.[1]

Experimental Protocols: Analysis of this compound in Corn

The accurate and sensitive determination of this compound in corn requires sophisticated analytical methodologies, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol provides a detailed methodology for the quantitative analysis of FB4 in corn.

Protocol: Quantitative Analysis of this compound in Corn by LC-MS/MS

1. Sample Preparation and Extraction

  • 1.1. Sample Homogenization: Obtain a representative corn sample and grind it to a fine powder (e.g., to pass a 20-mesh sieve) to ensure homogeneity.

  • 1.2. Extraction:

    • Weigh 25 g of the homogenized corn sample into a 250 mL Erlenmeyer flask.

    • Add 100 mL of an extraction solvent, typically a mixture of acetonitrile and water (e.g., 84:16 v/v).

    • Shake vigorously for 30-60 minutes on a mechanical shaker at room temperature.

    • Filter the extract through a fluted filter paper.

2. Sample Cleanup

  • 2.1. Immunoaffinity Column (IAC) Cleanup:

    • Dilute a portion of the filtered extract with phosphate-buffered saline (PBS) as recommended by the IAC manufacturer.

    • Pass the diluted extract through an immunoaffinity column specific for fumonisins. The antibodies in the column will bind to the fumonisin molecules, including FB4.

    • Wash the column with PBS to remove matrix interferences.

    • Elute the bound fumonisins from the column using methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.

    • Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • 3.1. Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size) is commonly used.

    • Mobile Phase: A gradient elution is typically employed using a binary solvent system:

      • Solvent A: Water with a modifier (e.g., 0.1% formic acid or ammonium acetate).

      • Solvent B: Methanol or acetonitrile with the same modifier.

    • Flow Rate: A flow rate in the range of 0.2-0.4 mL/min is typical.

    • Injection Volume: 5-20 µL.

    • Column Temperature: Maintained at a constant temperature, for example, 40°C.

  • 3.2. Tandem Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally used for fumonisins.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for FB4 are monitored. For FB4, the precursor ion [M+H]⁺ is m/z 706.4. Product ions for confirmation can be selected based on fragmentation patterns (e.g., loss of the tricarballylic acid moieties). As a reference, for FB1, the precursor ion [M+H]⁺ is m/z 722.4.

    • Instrument Parameters: Optimize instrument parameters such as capillary voltage, cone voltage, source temperature, desolvation gas flow, and collision energy for maximum sensitivity for FB4.

4. Quantification

  • Prepare a series of calibration standards of this compound in the initial mobile phase.

  • Construct a calibration curve by plotting the peak area of the FB4 standard against its concentration.

  • Quantify the amount of FB4 in the sample extracts by comparing their peak areas to the calibration curve.

  • The use of an internal standard, such as ¹³C-labeled FB4, is recommended to correct for matrix effects and variations in instrument response. In the absence of a labeled FB4 standard, a structurally similar compound not expected to be present in the sample can be used after careful validation.[6]

Mandatory Visualizations

Signaling Pathway

G cluster_pathway Disruption of Sphingolipid Biosynthesis by this compound Serine Serine + Palmitoyl-CoA Sphinganine Sphinganine Serine->Sphinganine Serine Palmitoyltransferase CeramideSynthase Ceramide Synthase (Sphinganine N-acyltransferase) Sphinganine->CeramideSynthase Dihydroceramide Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide ComplexSphingolipids Complex Sphingolipids (Sphingomyelin, Glycosphingolipids) Ceramide->ComplexSphingolipids Depletion Depletion of Complex Sphingolipids ComplexSphingolipids->Depletion FB4 This compound FB4->CeramideSynthase Inhibition CeramideSynthase->Dihydroceramide Accumulation Accumulation of Sphinganine Toxicity Cellular Toxicity Accumulation->Toxicity Depletion->Toxicity G cluster_workflow Experimental Workflow for this compound Analysis in Corn SampleCollection 1. Corn Sample Collection and Homogenization Extraction 2. Extraction with Acetonitrile/Water SampleCollection->Extraction Cleanup 3. Immunoaffinity Column Cleanup Extraction->Cleanup Analysis 4. LC-MS/MS Analysis (Positive ESI, MRM) Cleanup->Analysis Quantification 5. Data Processing and Quantification Analysis->Quantification Reporting 6. Reporting of This compound Concentration Quantification->Reporting G cluster_factors Factors Influencing this compound Contamination in Corn FungalPresence Presence of Fumonisin- Producing Fusarium spp. FungalGrowth Increased Fungal Growth and Colonization FungalPresence->FungalGrowth Environment Favorable Environmental Conditions (High Temp, High Humidity) Environment->FungalGrowth InsectDamage Insect Damage to Corn Ears InsectDamage->FungalGrowth PlantSusceptibility Susceptible Corn Genotype PlantSusceptibility->FungalGrowth FB4Production Increased this compound Production FungalGrowth->FB4Production Contamination High this compound Contamination in Corn FB4Production->Contamination

References

The Biosynthesis of Fumonisin B4 in Fusarium: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fumonisins are a group of mycotoxins produced by several species of the fungal genus Fusarium, most notably Fusarium verticillioides and Fusarium proliferatum, which are common pathogens of maize. Fumonisin B4 (FB4), a member of the B-series fumonisins, poses a significant threat to food and feed safety due to its potential health risks to humans and animals. Understanding the intricate biosynthetic pathway of FB4 is crucial for developing effective strategies to mitigate its contamination in agricultural commodities and for exploring potential therapeutic applications by targeting key enzymes in the pathway. This technical guide provides an in-depth overview of the this compound biosynthesis pathway in Fusarium, detailing the genetic framework, enzymatic reactions, and regulatory mechanisms. It includes a compilation of quantitative data on fumonisin production, detailed experimental protocols for studying the pathway, and visual diagrams to elucidate key processes.

The Fumonisin Biosynthetic Gene Cluster (FUM)

The biosynthesis of fumonisins is orchestrated by a cluster of genes, designated as the FUM gene cluster. In F. verticillioides, this cluster spans a 46-kb region of the genome and comprises 17 genes that are co-regulated.[1] These genes encode the enzymes directly involved in the synthesis of the fumonisin backbone, its modification, as well as proteins responsible for transport and regulation of the pathway.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process involving a polyketide synthase, an aminotransferase, and a series of tailoring enzymes. The pathway can be broadly divided into three key stages:

  • Polyketide Backbone Synthesis: The process is initiated by the FUM1 gene product, a highly reducing polyketide synthase (PKS). FUM1 catalyzes the condensation of acetyl-CoA with eight molecules of malonyl-CoA to form a 20-carbon linear polyketide backbone.[2]

  • Condensation with Alanine: The FUM8 gene encodes an α-oxoamine synthase, which catalyzes the condensation of the polyketide backbone with the amino acid L-alanine. This step introduces the characteristic amino group at the C-2 position of the fumonisin molecule.[2]

  • Hydroxylation and Esterification: Following the condensation step, a series of post-PKS modifications occur. While Fumonisin B1 undergoes hydroxylation at C-5 and C-10, this compound is characterized by the absence of the hydroxyl group at the C-10 position. The esterification of the hydroxyl groups at C-14 and C-15 with tricarballylic acid moieties is a critical step for the toxicity of fumonisins. The precise order and the enzymes responsible for the esterification steps are still under investigation.

Diagram of the this compound Biosynthetic Pathway

Fumonisin_B4_Biosynthesis acetyl_coa Acetyl-CoA + 8x Malonyl-CoA fum1 FUM1 (Polyketide Synthase) acetyl_coa->fum1 polyketide Linear C20 Polyketide fum8 FUM8 (α-oxoamine synthase) polyketide->fum8 alanine L-Alanine alanine->fum8 amino_polyketide 2-amino-12,16-dimethyleicosane-3,5,14,15-tetraol hydroxylases Hydroxylases (e.g., FUM6) amino_polyketide->hydroxylases fb4_precursor This compound Precursor (Hydroxylated Backbone) esterases Esterases fb4_precursor->esterases fb4 This compound fum1->polyketide Polyketide Synthesis fum8->amino_polyketide Condensation hydroxylases->fb4_precursor Hydroxylation (C-5, C-14, C-15) esterases->fb4 Esterification tca Tricarballylic Acid tca->esterases

Caption: Proposed biosynthetic pathway of this compound in Fusarium.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated by a variety of factors, including genetic and environmental cues.

  • Genetic Regulation: The FUM21 gene, located within the FUM cluster, encodes a Zn(II)2Cys6 transcription factor that positively regulates the expression of other FUM genes.[3] Deletion of FUM21 leads to a significant reduction or complete loss of fumonisin production.

  • Environmental Regulation: Environmental conditions play a crucial role in modulating fumonisin biosynthesis. Factors such as temperature, water activity (aw), pH, and nutrient availability have been shown to influence the expression of FUM genes and, consequently, the levels of fumonisin production.

Quantitative Data on this compound Production

The production of this compound varies significantly among different Fusarium species and strains, and is heavily influenced by environmental conditions.

Table 1: this compound Production by Different Fungal Species

Fungal SpeciesSubstrateIncubation Time (days)Temperature (°C)This compound (µg/g)Reference
Tolypocladium inflatumYES agar7250.072[2]
Tolypocladium cylindrosporumYES agar7251.3[2]
Aspergillus nigerYES agar72530[2]

Table 2: Effect of Environmental Conditions on Fumonisin B1 and B2 Production by Fusarium verticillioides

Temperature (°C)Water Activity (aw)pHFumonisin B1 (µg/g)Fumonisin B2 (µg/g)Reference
250.99553.17 (mean)1.7 (mean)
250.99558.49 (mean)4.67 (mean)
300.995High ProductionModerate Production[4]
150.9955Low ProductionLow Production[4]

Experimental Protocols

Fumonisin Extraction and Quantification by HPLC

This protocol describes the extraction and quantification of fumonisins from maize using High-Performance Liquid Chromatography (HPLC) with fluorescence detection after derivatization.

Materials:

  • Methanol

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • o-phthaldialdehyde (OPA)

  • 2-mercaptoethanol

  • Sodium dihydrogen phosphate

  • o-Phosphoric acid

  • Strong Anion Exchange (SAX) Solid Phase Extraction (SPE) cartridges

  • This compound standard

Procedure:

  • Extraction: Homogenize 25 g of ground maize sample with 100 mL of methanol:water (3:1, v/v) for 3 minutes at high speed.

  • Filtration: Filter the extract through a Whatman No. 4 filter paper.

  • SPE Cleanup:

    • Condition a SAX SPE cartridge with 5 mL of methanol followed by 5 mL of methanol:water (3:1, v/v).

    • Load 10 mL of the filtered extract onto the cartridge.

    • Wash the cartridge with 8 mL of methanol:water (3:1, v/v) followed by 3 mL of methanol.

    • Elute the fumonisins with 10 mL of 1% acetic acid in methanol.

  • Derivatization:

    • Evaporate the eluate to dryness under a stream of nitrogen at 50°C.

    • Reconstitute the residue in 200 µL of acetonitrile:water (1:1, v/v).

    • To 50 µL of the reconstituted sample, add 200 µL of OPA reagent (40 mg OPA in 1 mL methanol, 5 mL of 0.1 M disodium tetraborate, and 50 µL of 2-mercaptoethanol).

    • Let the reaction proceed for 2 minutes at room temperature.

  • HPLC Analysis:

    • Inject 20 µL of the derivatized sample into the HPLC system.

    • Mobile phase: Acetonitrile:0.1 M sodium dihydrogen phosphate (pH 3.5) gradient.

    • Column: C18 reverse-phase column.

    • Detector: Fluorescence detector (Excitation: 335 nm, Emission: 440 nm).

    • Quantify this compound by comparing the peak area to a standard curve.

Diagram of Fumonisin Extraction and HPLC Analysis Workflow

HPLC_Workflow sample Ground Maize Sample extraction Extraction (Methanol:Water) sample->extraction filtration Filtration extraction->filtration spe SPE Cleanup (SAX) filtration->spe elution Elution spe->elution evaporation Evaporation elution->evaporation reconstitution Reconstitution evaporation->reconstitution derivatization Derivatization (OPA) reconstitution->derivatization hplc HPLC Analysis (Fluorescence Detection) derivatization->hplc quantification Quantification hplc->quantification

Caption: Workflow for Fumonisin extraction and HPLC analysis.

CRISPR/Cas9-Mediated Gene Knockout of FUM Genes

This protocol outlines a general workflow for deleting a FUM gene in F. verticillioides using the CRISPR/Cas9 system.[3]

Materials:

  • F. verticillioides wild-type strain

  • pFC334 plasmid (containing Cas9 and sgRNA expression cassettes)

  • Protoplasting enzyme solution (e.g., lysing enzymes from Trichoderma harzianum)

  • PEG-CaCl2 solution

  • Regeneration medium (e.g., TB3 agar)

  • Hygromycin B (selection agent)

  • Primers for sgRNA construction and verification

Procedure:

  • sgRNA Design and Plasmid Construction:

    • Design two single-guide RNAs (sgRNAs) targeting the 5' and 3' ends of the target FUM gene.

    • Clone the sgRNA expression cassettes into the pFC334 plasmid.

  • Protoplast Preparation:

    • Grow F. verticillioides in liquid medium for 2-3 days.

    • Harvest mycelia and incubate in protoplasting enzyme solution for 3-4 hours to generate protoplasts.

  • Transformation:

    • Mix the protoplasts with the CRISPR/Cas9 plasmid and PEG-CaCl2 solution.

    • Incubate on ice for 20 minutes.

    • Add more PEG-CaCl2 solution and incubate at room temperature for 15 minutes.

  • Selection and Regeneration:

    • Plate the transformed protoplasts on regeneration medium containing hygromycin B.

    • Incubate at 25°C for 5-7 days until transformants appear.

  • Verification of Gene Knockout:

    • Isolate genomic DNA from putative knockout mutants.

    • Perform PCR using primers flanking the target gene to confirm the deletion.

    • Further confirm the absence of the target gene by Southern blot analysis or sequencing.

Diagram of CRISPR/Cas9 Gene Knockout Workflow

CRISPR_Workflow design sgRNA Design & Plasmid Construction protoplast Protoplast Preparation design->protoplast transformation Transformation (PEG-mediated) protoplast->transformation selection Selection on Hygromycin transformation->selection verification Verification (PCR, Southern Blot) selection->verification knockout_strain Verified Knockout Strain verification->knockout_strain

Caption: Workflow for CRISPR/Cas9-mediated gene knockout in F. verticillioides.

Conclusion

The biosynthesis of this compound in Fusarium is a complex, multi-step process governed by the FUM gene cluster. Understanding this pathway at a molecular level is paramount for developing strategies to control fumonisin contamination in food and feed. The experimental protocols and quantitative data provided in this guide offer a valuable resource for researchers and scientists working to unravel the intricacies of fumonisin biosynthesis and its regulation. Further research into the specific kinetics of the biosynthetic enzymes and the protein-protein interactions within the pathway will provide a more complete picture and open new avenues for targeted interventions.

References

Fumonisin B4: A Toxicological Deep Dive for the Scientific Community

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Toxicological Profile of Fumonisin B4

Executive Summary

This compound (FB4) is a mycotoxin produced by several species of fungi, most notably Fusarium verticillioides and Fusarium proliferatum, and has also been detected in Aspergillus niger and some Tolypocladium species.[1][2] As a member of the fumonisin B family, it shares structural similarities with sphingoid bases, the backbone of sphingolipids. This structural mimicry is the foundation of its primary mechanism of toxicity: the potent inhibition of ceramide synthase. This disruption of sphingolipid metabolism cascades into a variety of cellular dysfunctions, including oxidative stress and apoptosis, with potential implications for hepatotoxicity, nephrotoxicity, and carcinogenicity.

This technical guide provides a comprehensive overview of the toxicological profile of this compound, with a particular focus on its mechanism of action, associated signaling pathways, and a summary of available toxicological data. Due to a notable lack of specific quantitative toxicity data for FB4, this document leverages the extensive research conducted on its close structural analog, Fumonisin B1 (FB1), to provide a thorough understanding of the potential risks associated with FB4 exposure. All information derived from FB1 studies is clearly identified.

Chemical and Physical Properties

This compound is a complex aminopolyol diester.[3] Key chemical properties are summarized below:

PropertyValue
Chemical Formula C₃₄H₅₉NO₁₃
Molar Mass 689.8 g/mol [3]
Appearance White to off-white powder[1]
Solubility Soluble in DMSO and Methanol[4]

FB4 is structurally similar to Fumonisin B2 and B3 but lacks a hydroxyl group at the C-10 position compared to FB2 and two hydroxyl groups (at C-5 and C-10) compared to FB1.[1][2]

Core Toxicological Mechanism: Disruption of Sphingolipid Metabolism

The primary molecular target of this compound is ceramide synthase (sphingosine N-acyltransferase), a key enzyme in the de novo sphingolipid biosynthesis pathway.[1] Fumonisins, due to their structural resemblance to sphinganine and sphingosine, act as competitive inhibitors of this enzyme.[5][6]

The inhibition of ceramide synthase by FB4 leads to a cascade of metabolic disruptions:

  • Accumulation of Sphingoid Bases: The blockage of ceramide synthesis results in the accumulation of the upstream substrates, sphinganine and sphingosine.[5][6]

  • Depletion of Complex Sphingolipids: The production of ceramides and, consequently, more complex sphingolipids such as sphingomyelin, cerebrosides, and gangliosides, is significantly reduced.[5]

  • Formation of Aberrant Metabolites: The elevated levels of sphingoid bases can lead to their phosphorylation, forming sphinganine-1-phosphate and sphingosine-1-phosphate, which are potent signaling molecules.[5][7] Furthermore, the accumulation of sphinganine can lead to the formation of 1-deoxysphinganine, a cytotoxic metabolite.[7]

This profound disruption of sphingolipid homeostasis affects numerous cellular processes, as these lipids are integral components of cell membranes and are critical for signal transduction, cell growth, differentiation, and apoptosis.[8]

Sphingolipid_Metabolism_Disruption cluster_pathway De Novo Sphingolipid Biosynthesis cluster_fumonisin This compound Action cluster_consequences Toxicological Consequences Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine (Sa) Ketosphinganine->Sphinganine 3-KSR Dihydroceramides Dihydroceramides Sphinganine->Dihydroceramides Ceramide Synthase Accumulation_Sa ↑ Sphinganine (Sa) Sphinganine->Accumulation_Sa Ceramides Ceramides Dihydroceramides->Ceramides DES Complex_SL Complex Sphingolipids Ceramides->Complex_SL Depletion_Cer ↓ Ceramides & Complex SLs Ceramides->Depletion_Cer FB4 This compound FB4->Dihydroceramides Inhibition Aberrant_Metabolites ↑ Sa-1-P, 1-DeoxySa Accumulation_Sa->Aberrant_Metabolites Cellular_Dysfunction Cellular Dysfunction Accumulation_Sa->Cellular_Dysfunction Depletion_Cer->Cellular_Dysfunction Aberrant_Metabolites->Cellular_Dysfunction

Caption: Disruption of Sphingolipid Metabolism by this compound.

Secondary Toxicological Mechanisms

Beyond the primary disruption of sphingolipid metabolism, fumonisin exposure, primarily studied with FB1, is known to induce oxidative stress and apoptosis. These secondary mechanisms are interconnected and contribute significantly to the overall toxicity.

Oxidative Stress

Fumonisins can induce oxidative stress by increasing the production of reactive oxygen species (ROS) and impairing the antioxidant defense systems of the cell.[9][10] This imbalance leads to oxidative damage to lipids, proteins, and DNA.

The proposed mechanism involves:

  • Increased ROS Production: Fumonisin exposure can lead to an increase in ROS, such as superoxide anions and hydrogen peroxide.[11]

  • Depletion of Antioxidants: A decrease in the levels of cellular antioxidants, like glutathione (GSH), and the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), has been observed.[12]

  • Mitochondrial Dysfunction: Oxidative stress can damage mitochondria, leading to further ROS production and the initiation of apoptosis.[10]

  • Activation of Stress-Response Pathways: The cell responds to oxidative stress by activating signaling pathways like the Nrf2 pathway, which upregulates the expression of antioxidant genes.[12][13]

Oxidative_Stress_Pathway cluster_fumonisin Fumonisin Exposure cluster_cellular_effects Cellular Effects Fumonisin Fumonisin B1/B4 ROS_Production ↑ ROS Production Fumonisin->ROS_Production Antioxidant_Depletion ↓ Antioxidant Defenses (GSH, SOD, CAT) Fumonisin->Antioxidant_Depletion Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Antioxidant_Depletion->Oxidative_Stress Biomolecule_Damage Damage to Lipids, Proteins, DNA Oxidative_Stress->Biomolecule_Damage Nrf2_Activation Nrf2 Pathway Activation Oxidative_Stress->Nrf2_Activation Apoptosis Apoptosis Biomolecule_Damage->Apoptosis

Caption: Fumonisin-Induced Oxidative Stress Pathway.
Apoptosis

Fumonisin-induced apoptosis, or programmed cell death, is a critical consequence of its toxicity.[9] Studies with FB1 have elucidated several interconnected signaling pathways leading to apoptosis:

  • Mitochondrial (Intrinsic) Pathway: Oxidative stress and the accumulation of sphingoid bases can lead to mitochondrial damage, resulting in the release of cytochrome c. This triggers the activation of caspase-9 and the executioner caspase-3, leading to apoptosis. The Bcl-2 family of proteins, including pro-apoptotic Bax and Bak and anti-apoptotic Bcl-2, play a crucial regulatory role in this pathway.[14]

  • Death Receptor (Extrinsic) Pathway: FB1 has been shown to involve the TNF-α signaling pathway.[15][16] Binding of TNF-α to its receptor can lead to the activation of caspase-8, which in turn can directly activate caspase-3 or cleave Bid to tBid, linking to the mitochondrial pathway.

  • Endoplasmic Reticulum (ER) Stress Pathway: Disruption of sphingolipid metabolism can induce ER stress, leading to the unfolded protein response (UPR). Prolonged ER stress can trigger apoptosis through the activation of caspase-12 (in rodents) and by influencing the mitochondrial pathway.[9]

  • Role of p53: The tumor suppressor protein p53 can be activated in response to cellular stress, including DNA damage caused by oxidative stress, and can induce apoptosis by upregulating the expression of pro-apoptotic genes like Bax.[9]

Apoptosis_Signaling_Pathways cluster_stimulus Initiating Stimuli cluster_pathways Apoptotic Pathways cluster_execution Execution Phase Fumonisin Fumonisin B1/B4 Sphingolipid_Disruption Sphingolipid Disruption Fumonisin->Sphingolipid_Disruption Oxidative_Stress Oxidative Stress Fumonisin->Oxidative_Stress Death_Receptor Death Receptors (e.g., TNFR) Fumonisin->Death_Receptor ER_Stress ER Stress Sphingolipid_Disruption->ER_Stress Mitochondria Mitochondria Oxidative_Stress->Mitochondria ER_Stress->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8 Caspase-8 Activation Death_Receptor->Caspase8 Caspase8->Mitochondria via tBid Caspase8->Caspase3 p53_Activation p53 Activation Bax_Bak_Upregulation ↑ Bax, Bak p53_Activation->Bax_Bak_Upregulation Bax_Bak_Upregulation->Mitochondria Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Fumonisin-Induced Apoptosis Signaling Pathways.

Quantitative Toxicological Data

Specific quantitative toxicological data for this compound is limited. The toxicity of FB4 relative to FB1 is currently unknown and is an area of active research.[1] Therefore, the following table summarizes key toxicological values for Fumonisin B1, which can serve as a reference point for assessing the potential toxicity of FB4. It is important to note that the toxicological profiles of FB2 and FB3 are considered very similar to FB1.[17]

Table 1: Quantitative Toxicological Data for Fumonisin B1

ParameterSpeciesRoute of AdministrationValueEffectReference
NOAEL RatOral (90-day study)0.2 mg/kg bw/dayNephrotoxicity[17][18]
NOAEL HorseOral~0.2 mg/kg bw/dayEquine Leukoencephalomalacia[17]
PMTDI HumanOral2 µg/kg bw/day (group PMTDI for FB1, FB2, FB3)Based on nephrotoxicity in rats[17][18]
TDI HumanOral2 µg/kg bw/dayBased on overall NOAEL from subchronic and long-term rat studies[17]

NOAEL: No Observed Adverse Effect Level; PMTDI: Provisional Maximum Tolerable Daily Intake; TDI: Tolerable Daily Intake.

Experimental Protocols

General Protocol for an In Vivo Subchronic Oral Toxicity Study

This protocol is a generalized representation based on common practices in mycotoxin research.

  • Animal Model Selection:

    • Species: Rats (e.g., Sprague-Dawley, Fischer 344) or mice (e.g., BALB/c) are commonly used.[21]

    • Sex: Both males and females are typically included.

    • Age and Weight: Animals of a specific age and weight range are selected to ensure uniformity.

  • Acclimatization:

    • Animals are acclimatized to the laboratory conditions (temperature, humidity, light/dark cycle) for a specified period (e.g., one week) before the start of the study.

  • Dose Preparation and Administration:

    • Fumonisin (in this case, FB4) is dissolved in a suitable vehicle (e.g., distilled water, saline).

    • Dosing is typically performed daily via oral gavage for the duration of the study (e.g., 28 or 90 days).

    • Multiple dose groups are established, including a control group receiving the vehicle only, and at least three dose levels of the test substance.

  • In-life Observations:

    • Clinical Signs: Animals are observed daily for any signs of toxicity, such as changes in behavior, appearance, or activity.

    • Body Weight: Body weights are recorded regularly (e.g., weekly).

    • Food and Water Consumption: Food and water intake are measured to assess any effects on appetite.

  • Terminal Procedures (at the end of the study):

    • Blood Collection: Blood samples are collected for hematological and clinical chemistry analysis.

    • Euthanasia and Necropsy: Animals are humanely euthanized, and a thorough gross pathological examination is performed.

    • Organ Weights: Key organs (e.g., liver, kidneys, spleen) are weighed.

    • Tissue Collection: Tissues from various organs are collected and preserved (e.g., in formalin) for histopathological examination. Tissues may also be snap-frozen for molecular analyses.

  • Data Analysis:

    • Statistical analysis is performed to compare the treated groups with the control group for all measured parameters.

    • The No Observed Adverse Effect Level (NOAEL) is determined as the highest dose at which no statistically significant adverse effects are observed.

Experimental_Workflow start Start: Animal Selection & Acclimatization dosing Daily Oral Dosing (e.g., 90 days) - Control Group (Vehicle) - FB4 Dose Groups (Low, Mid, High) start->dosing observations In-life Observations - Clinical Signs - Body Weight - Food/Water Intake dosing->observations terminal Terminal Procedures observations->terminal blood_collection Blood Collection (Hematology, Clinical Chemistry) terminal->blood_collection necropsy Euthanasia & Necropsy (Gross Pathology, Organ Weights) terminal->necropsy data_analysis Data Analysis & NOAEL Determination blood_collection->data_analysis histopathology Tissue Collection & Histopathology necropsy->histopathology necropsy->data_analysis histopathology->data_analysis

Caption: General Workflow for an In Vivo Toxicity Study.

Conclusion

This compound is a mycotoxin of significant interest due to its structural similarity to other toxic fumonisins and its potential for widespread contamination of agricultural commodities. While specific toxicological data for FB4 remains scarce, its primary mechanism of action through the inhibition of ceramide synthase is well-established for the fumonisin B series. This disruption of sphingolipid metabolism is a critical initiating event that leads to secondary toxic effects, including oxidative stress and apoptosis, which are key contributors to the observed organ toxicities.

The comprehensive data available for Fumonisin B1 provides a valuable framework for understanding the potential hazards of FB4. However, further research is imperative to delineate the specific toxicokinetics and toxicodynamics of this compound to enable a more precise risk assessment for human and animal health. Researchers, scientists, and drug development professionals should be cognizant of the potential for fumonisin contamination and the complex, multi-faceted nature of their toxicity.

References

Fumonisin B4: A Toxicological Deep Dive for the Research Professional

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Fumonisin B4 (FB4) is a mycotoxin produced by several species of Fusarium and Aspergillus fungi, commonly found as a contaminant in maize and other agricultural commodities. Structurally similar to other B-series fumonisins, particularly Fumonisin B1 (FB1), FB4's primary mechanism of toxicity lies in its potent inhibition of ceramide synthase, a critical enzyme in the sphingolipid biosynthesis pathway. This disruption leads to a cascade of cellular dysfunctions, including altered cell signaling, apoptosis, and oxidative stress. While FB1 is the most studied of the fumonisins, emerging research on FB4 indicates a comparable toxicological profile in some model systems. This guide provides a comprehensive review of the current literature on FB4 toxicology, presenting available quantitative data, detailing experimental methodologies, and visualizing key pathways to support ongoing research and drug development efforts. Significant knowledge gaps remain, particularly concerning in vivo toxicity in mammalian models, highlighting critical areas for future investigation.

Introduction to this compound

This compound is a member of the fumonisin family of mycotoxins, which are characterized by a long aminopolyol backbone. First described in 1991, FB4 is structurally analogous to Fumonisin B2 (FB2) and Fumonisin B3 (FB3) but lacks a hydroxyl group at the C-10 position compared to FB1.[1] Fumonisins are frequent contaminants of corn and corn-based products, posing a potential health risk to both humans and animals.[2][3] The International Agency for Research on Cancer (IARC) has classified FB1 as a Group 2B carcinogen, possibly carcinogenic to humans, and due to the shared mechanism of action, this concern extends to other fumonisins like FB4.

Mechanism of Action: Inhibition of Ceramide Synthase

The principal molecular mechanism of action for all B-series fumonisins, including FB4, is the competitive inhibition of ceramide synthase (sphingosine N-acyltransferase).[1][4] This enzyme is pivotal in the de novo sphingolipid biosynthesis pathway, catalyzing the acylation of sphinganine to form dihydroceramide, a precursor to ceramides and complex sphingolipids.

The structural similarity of fumonisins to the sphingoid bases, sphinganine and sphingosine, allows them to bind to the active site of ceramide synthase, thereby blocking its function. This inhibition leads to two primary metabolic consequences:

  • Accumulation of Sphingoid Bases: Upstream substrates, primarily sphinganine and its metabolite sphingosine, accumulate within the cell. Elevated levels of these bioactive molecules are linked to disruptions in cell growth, differentiation, and apoptosis.

  • Depletion of Complex Sphingolipids: The downstream synthesis of ceramides and more complex sphingolipids, such as sphingomyelin and glycosphingolipids, is significantly reduced. These lipids are essential components of cell membranes and are involved in critical cell signaling pathways.

This disruption of sphingolipid metabolism is the underlying cause of the diverse toxic effects observed with fumonisin exposure.[3] Studies have shown that FB1, FB2, FB3, and FB4 are approximately equipotent in their ability to inhibit ceramide synthase in rat hepatocytes.

Signaling Pathway of Fumonisin-Induced Toxicity

The inhibition of ceramide synthase by this compound triggers a complex signaling cascade leading to cellular stress and apoptosis. The accumulation of sphinganine and the depletion of ceramides are key initiating events.

Fumonisin_Signaling FB4 This compound CerS Ceramide Synthase FB4->CerS Inhibits Sphinganine Sphinganine Accumulation CerS->Sphinganine Leads to Ceramides Ceramide Depletion CerS->Ceramides Leads to ROS Oxidative Stress (ROS Production) Sphinganine->ROS Apoptosis Apoptosis Ceramides->Apoptosis Inhibits (normally) ER_Stress ER Stress ROS->ER_Stress ER_Stress->Apoptosis

Caption: this compound inhibits ceramide synthase, leading to downstream toxic effects.

Quantitative Toxicological Data

Quantitative toxicological data for this compound are limited compared to FB1. However, available studies provide valuable insights into its potency.

Table 1: In Vitro Cytotoxicity of this compound
Model SystemEndpointIC50 Value (µM)Reference
Saccharomyces cerevisiae (fumonisin-sensitive strain)Growth Inhibition24 - 26[5]
Table 2: Comparative In Vivo Toxicity of Fumonisins in Zebrafish Embryos
CompoundEndpointObservationReference
Fumonisin B1 (FB1)MortalityNo mortality at 200 µM[1]
This compound (FB4) Mortality No mortality at 200 µM [1]
5-O-palmitoyl-FB1Mortality10% at 100 µM, 30% at 200 µM[1]
N-palmitoyl-FB1Mortality100% at 6.25 µM[1]

Note: While direct mortality was not observed for FB4 at the tested concentrations in the zebrafish model, sublethal effects may occur. Further research is needed to establish a No-Observed-Adverse-Effect-Level (NOAEL) and Lowest-Observed-Adverse-Effect-Level (LOAEL) for FB4 in various model systems.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of toxicological research. Below are summaries of key methodologies used in the study of fumonisin toxicity.

In Vitro Yeast Growth Inhibition Assay

This assay provides a rapid and sensitive method for determining the cytotoxic potential of fumonisins.

Objective: To determine the IC50 value of this compound.

Methodology:

  • Yeast Strain: A fumonisin-sensitive strain of Saccharomyces cerevisiae (e.g., YTKT33, with disrupted genes for ABC transporters and sphingolipid metabolism) is used.[5]

  • Culture Conditions: Yeast cells are cultured in a suitable medium (e.g., synthetic complete medium) overnight.

  • Exposure: The yeast culture is diluted and exposed to a serial dilution of this compound in a microtiter plate.

  • Incubation: The plate is incubated at 30°C for 24 hours.

  • Measurement: Cell growth is determined by measuring the optical density at 600 nm (OD600).

  • Data Analysis: The OD600 values are used to calculate the percentage of growth inhibition at each concentration, and the IC50 value is determined.

Yeast_Assay_Workflow Start Start: Yeast Culture Dilution Prepare Serial Dilutions of this compound Start->Dilution Exposure Expose Yeast to FB4 in Microtiter Plate Dilution->Exposure Incubation Incubate at 30°C for 24 hours Exposure->Incubation Measurement Measure Optical Density (OD600) Incubation->Measurement Analysis Calculate IC50 Measurement->Analysis

Caption: Workflow for the in vitro yeast growth inhibition assay.

Zebrafish Embryo Toxicity Assay

The zebrafish model offers a powerful in vivo system for assessing developmental toxicity.

Objective: To evaluate the acute toxicity and teratogenic potential of this compound.

Methodology:

  • Animal Model: Wild-type zebrafish (Danio rerio) embryos are used.

  • Exposure: At a specific developmental stage (e.g., 96 hours post-fertilization), embryos are placed in multi-well plates containing embryo medium with varying concentrations of this compound.

  • Incubation: Embryos are incubated for a defined period (e.g., 24 hours).

  • Endpoints:

    • Mortality: The number of dead embryos is recorded.

    • Sublethal Effects: Embryos are examined under a microscope for developmental abnormalities such as pericardial edema, yolk sac edema, and spinal curvature.

  • Data Analysis: Mortality rates and the incidence of sublethal effects are calculated for each concentration.

Zebrafish_Assay_Workflow Start Start: Zebrafish Embryos (96 hpf) Exposure Expose Embryos to Varying [FB4] Start->Exposure Incubation Incubate for 24 hours Exposure->Incubation Assessment Assess Endpoints: - Mortality - Sublethal Effects Incubation->Assessment Analysis Data Analysis Assessment->Analysis

Caption: Workflow for the zebrafish embryo toxicity assay.

Analytical Methods for this compound Detection

Accurate quantification of this compound in biological and environmental samples is essential for toxicological research. High-performance liquid chromatography (HPLC) coupled with various detection methods is the most common approach.

Table 3: Common Analytical Techniques for this compound
TechniqueDetectorKey FeaturesReference
HPLCEvaporative Light-Scattering Detector (ELSD)Suitable for non-UV absorbing compounds like fumonisins.[6]
HPLCMass Spectrometry (MS)Provides high sensitivity and specificity for identification and quantification.
HPLCFluorescence Detector (FLD)Requires derivatization of the primary amine group with a fluorescent tag (e.g., o-phthaldialdehyde).

Sample Preparation: A critical step in the analysis of fumonisins involves extraction from the matrix (e.g., animal tissue, feed) followed by a clean-up procedure to remove interfering substances. Solid-phase extraction (SPE) with strong anion exchange (SAX) or immunoaffinity columns is commonly employed.

Discussion and Future Directions

The current body of literature indicates that this compound shares the primary mechanism of toxicity with other B-series fumonisins, namely the inhibition of ceramide synthase. In vitro data from a yeast model suggests a comparable potency to FB1, FB2, and FB3.[5] However, a significant knowledge gap exists regarding the in vivo toxicity of FB4 in mammalian systems. The lack of LD50, NOAEL, and chronic toxicity data in rodent models hinders a comprehensive risk assessment.

Future research should prioritize the following:

  • In Vivo Mammalian Studies: Conducting acute, sub-chronic, and chronic toxicity studies of pure FB4 in rodent models to determine key toxicological parameters.

  • Comparative In Vitro Cytotoxicity: Performing head-to-head comparisons of the cytotoxic effects of FB1, FB2, FB3, and FB4 in a panel of relevant human and animal cell lines (e.g., hepatocytes, renal cells, intestinal epithelial cells).

  • Toxicokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) of FB4 to understand its bioavailability and potential for tissue accumulation.

  • Interaction Studies: As fumonisins often co-occur, studying the potential synergistic or antagonistic toxic effects of FB4 in combination with other mycotoxins is crucial for realistic risk assessment.

By addressing these research gaps, a more complete understanding of the toxicological risks associated with this compound can be achieved, informing regulatory decisions and safeguarding public and animal health.

References

Health Risks Associated with Fumonisin B4 Exposure: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fumonisin B4 (FB4) is a mycotoxin produced by several species of Fusarium and Aspergillus fungi, commonly found as a contaminant in maize and other agricultural commodities. While its congener, Fumonisin B1 (FB1), has been extensively studied, data on the specific health risks of FB4 are limited. This guide provides a comprehensive overview of the known and potential health risks associated with FB4 exposure, drawing on available data for FB4 and inferences from the well-characterized toxicology of other fumonisins. The primary mechanism of action for fumonisins is the inhibition of ceramide synthase, a critical enzyme in sphingolipid metabolism. This disruption leads to a cascade of downstream effects, including oxidative stress, apoptosis, and potential carcinogenicity. This document summarizes quantitative toxicological data, details relevant experimental protocols, and provides visual representations of the key signaling pathways involved in fumonisin toxicity.

Introduction to this compound

This compound is a member of the fumonisin B series of mycotoxins. Structurally, it is similar to Fumonisin B2 and B3 but lacks a hydroxyl group at the C-10 position.[1] While typically found in lower concentrations than FB1 and FB2, its presence in food and feed remains a public health concern due to the shared mechanism of toxicity with other fumonisins.[2]

Toxicological Data

Quantitative toxicological data for this compound are scarce. Most available data pertains to Fumonisin B1, the most prevalent and studied fumonisin. The toxicological profiles of fumonisin B2 and B3 are very similar to that of FB1.[3] Where available, specific data for FB4 is presented. In its absence, data for other fumonisins are provided for comparative purposes, with the clear caveat that direct extrapolation should be done with caution.

Table 1: In Vitro Cytotoxicity Data

MycotoxinCell Line/OrganismEndpointValueCitation
Fumonisin B1Rat HepatocytesIC500.1 µM[4]
Fumonisin B1Pig Kidney (LLC-PK1)IC5035 µM[4]
Fumonisin B1Human Gastric Epithelial (GES-1)IC50~22 µM (approx.)[5]
Fumonisin B2Human Gastric Epithelial (GES-1)IC50~25 µM (approx.)[5]
Fumonisin B3Human Gastric Epithelial (GES-1)IC50>40 µM[5]
This compound Saccharomyces cerevisiaeIC5024-26 µM[6]
Fumonisin B1, B2, B3Saccharomyces cerevisiaeIC5024-26 µM[6]

Table 2: In Vivo Toxicity Data (Animal Models)

MycotoxinSpeciesRouteEndpointValueCitation
Fumonisin B1RatOral (gavage, 14 days)NOAEL (renal toxicity)0.2 mg/kg bw/day[7][8]
Fumonisin B1MouseOral (gavage, 14 days)NOAEL< 1 mg/kg bw/day[9]
Fumonisin B1PigOralLOAEL (lung lesions)5 mg/kg feed[10]
This compound Zebrafish EmbryoImmersion (24h)MortalityNo mortality at 200 µM[8]

Note: The zebrafish embryo mortality data for FB4 suggests lower acute toxicity in this model compared to some of its acylated derivatives, but it is not a direct measure of mammalian toxicity.

Mechanism of Action: Disruption of Sphingolipid Metabolism

The primary molecular mechanism of this compound and other fumonisins is the competitive inhibition of the enzyme ceramide synthase (sphingosine N-acyltransferase).[11] This enzyme is crucial for the de novo synthesis and recycling of sphingolipids.

Key consequences of ceramide synthase inhibition include:

  • Accumulation of Sphingoid Bases: Inhibition of ceramide synthase leads to the accumulation of its substrates, primarily sphinganine and sphingosine.[11]

  • Depletion of Complex Sphingolipids: The production of ceramide and downstream complex sphingolipids, such as sphingomyelin and glycosphingolipids, is decreased.

  • Altered Cell Signaling: Both the accumulation of sphingoid bases and the depletion of complex sphingolipids disrupt numerous cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.

Sphingolipid_Metabolism_Disruption Serine_PalmitoylCoA Serine + Palmitoyl-CoA Sphinganine Sphinganine Serine_PalmitoylCoA->Sphinganine Ceramide_Synthase Ceramide Synthase Sphinganine->Ceramide_Synthase Dihydroceramide Dihydroceramide Ceramide_Synthase->Dihydroceramide Acylation Fumonisin_B4 This compound Fumonisin_B4->Ceramide_Synthase Inhibition Ceramide Ceramide Dihydroceramide->Ceramide Complex_Sphingolipids Complex Sphingolipids (e.g., Sphingomyelin) Ceramide->Complex_Sphingolipids

Disruption of Sphingolipid Metabolism by this compound.

Downstream Cellular Effects

The disruption of sphingolipid metabolism by this compound triggers a cascade of downstream events, leading to cellular dysfunction and toxicity. The two most prominent consequences are oxidative stress and apoptosis.

Oxidative Stress

Fumonisin exposure has been shown to induce the generation of reactive oxygen species (ROS), leading to an imbalance in the cellular redox state.[12][13] This oxidative stress can damage cellular components, including lipids, proteins, and DNA.

Key events in fumonisin-induced oxidative stress include:

  • Increased production of superoxide anion and hydrogen peroxide.

  • Depletion of cellular antioxidants, such as glutathione (GSH).

  • Lipid peroxidation, leading to membrane damage.

Oxidative_Stress_Pathway FB4 This compound Ceramide_Synthase_Inhibition Ceramide Synthase Inhibition FB4->Ceramide_Synthase_Inhibition Sphingoid_Base_Accumulation Sphinganine/Sphingosine Accumulation Ceramide_Synthase_Inhibition->Sphingoid_Base_Accumulation Mitochondrial_Dysfunction Mitochondrial Dysfunction Sphingoid_Base_Accumulation->Mitochondrial_Dysfunction ROS Reactive Oxygen Species (ROS) Generation Mitochondrial_Dysfunction->ROS Oxidative_Damage Oxidative Damage (Lipid Peroxidation, DNA damage) ROS->Oxidative_Damage Antioxidant_Depletion Antioxidant Depletion (e.g., GSH) ROS->Antioxidant_Depletion

This compound-Induced Oxidative Stress Pathway.
Apoptosis (Programmed Cell Death)

Fumonisins are potent inducers of apoptosis in various cell types.[14] The apoptotic cascade is initiated by both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Key molecular events in fumonisin-induced apoptosis include:

  • Activation of Protein Kinase C (PKC): This can lead to the activation of downstream signaling cascades like the JNK pathway.[15][16]

  • Involvement of the p53 Pathway: Increased intracellular calcium and oxidative stress can lead to the phosphorylation of JNK, which in turn activates the p53 apoptosis signaling pathway.[15]

  • Modulation of Bcl-2 Family Proteins: Fumonisins can alter the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial outer membrane permeabilization.

  • Caspase Activation: Both initiator caspases (e.g., Caspase-8, Caspase-9) and executioner caspases (e.g., Caspase-3) are activated, leading to the cleavage of cellular substrates and the execution of apoptosis.[14][15]

  • Involvement of the TNF-α Pathway: Fumonisin B1 has been shown to induce apoptosis by activating the TNF-α signaling pathway.[14][16]

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Fas_TNF Fas / TNF-α Receptor Caspase8 Caspase-8 Fas_TNF->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase9->Caspase3 FB4 This compound Ceramide_Synthase_Inhibition Ceramide Synthase Inhibition FB4->Ceramide_Synthase_Inhibition Sphingoid_Base_Accumulation Sphinganine/Sphingosine Accumulation Ceramide_Synthase_Inhibition->Sphingoid_Base_Accumulation PKC PKC activation Sphingoid_Base_Accumulation->PKC JNK_p53 JNK/p53 Pathway PKC->JNK_p53 Bax Bax activation JNK_p53->Bax Bcl2 Bcl-2 inhibition JNK_p53->Bcl2 Bax->Mitochondrion Apoptosis Apoptosis Caspase3->Apoptosis

Fumonisin-Induced Apoptosis Signaling Pathways.

Health Risks

Based on the toxicological data, primarily from FB1, and the shared mechanism of action, exposure to this compound is presumed to pose the following health risks:

  • Hepatotoxicity: Liver damage is a common finding in animals exposed to fumonisins. Effects range from elevated liver enzymes to hepatocellular necrosis and apoptosis.[6]

  • Nephrotoxicity: The kidneys are another primary target for fumonisin toxicity, with effects including apoptosis of renal tubule cells.

  • Neurotoxicity: While less characterized for FB4, FB1 is known to cause neurotoxic effects in certain animal species.[17]

  • Carcinogenicity: Fumonisin B1 is classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the International Agency for Research on Cancer (IARC). The carcinogenic potential is linked to chronic cell death and regenerative proliferation in the liver and kidneys. Given the similar mechanism of action, FB4 should be considered to have potential carcinogenic risk.

Experimental Protocols

This compound Extraction and Quantification from Maize

This protocol provides a general workflow for the extraction and analysis of fumonisins from maize using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Extraction_Workflow Start Maize Sample Grinding Grind to a fine powder Start->Grinding Extraction Extract with Acetonitrile/Methanol/Water (e.g., 25:25:50 v/v/v) Grinding->Extraction Centrifugation Centrifuge and collect supernatant Extraction->Centrifugation Cleanup Solid Phase Extraction (SPE) (e.g., C18 or Immunoaffinity column) Centrifugation->Cleanup Elution Elute with Methanol Cleanup->Elution Analysis LC-MS/MS Analysis Elution->Analysis End Quantification of FB4 Analysis->End

Workflow for this compound Extraction and Analysis.

Detailed Methodology:

  • Sample Preparation: Grind a representative sample of maize to a fine powder (e.g., to pass a 1 mm sieve).

  • Extraction:

    • Weigh 20 g of the ground sample into a blender jar.

    • Add 50 mL of extraction solvent (acetonitrile/methanol/water, 25:25:50, v/v/v).[11][18]

    • Homogenize at high speed for 2 minutes.

    • Centrifuge the extract at >3000 x g for 10 minutes.

  • Solid Phase Extraction (SPE) Cleanup (Immunoaffinity Column):

    • Dilute the supernatant with phosphate-buffered saline (PBS).

    • Pass the diluted extract through an immunoaffinity column specific for fumonisins at a slow, steady flow rate.

    • Wash the column with PBS to remove unbound matrix components.

    • Elute the fumonisins from the column with methanol.

  • LC-MS/MS Analysis:

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable mobile phase.

    • Inject an aliquot into an LC-MS/MS system.

    • Chromatographic Conditions (Example):

      • Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 3.5 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient elution program.

      • Flow Rate: 0.3 mL/min.

    • Mass Spectrometry Conditions (Example):

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for FB4.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Detailed Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours to allow for cell attachment.[19]

  • Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).

    • Prepare serial dilutions of FB4 in cell culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of FB4. Include a vehicle control (medium with solvent) and a negative control (medium only).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.[1]

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[20][21]

    • Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

Apoptosis Assessment (Caspase-3 Activity Assay)

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Detailed Methodology:

  • Cell Culture and Treatment:

    • Culture cells and treat with this compound as described for the MTT assay.

  • Cell Lysis:

    • After treatment, collect the cells and wash with ice-cold PBS.

    • Lyse the cells using a specific lysis buffer provided in a commercial caspase-3 activity assay kit.[22][23]

    • Incubate on ice and then centrifuge to pellet cell debris.

  • Caspase-3 Activity Measurement:

    • Add the cell lysate to a 96-well plate.

    • Add a caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric assays) and reaction buffer.[22]

    • Incubate at 37°C for 1-2 hours.

    • Measure the absorbance (405 nm for pNA) or fluorescence (Ex/Em ~380/460 nm for AMC) using a plate reader.

    • The signal is proportional to the caspase-3 activity in the sample.

Conclusion and Future Perspectives

This compound, while less studied than its analogue FB1, poses a potential health risk due to its shared mechanism of action as a ceramide synthase inhibitor. The disruption of sphingolipid metabolism is a key initiating event that leads to downstream cellular toxicities, including oxidative stress and apoptosis. The lack of comprehensive quantitative toxicological data for FB4 highlights a critical knowledge gap. Further research is imperative to establish specific NOAELs and LOAELs for FB4 to enable accurate risk assessments. The development and validation of sensitive analytical methods are also crucial for monitoring its occurrence in food and feed. For drug development professionals, understanding the intricate signaling pathways disrupted by fumonisins may offer insights into novel therapeutic targets for diseases characterized by aberrant sphingolipid metabolism.

References

Methodological & Application

Application Note: Quantitative Determination of Fumonisin B4 in Various Matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumonisins are a group of mycotoxins produced primarily by Fusarium species, which are common contaminants of corn and other agricultural commodities.[1][2] Fumonisin B4 (FB4), a structural analogue of the more prevalent Fumonisin B1, is of increasing concern due to its potential toxicity.[3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for the sensitive and selective quantification of fumonisins in complex matrices, eliminating the need for derivatization that is often required in traditional HPLC methods.[1][4] This application note provides a detailed protocol for the detection and quantification of this compound using LC-MS/MS.

Principle

This method relies on the extraction of this compound from the sample matrix, followed by chromatographic separation using a reversed-phase HPLC column. The analyte is then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly selective detection is based on the specific fragmentation of the precursor ion into product ions, allowing for accurate quantification even at low concentrations.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of this compound. These values are representative and may vary depending on the specific instrumentation and matrix.

Table 1: LC-MS/MS Parameters for this compound Detection

ParameterValue
Liquid Chromatography
ColumnC18 column (e.g., 2.1 mm × 100 mm, 1.6 µm)[5]
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile/Methanol
Flow Rate0.2 - 0.4 mL/min[6]
Injection Volume5 - 10 µL
Column Temperature40 °C[6]
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive or Negative[1][3]
Precursor Ion ([M+H]⁺ or [M-H]⁻)m/z 690.4 or m/z 688.4[3]
Product Ions (Quantifier/Qualifier)Dependent on collision energy, common fragments result from the loss of tricarballylic acid moieties and water.[7][8]
Collision EnergyOptimized for specific instrument and transitions.

Table 2: Representative Quantitative Performance Data

ParameterMatrixValue
Limit of Quantification (LOQ)Corn~10 - 160 µg/kg[5]
Linearity (r²)Standard Solutions> 0.99[5]
RecoverySpiked Samples80 - 115%[5]
Intraday Precision (%RSD)Spiked Samples< 10%[9]
Interday Precision (%RSD)Spiked Samples< 15%[9]

Experimental Protocols

Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound standard in a 50:50 (v/v) mixture of acetonitrile and water to prepare a stock solution.[10]

  • Working Standard Solutions: Serially dilute the stock solution with the initial mobile phase composition to prepare a series of working standard solutions for constructing a calibration curve.

Sample Preparation (General Protocol for Solid Matrices like Corn or Feed)
  • Homogenization: Grind the sample to a fine, homogeneous powder.[2]

  • Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL polypropylene tube.[10][11]

    • Add 20 mL of extraction solvent (e.g., methanol/water 3:1 v/v, or acetonitrile/water/formic acid 74:25:1 v/v/v).[2][11]

    • Vortex or shake vigorously for 30 minutes.[10][12]

    • Centrifuge the sample at ≥3000 rpm for 15 minutes.[10]

  • Clean-up (if necessary):

    • For complex matrices, a solid-phase extraction (SPE) clean-up step may be required to remove interfering substances. Immunoaffinity columns or other SPE cartridges can be used.[9]

    • Alternatively, a simple "dilute-and-shoot" approach can be employed where the supernatant is diluted before injection.[4][10]

  • Filtration: Filter the final extract through a 0.2 µm syringe filter into an LC vial prior to injection.[13]

LC-MS/MS Analysis

  • System Equilibration: Equilibrate the LC-MS/MS system with the initial mobile phase conditions until a stable baseline is achieved.

  • Injection: Inject the prepared standards and samples.

  • Data Acquisition: Acquire data in MRM mode using the optimized parameters for this compound.

  • Data Processing: Process the acquired data using the instrument's software to generate a calibration curve and quantify the concentration of this compound in the samples.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the detection of this compound by LC-MS/MS.

Fumonisin_B4_Detection_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Corn, Feed) Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., Methanol/Water) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Cleanup Optional Clean-up (e.g., SPE) Centrifugation->Cleanup Filtration Filtration (0.2 µm) Cleanup->Filtration LC_Separation LC Separation (C18 Column) Filtration->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Result Result (this compound Concentration) Quantification->Result

Caption: Workflow for this compound detection by LC-MS/MS.

Signaling Pathway and Fragmentation

The fragmentation of this compound in the mass spectrometer is crucial for its selective detection. The following diagram illustrates the typical fragmentation pattern observed in positive ion mode.

Fumonisin_B4_Fragmentation FB4 This compound Precursor Ion [M+H]⁺ (m/z 690.4) Frag1 Loss of Tricarballylic Acid and Water FB4->Frag1 - C6H8O6 - H2O Frag2 Further Fragmentation Frag1->Frag2 ProductIons Characteristic Product Ions (for MRM) Frag2->ProductIons

Caption: Simplified fragmentation pathway of this compound.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and selective approach for the quantification of this compound in various matrices. The provided protocols and data serve as a valuable resource for researchers and professionals in the fields of food safety, toxicology, and drug development. It is important to note that method validation should be performed in the specific matrix of interest to ensure data accuracy and reliability.

References

Application Note: Quantification of Fumonisin B4 using High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fumonisins are mycotoxins produced primarily by Fusarium verticillioides and Fusarium proliferatum, which are common contaminants of maize and other agricultural commodities. Fumonisin B4 (FB4) is one of the naturally occurring analogues. Due to their potential health risks, including being classified as possible human carcinogens (Group 2B) by the International Agency for Research on Cancer, sensitive and accurate quantification of fumonisins is crucial for food safety and toxicological studies.[1][2][3]

This application note provides a detailed protocol for the quantitative analysis of this compound in food matrices using reversed-phase high-performance liquid chromatography (HPLC) coupled with fluorescence detection after pre-column derivatization with o-phthaldialdehyde (OPA).

Experimental Protocols

1. Sample Preparation: Extraction and Clean-up

A robust sample preparation is critical to remove matrix interferences and concentrate the analyte. Immunoaffinity columns (IAC) or Strong Anion Exchange (SAX) solid-phase extraction (SPE) are commonly employed for clean-up.[1][3][4]

1.1. Materials

  • Blender or homogenizer

  • Centrifuge

  • Solid Phase Extraction (SPE) manifold

  • Immunoaffinity columns (IAC) specific for fumonisins or Strong Anion Exchange (SAX) SPE cartridges

  • Extraction Solvent: Acetonitrile/Water (50:50, v/v) or Methanol/Water (75:25, v/v)

  • Wash Solvent (for SAX): Methanol/Water (75:25, v/v)

  • Elution Solvent (for SAX): 1% Acetic Acid in Methanol

  • Elution Solvent (for IAC): Methanol

1.2. Extraction Procedure

  • Homogenize a representative sample (e.g., 20-25 g of ground maize) with 50-100 mL of extraction solvent for 2-3 minutes.[5]

  • Centrifuge the extract at approximately 5000 x g for 5 minutes or filter through a fluted filter paper.[6]

  • Dilute the supernatant with a suitable buffer, such as phosphate-buffered saline (PBS), as recommended by the IAC manufacturer, or proceed to SAX clean-up.

1.3. Clean-up Procedure (using SAX cartridges)

  • Condition the SAX cartridge by passing 5 mL of methanol followed by 5 mL of the SPE wash solvent.[7]

  • Load 10 mL of the filtered extract onto the cartridge at a flow rate not exceeding 2 mL/min.[7]

  • Wash the cartridge with 5 mL of the SPE wash solvent, followed by 3 mL of methanol.[7]

  • Elute the fumonisins with 10 mL of the elution solvent (1% acetic acid in methanol) at a flow rate of less than 1 mL/min.[7]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.

  • Reconstitute the residue in a known volume (e.g., 200 µL) of acetonitrile/water (50:50, v/v) for derivatization.[5]

2. Pre-column Derivatization with OPA

Since fumonisins do not possess a native chromophore or fluorophore, derivatization is essential for sensitive fluorescence detection.[1][4][8] The OPA derivatives of fumonisins can be unstable, so it is crucial to perform the injection immediately after derivatization.[7][9]

2.1. Materials

  • o-phthaldialdehyde (OPA) reagent: Dissolve 40 mg of OPA in 1 mL of methanol, add 5 mL of 0.1 M disodium tetraborate, and 50 µL of 2-mercaptoethanol. This reagent should be stored in a dark vial and is stable for about one week.[7][10][11]

  • Vortex mixer

2.2. Derivatization Procedure

  • Transfer 50 µL of the reconstituted sample extract or standard solution into a vial.[5][10]

  • Add 200 µL of the OPA reagent to the vial.[7]

  • Mix thoroughly using a vortex mixer for 30-60 seconds.[5]

  • Inject a suitable volume (e.g., 20 µL) into the HPLC system exactly 1-2 minutes after the addition of the OPA reagent.[7][10]

3. HPLC-FLD Analysis

3.1. Instrumentation and Columns

  • HPLC system with a gradient pump, autosampler, column oven, and fluorescence detector.

  • Reversed-phase C18 or C8 column (e.g., 4.6 x 150 mm, 5 µm particle size).

3.2. Chromatographic Conditions

  • Mobile Phase A: 0.1 M Sodium dihydrogen phosphate adjusted to pH 3.3 with phosphoric acid, or 1.5 mM formic acid.[5][11]

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Program: A typical gradient starts with a higher proportion of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute the fumonisins. An example gradient is 77:23 (Methanol: 0.1 M Sodium dihydrogen phosphate).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Injection Volume: 20 µL.[5]

  • Column Temperature: 30-40°C.

  • Fluorescence Detector Settings: Excitation wavelength of 335 nm and an emission wavelength of 440 nm.[2][3]

Data Presentation

Table 1: HPLC Method Validation Parameters for Fumonisin Analysis

ParameterFumonisin B1Fumonisin B2Fumonisin B3This compoundReference
Limit of Detection (LOD) (ng on column) 0.110.500.27N/A[4][12]
Limit of Quantification (LOQ) (µg/kg) 4.9 - 374.0 - 322.0 - 16N/A[13]
Recovery (%) 62 - 10190.4 - 9464N/A[4][12][14]
Repeatability (RSDr %) 2.61.85.3N/A[4][12]

Note: Data for this compound is often not reported separately but is expected to be comparable to other B-series fumonisins due to structural similarity.

Mandatory Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Reception (e.g., Maize) Homogenization Homogenization & Extraction (Acetonitrile/Water) Sample->Homogenization Filtration Filtration / Centrifugation Homogenization->Filtration Cleanup SPE Clean-up (SAX or IAC) Filtration->Cleanup Evaporation Evaporation to Dryness Cleanup->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Derivatization Pre-column Derivatization (OPA Reagent) Reconstitution->Derivatization HPLC_Injection HPLC Injection Derivatization->HPLC_Injection Separation Chromatographic Separation (C18 Column) HPLC_Injection->Separation Detection Fluorescence Detection (Ex: 335 nm, Em: 440 nm) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Peak Integration & Quantification Data_Acquisition->Quantification Report Final Report Quantification->Report

Caption: Workflow for this compound analysis by HPLC-FLD.

References

Application Note and Protocol for Fumonisin B4 Extraction from Animal Feed Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumonisins are mycotoxins produced by certain Fusarium molds that commonly contaminate corn and other grains used in animal feed.[1] Fumonisin B4 (FB4), along with other fumonisins like Fumonisin B1 (FB1) and Fumonisin B2 (FB2), poses a significant health risk to livestock and other animals.[1][2] Their toxic effects include neurotoxicity, hepatotoxicity, and nephrotoxicity, with horses and swine being particularly sensitive.[1][2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) have established guidance levels for total fumonisins in animal feed to mitigate these risks.[1][3]

Accurate quantification of this compound in animal feed is crucial for ensuring feed safety and animal health. This application note provides detailed protocols for the extraction of this compound from animal feed samples using two common and effective techniques: Solid-Phase Extraction (SPE) and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[4][5] These methods are designed to provide clean extracts suitable for subsequent analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6]

Data Presentation

The following table summarizes the quantitative data for fumonisin extraction from various animal feed matrices. While specific data for this compound is limited in the literature, the presented data for other fumonisins (FB1, FB2, and FB3) provide a strong indication of the expected performance of these methods for FB4, given their structural similarities.

MycotoxinFeed MatrixExtraction MethodRecovery (%)LOD (µg/kg)LOQ (µg/kg)Reference
FB1Compound FeedImmunoaffinity Column86.4 - 108.82030[7]
FB2Compound FeedImmunoaffinity Column86.4 - 108.82535[7]
FB1Broiler Chicken FeedLC-MS/MS82.6 - 115.8-160[8][9]
FB2Broiler Chicken FeedLC-MS/MS82.6 - 115.8-160[8][9]
FB3Broiler Chicken FeedLC-MS/MS82.6 - 115.8-160[8][9]
FB1CornSPE91 - 94--[10]
FB2CornSPE90 - 100--[10]
FB3CornSPE81 - 93--[10]
FB1Animal FeedQuEChERS67 - 940.22 - 32.64-[11]
FB1, FB2, FB3Corn, Animal FeedImmunoaffinity Column with LC-MS/MS72-138-FB1: 4.9-37, FB2: 4.0-32, FB3: 2.0-16[12]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound

This protocol is adapted from established methods for fumonisin extraction and is suitable for cleaning up extracts from complex animal feed matrices.[13][14]

Materials and Reagents:

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (deionized or HPLC grade)

  • Formic acid

  • Solid-Phase Extraction (SPE) cartridges: Strong Anion Exchange (SAX) or tC18 cartridges can be used. A combination of both may be necessary for enhanced purity.[14]

  • Centrifuge and centrifuge tubes (50 mL)

  • Vortex mixer

  • Solvent evaporator

  • Glass vials

Procedure:

  • Sample Preparation:

    • Grind a representative sample of the animal feed to a fine powder.

    • Weigh 25 g of the ground sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 50 mL of extraction solvent (e.g., methanol/water 3:1, v/v or acetonitrile/water 1:1, v/v) to the centrifuge tube.

    • Vortex vigorously for 2-3 minutes to ensure thorough mixing.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Carefully collect the supernatant.

  • SPE Cleanup (using SAX cartridge):

    • Conditioning: Condition the SAX SPE cartridge by passing 5 mL of methanol, followed by 5 mL of the extraction solvent.

    • Loading: Load 10 mL of the supernatant onto the conditioned cartridge at a flow rate of approximately 1-2 mL/min.

    • Washing: Wash the cartridge with 5 mL of the extraction solvent, followed by 3 mL of methanol to remove interfering compounds.

    • Elution: Elute the fumonisins with 10 mL of 1% acetic acid in methanol. Collect the eluate in a clean vial.

  • Final Steps:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for HPLC or LC-MS/MS analysis.

Protocol 2: Modified QuEChERS for this compound

The QuEChERS method is known for its speed and simplicity and has been successfully applied to mycotoxin analysis in feed.[4][15]

Materials and Reagents:

  • Acetonitrile (containing 1% formic acid)

  • Water (deionized or HPLC grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Centrifuge and centrifuge tubes (50 mL and 15 mL)

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Weigh 5 g of the finely ground animal feed sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of water and vortex for 30 seconds.

    • Add 10 mL of acetonitrile with 1% formic acid.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 5 minutes.

  • Final Steps:

    • Take an aliquot of the cleaned extract for direct injection or evaporate to dryness and reconstitute in the initial mobile phase for analysis.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the extraction of this compound from animal feed samples.

Fumonisin_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_spe SPE Protocol cluster_quechers QuEChERS Protocol cluster_analysis Analysis start Animal Feed Sample grind Grind to Fine Powder start->grind weigh Weigh Sample grind->weigh add_solvent Add Extraction Solvent weigh->add_solvent vortex Vortex/Shake add_solvent->vortex centrifuge1 Centrifuge vortex->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant condition Condition Cartridge supernatant->condition add_salts Add QuEChERS Salts supernatant->add_salts load Load Extract condition->load wash Wash load->wash elute Elute Fumonisins wash->elute evaporate Evaporate to Dryness elute->evaporate dspe Dispersive SPE add_salts->dspe dspe->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS or HPLC Analysis reconstitute->analysis

References

Application Notes: Polyclonal Antibody-Based ELISA for Fumonisin B4 Detection

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fumonisins are mycotoxins produced by Fusarium species, commonly found in corn and other grains. Fumonisin B4 (FB4), along with its counterparts FB1, FB2, and FB3, poses a significant health risk to humans and animals, with potential links to esophageal cancer and other diseases.[1][2][3] Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunochemical method for the rapid screening and quantification of fumonisins in various commodities due to its simplicity, sensitivity, and high throughput.[3] This application note details the use of polyclonal antibodies in a competitive ELISA format for the detection of this compound.

Principle of the Assay

The assay is a competitive enzyme-linked immunosorbent assay (cELISA). Free fumonisin in the sample or standard competes with a fumonisin-enzyme conjugate (e.g., Fumonisin-HRP) for a limited number of binding sites on the polyclonal anti-fumonisin antibodies coated on the microplate wells. After an incubation period, unbound components are washed away. A substrate is then added, which reacts with the enzyme of the bound conjugate to produce a colored product. The intensity of the color is inversely proportional to the concentration of fumonisin in the sample.[1]

Data Presentation

The performance of a polyclonal antibody-based ELISA for this compound is characterized by its sensitivity and cross-reactivity with other fumonisin analogues. The following tables summarize the quantitative data from a study that developed a sensitive competitive direct ELISA (CD-ELISA) using polyclonal antibodies raised against this compound.[4][5] Two different fumonisin-horseradish peroxidase (HRP) conjugates were evaluated.

Table 1: Cross-Reactivity and IC50 Values for this compound Polyclonal Antibody using FmB1-HRP Conjugate [4][5]

FumonisinIC50 (ng/mL)Relative Cross-Reactivity (%)
FmB19.058.5
FmB22.1309.5
FmB39.058.5
FmB46.5100

Table 2: Cross-Reactivity and IC50 Values for this compound Polyclonal Antibody using FmB3-HRP Conjugate [4][5]

FumonisinIC50 (ng/mL)Relative Cross-Reactivity (%)
FmB17.174
FmB21.9280
FmB37.670
FmB45.3100

Experimental Protocols

I. Production of Polyclonal Antibodies against this compound

Polyclonal antibodies against this compound can be produced by immunizing rabbits with an FmB4-keyhole limpet hemocyanin (KLH) conjugate.[4][5]

  • Conjugation of FmB4 to KLH: this compound is conjugated to KLH to make it immunogenic.

  • Immunization: Rabbits are immunized with the FmB4-KLH conjugate.

  • Antibody Titer Determination: The antibody titer in the rabbit serum is monitored using an indirect ELISA.

  • Antibody Purification: The polyclonal antibodies are purified from the rabbit serum.

II. Competitive Direct ELISA (CD-ELISA) Protocol

This protocol is a general guideline and may require optimization.

A. Reagent Preparation

  • Coating Buffer (Carbonate-Bicarbonate Buffer, pH 9.6): Dissolve 1.59 g of Na2CO3 and 2.93 g of NaHCO3 in deionized water to a final volume of 1 L.

  • Washing Buffer (PBST): 0.01 M Phosphate Buffered Saline (PBS) containing 0.05% Tween 20.

  • Blocking Buffer: PBST containing 1% Bovine Serum Albumin (BSA).

  • Antibody Solution: Dilute the purified polyclonal anti-Fumonisin B4 antibody in coating buffer to the optimal concentration (determined by titration).

  • Fumonisin-HRP Conjugate Solution: Dilute the Fumonisin-HRP conjugate in PBST to the optimal concentration.

  • Substrate Solution (TMB): A solution containing 3,3’,5,5’-Tetramethylbenzidine.

  • Stop Solution: 2 M Sulfuric Acid (H2SO4).

  • This compound Standards: Prepare a series of this compound standards of known concentrations in a suitable buffer.

B. ELISA Procedure

  • Coating: Add 100 µL of the antibody solution to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Wash the plate 3-5 times with 250 µL of washing buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at 37°C.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Add 50 µL of the this compound standard or sample extract to each well. Then, add 50 µL of the Fumonisin-HRP conjugate solution to each well. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Substrate Reaction: Add 100 µL of the TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark.

  • Stopping the Reaction: Add 50 µL of the stop solution to each well.

  • Reading: Read the absorbance at 450 nm using a microplate reader.

III. Sample Preparation

The sample preparation method will vary depending on the matrix.

  • Corn Samples:

    • Grind a representative sample to a fine powder.[6]

    • Extract a known weight of the ground sample with a methanol/water solution (e.g., 70% or 90% methanol).[1][6]

    • Shake or blend for a specified time.[6]

    • Centrifuge or filter the extract.[1]

    • Dilute the supernatant/filtrate with a buffer before adding to the ELISA plate.[6]

Visualizations

The following diagrams illustrate the key processes involved in the this compound ELISA.

ELISA_Workflow cluster_Preparation Preparation cluster_Assay Assay Procedure cluster_Analysis Data Analysis Sample_Prep Sample Preparation Competition Competitive Reaction (Sample/Standard + Conjugate) Sample_Prep->Competition Standard_Prep Standard Preparation Standard_Prep->Competition Reagent_Prep Reagent Preparation Coating Antibody Coating Reagent_Prep->Coating Blocking Blocking Reagent_Prep->Blocking Reagent_Prep->Competition Substrate Substrate Addition Reagent_Prep->Substrate Stopping Stop Reaction Reagent_Prep->Stopping Coating->Blocking Blocking->Competition Washing Washing Competition->Washing Washing->Substrate Substrate->Stopping Reading Read Absorbance (450 nm) Stopping->Reading Standard_Curve Generate Standard Curve Reading->Standard_Curve Calculation Calculate this compound Concentration Standard_Curve->Calculation

Caption: Experimental workflow for this compound competitive ELISA.

Competitive_ELISA_Principle cluster_well Microplate Well cluster_sample Sample/Standard cluster_reaction Competitive Binding cluster_detection Detection Ab Anti-Fumonisin B4 Polyclonal Antibody Bound_FB4 Antibody-FB4 Complex Bound_FB4_HRP Antibody-FB4-HRP Complex FB4 This compound (Free) FB4->Bound_FB4 FB4_HRP Fumonisin-HRP (Conjugate) FB4_HRP->Bound_FB4_HRP Substrate Substrate Bound_FB4_HRP->Substrate Enzymatic Reaction Color Color Development (Inverse to FB4 Conc.) Substrate->Color

Caption: Principle of competitive ELISA for this compound detection.

References

Application Note: Solid-Phase Extraction for Fumonisin B4 Purification

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fumonisin B4 (FB4) is a mycotoxin produced by various Fusarium species, commonly found as a contaminant in maize and other cereal crops.[1][2] Like other fumonisins, FB4 is of toxicological concern, inhibiting sphingosine acyltransferase.[1] Accurate detection and quantification of FB4 are crucial for food safety and toxicological studies. Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of fumonisins from complex sample matrices prior to analytical determination.[3][4] This application note provides a detailed protocol for the purification of this compound using a dual solid-phase extraction method employing amino (NH2) and C18 cartridges.

Principle of the Method

This method utilizes two different SPE cartridges to achieve a high degree of purity for this compound. The initial extraction from the sample matrix is performed with an acetonitrile/water solution. The crude extract is first passed through an NH2 cartridge. The fumonisins are retained on the stationary phase and then eluted with an acidified methanolic solution. This eluate is then diluted and loaded onto a tC18 cartridge for further purification. The final elution from the tC18 cartridge with an acetonitrile/water gradient yields purified this compound fractions.[5][6] This combined approach ensures the effective removal of interfering substances from the sample matrix.[5]

Experimental Protocols

Sample Preparation and Extraction

This protocol is adapted from methods developed for the extraction of fumonisins from fungal cultures on corn.[5]

  • Materials:

    • Fumonisin-contaminated sample (e.g., corn cultures)

    • Acetonitrile (CH3CN)

    • Deionized water (H2O)

    • Blender or shaker

    • Filter paper

  • Procedure:

    • For each gram of the sample matrix (e.g., cracked corn), add 5 mL of extraction solvent (Acetonitrile/Water, 1:1 v/v).[5]

    • Soak the sample in the extraction solvent for 2-3 hours, with intermittent mixing every 30 minutes.[5]

    • After extraction, filter the mixture through fluted filter paper to remove solid debris.

    • The resulting filtrate is the crude extract ready for SPE purification.

Dual Solid-Phase Extraction Protocol

This protocol utilizes a combination of NH2 and tC18 SPE cartridges for the purification of this compound.[5][6]

  • Materials:

    • 10 g NH2 solid-phase extraction cartridge

    • 10 g tC18 solid-phase extraction cartridge

    • Crude fumonisin extract

    • Methanol (MeOH)

    • Acetic acid

    • Acetonitrile (CH3CN)

    • Deionized water (H2O)

    • Vacuum manifold (optional, for consistent flow)

  • Procedure:

    Step 1: NH2 Cartridge Purification

    • Load the undiluted crude extract directly onto a 10 g NH2 SPE cartridge.[5]

    • Elute the fumonisins from the NH2 cartridge using 5% acetic acid in methanol.[5][6] Collect the eluate.

    Step 2: tC18 Cartridge Purification

    • Dilute the eluate from the NH2 cartridge with 1.5 volumes of deionized water.[5]

    • Load the diluted eluate onto a 10 g tC18 SPE cartridge.[5][6]

    • Elute the fumonisins from the tC18 cartridge using a stepwise gradient of increasing acetonitrile concentration in water.[5] This step allows for the separation of different fumonisin analogs.

    • Collect fractions and analyze for the presence of this compound using an appropriate analytical method (e.g., HPLC with fluorescence detection after derivatization or LC-MS).

Data Presentation

The following table summarizes the quantitative data from a study utilizing this dual SPE protocol for the purification of fumonisins, demonstrating the high recovery and purity achievable.

AnalyteAmount PurifiedPurityRecovery RateReference
Fumonisin B3277 mg>90%>95%[5]
This compound 62 mg >90% >95% [5]

Visualizations

Experimental Workflow for this compound Purification

SPE_Workflow cluster_extraction Sample Preparation & Extraction cluster_spe1 Step 1: NH2 SPE Purification cluster_spe2 Step 2: tC18 SPE Purification Sample Contaminated Sample (e.g., Corn) Extraction Extract with Acetonitrile/Water (1:1) Sample->Extraction Filtration Filter to remove solids Extraction->Filtration CrudeExtract Crude Fumonisin Extract Filtration->CrudeExtract LoadNH2 Load Crude Extract onto NH2 Cartridge CrudeExtract->LoadNH2 EluteNH2 Elute with 5% Acetic Acid in Methanol LoadNH2->EluteNH2 NH2Eluate Fumonisin-Enriched Eluate EluteNH2->NH2Eluate Dilute Dilute Eluate with 1.5 vol Water NH2Eluate->Dilute LoadC18 Load onto tC18 Cartridge Dilute->LoadC18 EluteC18 Elute with Acetonitrile/Water Gradient LoadC18->EluteC18 PurifiedFB4 Purified this compound Fractions EluteC18->PurifiedFB4 Analysis Analysis PurifiedFB4->Analysis Analysis (HPLC/LC-MS)

Caption: Workflow for the purification of this compound using dual solid-phase extraction.

Discussion

The described dual solid-phase extraction protocol provides an effective and rapid method for the purification of this compound from complex matrices.[5] The use of an aminopropyl (NH2) cartridge in the first step allows for the efficient capture of the fumonisins, which are then eluted with an acidified organic solvent. The subsequent use of a reversed-phase (tC18) cartridge enables the separation of this compound from other fumonisin analogs and remaining impurities.[5]

The high recovery rate of over 95% indicates that this method is highly efficient for isolating fumonisins.[5][6] The resulting purity of over 90% makes the purified this compound suitable for use as an analytical standard or for further toxicological studies.[5][6] For routine analysis of fumonisins in food and feed, other SPE methods such as those employing strong anion exchange (SAX) or immunoaffinity columns (IAC) are also commonly used.[3][7][8] The choice of SPE method will depend on the specific analytical requirements, including the desired level of purity and the complexity of the sample matrix.

Conclusion

This application note details a robust and efficient solid-phase extraction protocol for the purification of this compound. The combination of NH2 and tC18 SPE cartridges yields high-purity this compound with excellent recovery rates. This method is well-suited for researchers and scientists requiring purified this compound for analytical and research purposes.

References

Application Notes and Protocols for the Preparation of Fumonisin B4 Analytical Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumonisin B4 (FB4) is a mycotoxin primarily produced by Fusarium verticillioides and Fusarium proliferatum, fungi that commonly contaminate maize and other agricultural commodities.[1] As a member of the fumonisin family, FB4 is structurally similar to sphingoid bases and exerts its toxicity by inhibiting ceramide synthase, a key enzyme in the sphingolipid biosynthesis pathway.[2][3][4] This disruption can lead to a range of adverse health effects, making the accurate detection and quantification of FB4 in food, feed, and biological samples critical for safety assessment and toxicological studies.

These application notes provide detailed protocols for the production, purification, and quantification of this compound to be used as an analytical standard. The methodologies described are compiled from established scientific literature to guide researchers in preparing their own in-house standards when certified reference materials are unavailable or for specific research applications.

Production of this compound from Fusarium Culture

The production of this compound for analytical standard preparation involves the cultivation of a high-yielding Fusarium strain, followed by extraction and purification of the target mycotoxin.

Experimental Protocol: Fungal Culture and this compound Production

This protocol outlines the steps for culturing Fusarium verticillioides and inducing the production of fumonisins.

1. Strain Selection and Maintenance:

  • Obtain a known this compound-producing strain of Fusarium verticillioides (e.g., NRRL-3428) from a reputable culture collection.
  • Maintain the fungal strain on Potato Dextrose Agar (PDA) slants at 4°C for long-term storage.[5]
  • For active use, subculture the strain on PDA plates weekly at 20-25°C.[5]

2. Culture Media Preparation:

  • Prepare a solid substrate medium using coarsely cracked corn or rice.[5][6]
  • To 50 g of the substrate in a suitable culture vessel (e.g., 250 mL Erlenmeyer flask or glass Petri dish), add sterile deionized water to achieve a final water content of 50%.[5][6]
  • Autoclave the medium at 121°C for 30 minutes to ensure sterility.

3. Inoculation and Incubation:

  • Inoculate the sterilized substrate with a small agar plug from an actively growing F. verticillioides culture.
  • Incubate the cultures in the dark at 21-25°C for 4-5 weeks to allow for optimal fungal growth and mycotoxin production.[5][6]
  • Periodically inspect the cultures for any signs of contamination.

4. Harvesting:

  • After the incubation period, stop the fungal growth by autoclaving the entire culture vessel.
  • Dry the culture material at 60°C to a constant weight.
  • Grind the dried material to a fine powder to facilitate efficient extraction.

Extraction and Purification of this compound

This section details the methodology for extracting crude fumonisins from the fungal culture and purifying this compound using solid-phase extraction (SPE).

Experimental Protocol: Extraction and Solid-Phase Extraction (SPE) Cleanup

1. Extraction:

  • To the powdered culture material, add an extraction solvent of acetonitrile/water (1:1, v/v) or methanol/water (3:1, v/v) at a ratio of 5 mL of solvent per gram of material.
  • Homogenize the mixture for 3 minutes using a high-speed blender.
  • Filter the extract through a fluted filter paper to remove solid debris.

2. Solid-Phase Extraction (SPE) Purification:

  • SPE Cartridge Conditioning:
  • Condition a strong anion exchange (SAX) SPE cartridge (e.g., 500 mg, 3 mL) by passing 5 mL of methanol followed by 5 mL of the extraction solvent.
  • Sample Loading:
  • Load 10 mL of the crude extract onto the conditioned SAX cartridge.
  • Washing:
  • Wash the cartridge with 5 mL of the extraction solvent to remove interfering compounds.
  • Elution:
  • Elute the fumonisins from the SAX cartridge with 10 mL of 0.5% acetic acid in methanol.
  • Drying and Reconstitution:
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the dried residue in a known volume of acetonitrile/water (1:1, v/v) for subsequent quantification.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound.

Experimental Protocol: LC-MS/MS Analysis

1. Preparation of Calibration Standards:

  • If a certified this compound standard is available, prepare a stock solution in acetonitrile/water (1:1, v/v).
  • Generate a series of working calibration standards by serial dilution of the stock solution to cover the expected concentration range of the prepared standard.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
  • Mobile Phase:
  • A: 0.1% formic acid in water
  • B: 0.1% formic acid in acetonitrile
  • Gradient Elution: A suitable gradient program to separate this compound from other fumonisin analogs (e.g., FB1, FB2, FB3).
  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
  • Ionization Mode: Positive ion mode.
  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound for quantification and confirmation.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the prepared standards.
  • Determine the concentration of this compound in the purified extract by interpolating its peak area from the calibration curve.
  • The purity of the prepared this compound standard can be assessed by comparing its concentration to the total concentration of all fumonisins in the sample.

Data Presentation

The following tables summarize key quantitative data related to the preparation and analysis of this compound analytical standards.

Table 1: Fumonisin Production Yields from Fusarium verticillioides Culture

ParameterValueReference
Fungal StrainFusarium verticillioides NRRL-3428[6]
SubstrateCoarsely Cracked Corn[6]
Incubation Time5 weeks[6]
Incubation Temperature21°C[6]
Water Content50%[6]
Fumonisin B1 Yield3-4 g/kg of culture material[6]
Relative Fumonisin CompositionFB1: 54%, FB2: 8%, FB3: 9%[6]

Table 2: LC-MS/MS Parameters for this compound Analysis

ParameterTypical Value/Range
LC Conditions
ColumnC18 Reversed-Phase
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.2 - 0.4 mL/min
Injection Volume5 - 20 µL
MS/MS Conditions
Ionization ModeESI Positive
Precursor Ion (m/z)[M+H]⁺
Product Ions (m/z)Specific fragments for quantification and confirmation
Performance
Linearity (R²)> 0.99
Limit of Detection (LOD)Analyte and matrix-dependent (typically low µg/kg)[7]
Limit of Quantification (LOQ)Analyte and matrix-dependent (typically low µg/kg)[7]

Mandatory Visualizations

Signaling Pathway

Sphingolipid_Pathway_Inhibition cluster_DeNovo De Novo Sphingolipid Synthesis cluster_Inhibitor cluster_Enzyme cluster_Consequences Cellular Consequences PalmitoylCoA Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine PalmitoylCoA->Ketosphinganine Serine Serine Serine->Ketosphinganine Sphinganine Sphinganine Ketosphinganine->Sphinganine Ceramide Dihydroceramide Sphinganine->Ceramide Acylation CeramideSynthase Ceramide Synthase (Sphinganine N-acyltransferase) Sphinganine->CeramideSynthase Accumulation Accumulation of Sphinganine Sphinganine->Accumulation Complex Complex Sphingolipids (e.g., Sphingomyelin) Ceramide->Complex FB4 This compound FB4->CeramideSynthase Inhibition CeramideSynthase->Ceramide Depletion Depletion of Complex Sphingolipids CeramideSynthase->Depletion AlteredSignaling Altered Cell Signaling, Growth, and Apoptosis Accumulation->AlteredSignaling Depletion->AlteredSignaling

Caption: Inhibition of ceramide synthase by this compound in the sphingolipid biosynthesis pathway.

Experimental Workflow

Fumonisin_Standard_Prep_Workflow Start Start: Obtain this compound-producing Fusarium Strain Culture 1. Fungal Culture (Cracked Corn/Rice Substrate) Start->Culture Harvest 2. Harvest and Dry Culture Material Culture->Harvest Extract 3. Solvent Extraction (Acetonitrile/Water) Harvest->Extract Purify 4. Solid-Phase Extraction (SPE) (SAX Cartridge) Extract->Purify Quantify 5. LC-MS/MS Quantification Purify->Quantify Characterize 6. Purity Assessment and Characterization Quantify->Characterize End End: this compound Analytical Standard Characterize->End

Caption: Workflow for the preparation of this compound analytical standards.

References

Application Note: Immunoaffinity Column Cleanup for Fumonisin B4 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fumonisins are mycotoxins produced primarily by Fusarium species, such as Fusarium verticillioides and F. proliferatum, which are common contaminants of cereals, especially maize (corn).[1][2] The most prevalent and toxicologically significant analogue is Fumonisin B1 (FB1), followed by Fumonisin B2 (FB2) and Fumonisin B3 (FB3).[3][4] Fumonisin B4 (FB4) is a less common analogue, structurally similar to FB2 but lacking a hydroxyl group.[5][6] Due to their potential health risks, including hepatotoxicity, nephrotoxicity, and being classified as possible human carcinogens (Group 2B), regulatory bodies worldwide have set strict limits for fumonisins in food and animal feed.[3][7]

Analyzing fumonisins at trace levels requires highly selective and efficient sample preparation to remove complex matrix components. Immunoaffinity column (IAC) cleanup is a premier technique that utilizes the highly specific binding between an antibody and its target antigen (fumonisin) to isolate the toxins from a sample extract.[1][8] This method significantly reduces matrix interference, concentrates the analyte, and improves the accuracy and sensitivity of subsequent analytical detection by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][9]

Principle of Immunoaffinity Column Cleanup

The IAC methodology is based on monoclonal or polyclonal antibodies specific to the fumonisin family of mycotoxins.[1][3] These antibodies are covalently bonded to a solid support gel packed into a column.[8] The process involves three key steps:

  • Loading (Binding): A filtered and diluted sample extract is passed through the column. The fumonisins in the extract bind specifically to the immobilized antibodies.

  • Washing: The column is washed with a buffer solution (e.g., PBS) to remove unbound matrix components, such as fats, proteins, and sugars, while the fumonisins remain bound to the antibodies.

  • Elution: A solvent, typically methanol or a modified methanol solution, is passed through the column. This disrupts the antibody-antigen binding, releasing the concentrated and purified fumonisins for collection.[3]

G cluster_0 cluster_1 cluster_2 node_load {IAC Column|{Antibody|Support}} node_bind {Fumonisins Bind|{Antibody|Support}} sample Sample Extract (Fumonisins + Impurities) sample->node_load Pass extract through column fumonisin Fumonisin impurity Impurity impurity_out Impurities Washed Away node_bind->impurity_out Unbound components are removed node_elute {Antibodies Denatured|{Antibody|Support}} wash Wash Buffer (PBS) wash->node_bind fumonisin_bound Fumonisin eluate Purified Fumonisin Eluate node_elute->eluate Toxins released for collection eluent Elution Solvent (e.g., Methanol) eluent->node_elute

Caption: Diagram illustrating the three-step process of IAC cleanup.

Experimental Protocol

This protocol provides a general procedure for the extraction and immunoaffinity cleanup of fumonisins from a corn matrix. It should be optimized for other matrices and validated for the specific analyte of interest, this compound.

3.1. Materials and Reagents

  • Equipment: High-speed blender, shaker, centrifuge, filtration apparatus, glass microfiber filters (e.g., 1.7 µm), collection vials, immunoaffinity column rack, nitrogen evaporator (optional).

  • Columns: Fumonisin-specific immunoaffinity columns (e.g., FUMONIPREP®, FumoniStar®, FumoniTest™). Store at 2–8°C.[3][5]

  • Reagents:

    • Methanol (HPLC grade)

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Sodium Chloride (NaCl)

    • Extraction Solvent: Methanol/Water (80:20, v/v).[3]

    • Elution Solvent: Methanol (HPLC grade).

    • Deionized water.

3.2. Sample Preparation and Extraction

  • Obtain a representative sample and grind it to a fine powder (to pass a 20-mesh sieve).[3]

  • Weigh 50 g of the ground sample into a blender jar. Add 5 g of NaCl.[3]

  • Add 100 mL of Extraction Solvent (Methanol/Water, 80:20).[3]

  • Blend at high speed for 3 minutes.[3]

  • Filter the extract through a fluted filter paper into a clean vessel.[3]

  • Transfer 10 mL of the filtered extract to a new clean vessel.

  • Add 40 mL of PBS to the 10 mL of extract and mix well. The final solvent concentration should be low enough (e.g., <20% methanol) to ensure efficient antibody binding.[3]

  • Ensure the pH of the diluted extract is neutral (pH 6.0-8.0). Adjust with HCl or NaOH if necessary.[3]

  • Filter the diluted extract through a glass microfiber filter to remove any fine particulates.[3]

3.3. Immunoaffinity Column Cleanup

  • Remove the required number of immunoaffinity columns from storage and allow them to reach room temperature (18–25°C).[3][5]

  • Place a column in the rack over a waste container. Remove the top cap and then the bottom cap.

  • Load Sample: Pass the entire 50 mL of the filtered, diluted extract through the immunoaffinity column at a slow, steady flow rate of approximately 1-2 drops per second (~1 mL/min). Do not exceed a flow rate of 2 mL/min.[3]

  • Wash Column: After the entire sample has passed through, wash the column by passing 10 mL of PBS through it. This removes any remaining unbound matrix components. Allow the column to run dry.[3][9]

  • Elute Fumonisins: Place a clean collection vial under the column. Apply 1.5 mL of HPLC-grade methanol to the column and allow it to pass through by gravity.[3] An incubation step of 5 minutes after adding the methanol can enhance recovery.[3]

  • Collect the entire eluate. To ensure complete elution, some protocols recommend a gentle push of air through the column with a syringe.

  • The collected eluate contains the purified and concentrated fumonisins. It can be evaporated to dryness and reconstituted in a suitable solvent for analysis or directly injected into an LC-MS/MS system. For HPLC with fluorescence detection, a derivatization step is required.[8]

G cluster_iac IAC Steps start 1. Sample Grinding extraction 2. Extraction (Methanol/Water) start->extraction filtration1 3. Coarse Filtration extraction->filtration1 dilution 4. Dilution with PBS filtration1->dilution filtration2 5. Microfiber Filtration dilution->filtration2 load A. Load Sample filtration2->load iac 6. Immunoaffinity Column (IAC) Cleanup analysis 7. Analysis (HPLC or LC-MS/MS) wash B. Wash Column (PBS) load->wash elute C. Elute Toxin (Methanol) wash->elute elute->analysis

Caption: Flowchart of the major steps from sample preparation to analysis.

Performance Data and Considerations

Important Note on this compound: Most commercially available immunoaffinity columns are designed and validated for the detection of FB1, FB2, and FB3.[4] While the antibodies may exhibit some cross-reactivity with FB4 due to structural similarities, this is not guaranteed and is often not quantified by the manufacturer. One study on polyclonal antibodies showed cross-reactivity of 100% for FB1, 24% for FB2, and 30% for FB3, highlighting the variability even among the common analogues.[10] Therefore, it is critical for researchers to perform an in-house validation to determine the recovery and performance of the chosen immunoaffinity column specifically for this compound.

The performance of IAC cleanup can vary based on the matrix, fumonisin concentration, and the specific column used.

Table 1: Reported Recovery of Fumonisins using IAC in Various Matrices

Matrix Fumonisin Analogue(s) Average Recovery (%) Analytical Method
Corn FB1 + FB2 90 - 101% LC-MS
Maize FB1, FB2, FB3 ~30% (due to matrix suppression) UHPLC-MS/MS
Corn FB1 + FB2 85% Not Specified
PBS Buffer FB1, FB2, FB3 65 - 70% UHPLC-MS/MS

| Animal Feed (Spiked) | FB1 | 84 - 117% | LC-MS/MS |

Table 2: Reported Limits of Detection (LOD) and Quantification (LOQ)

Matrix Fumonisin Analogue(s) LOD LOQ Analytical Method
Maize FB1, FB2, FB3 2.5 ng/g 5 ng/g UHPLC-MS/MS
Corn FB1 3.125 ng/mL (in eluate) Not Specified HPLC-FLD
Raisins FB2 0.3 µg/kg Not Specified LC-MS/MS

| Raisins | FB4 | 0.1 µg/kg | Not Specified | LC-MS/MS |

Conclusion

Immunoaffinity column cleanup is a robust and highly selective method for the purification and concentration of fumonisins from complex food and feed matrices.[8] The protocol provides a clean sample extract, which enhances the performance of sensitive analytical techniques like LC-MS/MS and HPLC by reducing matrix effects and improving detection limits.[8][11] While this application note provides a comprehensive protocol based on methods for common fumonisins, researchers targeting this compound must conduct specific validation studies to ensure the method's accuracy, precision, and recovery for this particular analogue.

References

Application Note: Quantitative Analysis of Fumonisin B4 in Animal Tissues by UHPLC-ESI/MS/MS

Application Notes and Protocols for Aptamer-Based Biosensors in Fumonisin B4 Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumonisins are a group of mycotoxins produced primarily by Fusarium verticillioides and F. proliferatum, fungi that commonly contaminate maize and other cereal crops.[1][2] Fumonisin B4 (FB4) is one of the naturally occurring analogues of Fumonisin B1 (FB1), the most prevalent and toxic member of this family.[3] Although less studied than FB1, the presence of FB4 in food and feed is a growing concern, necessitating the development of sensitive and specific detection methods. Aptamer-based biosensors, or aptasensors, offer a promising alternative to conventional analytical techniques like HPLC and ELISA, providing advantages such as high stability, cost-effective production, and ease of modification.[1][4]

Aptamers are short, single-stranded DNA or RNA oligonucleotides that can fold into unique three-dimensional structures to bind with high affinity and specificity to a wide range of targets, including small molecules like mycotoxins.[4][5] This document provides detailed application notes and experimental protocols for the development of aptamer-based biosensors for the detection of this compound.

Note on this compound Aptamers: As of late 2025, the scientific literature is sparse regarding aptamers specifically selected for this compound. However, fumonisins B1, B2, B3, and B4 share a key structural feature: a primary amine group that is often crucial for molecular recognition.[6] It is hypothesized that aptamers selected for FB1 may exhibit cross-reactivity with FB4, or that similar selection and detection principles can be applied. The following protocols are based on well-established methods for FB1 detection and are presented as adaptable frameworks for FB4, pending experimental validation and optimization.

Principle of Aptamer-Based Fumonisin Detection

The fundamental principle of an aptasensor is the specific binding of an aptamer to its target molecule. This recognition event is then converted into a measurable signal through a variety of transduction methods, including colorimetric, fluorescent, and electrochemical signals. In a typical competitive assay format, the presence of the target fumonisin in a sample will disrupt the interaction between the aptamer and a signaling probe or a surface, leading to a quantifiable change in the signal that is proportional to the fumonisin concentration.

Data Presentation: Performance of Fumonisin B1 Aptasensors

The following tables summarize the performance of various aptasensors developed for Fumonisin B1, which can serve as a benchmark for the development of FB4 sensors.

Table 1: Colorimetric Aptasensors for Fumonisin B1 Detection
AptamerAssay FormatLinear RangeLimit of Detection (LOD)Reference
96 ntAuNP-based0 - 10 µg/mL3 ng/mL[7][8]
96 nt (with AF4)AuNP-basedNot specified56 fg/mL[9]
Not SpecifiedHRP-linked competitiveNot specifiedNot specified[10]
Table 2: Electrochemical Aptasensors for Fumonisin B1 Detection
AptamerElectrode ModificationLinear RangeLimit of Detection (LOD)Reference
Thiol-ssDNAAuNPs/SPCE0.5 - 500 ng/mL0.14 ng/mL[11]
Not SpecifiedGraphene/ThionineNot specifiedNot specified[3]
Not SpecifiedDNA/Exonuclease-I Amp.1.0 x 10⁻³ - 1000 ng/mL0.15 pg/mL[11]
Table 3: Fluorescent Aptasensors for Fumonisin B1 Detection
AptamerAssay PrincipleLinear RangeLimit of Detection (LOD)Reference
F10 (FAM-labeled)FRET with Graphene Oxide0 - 3000 ng/mL14.42 ng/mL[4]
Not SpecifiedEnzyme-assisted dual recycling1 pg/mL - 100 ng/mL0.45 pg/mL
Not SpecifiedCarbon Dots-based0 - 1.0 µg/mL17.67 ng/mL

Visualizations: Workflows and Signaling Pathways

SELEX_Process cluster_0 Systematic Evolution of Ligands by EXponential Enrichment (SELEX) pool Initial ssDNA Library (Random Sequences) incubation Incubation with This compound Target pool->incubation 1 binding Aptamer-FB4 Complexes Form incubation->binding partition Partitioning: Separate Bound from Unbound binding->partition 2 elution Elution of Bound Sequences partition->elution 3 amplification PCR Amplification elution->amplification 4 ssDNA_regen ssDNA Regeneration amplification->ssDNA_regen 5 enriched_pool Enriched Aptamer Pool ssDNA_regen->enriched_pool 6 enriched_pool->incubation Iterative Rounds (8-20 cycles) sequencing Sequencing & Characterization enriched_pool->sequencing 7

Caption: Workflow for SELEX to isolate this compound-specific aptamers.

Colorimetric_Aptasensor cluster_0 Gold Nanoparticle (AuNP) Colorimetric Aptasensor Workflow cluster_1 Scenario 1: FB4 Absent cluster_2 Scenario 2: FB4 Present start Start: Aptamer + Sample aptamer_free Aptamer remains in free state start->aptamer_free aptamer_bound Aptamer binds to FB4, undergoes conformational change start->aptamer_bound add_aunp1 Add AuNPs aptamer_free->add_aunp1 adsorption Aptamer adsorbs on AuNP surface add_aunp1->adsorption add_salt1 Add Salt (e.g., NaCl) adsorption->add_salt1 stable AuNPs are stable (Red Solution) add_salt1->stable add_aunp2 Add AuNPs aptamer_bound->add_aunp2 no_adsorption Aptamer cannot stabilize AuNPs add_aunp2->no_adsorption add_salt2 Add Salt (e.g., NaCl) no_adsorption->add_salt2 aggregate AuNPs aggregate (Blue Solution) add_salt2->aggregate

Caption: Signaling mechanism of a typical colorimetric aptasensor for FB4.

Electrochemical_Aptasensor cluster_0 Electrochemical Aptasensor Signaling Pathway cluster_1 FB4 Absent cluster_2 FB4 Present electrode Electrode Surface (e.g., AuNPs modified) immobilize Immobilize Thiolated Aptamer electrode->immobilize aptamer_flexible Aptamer is flexible immobilize->aptamer_flexible aptamer_binds_fb4 Aptamer binds FB4, becomes rigid/folds immobilize->aptamer_binds_fb4 redox_probe_near Redox Probe (e.g., [Fe(CN)6]3-/4-) accesses electrode surface aptamer_flexible->redox_probe_near high_signal High Electrochemical Signal (e.g., high peak current) redox_probe_near->high_signal redox_probe_far Binding event blocks Redox Probe from surface aptamer_binds_fb4->redox_probe_far low_signal Low Electrochemical Signal (e.g., decreased peak current) redox_probe_far->low_signal

Caption: Principle of an electrochemical aptasensor for FB4 detection.

Experimental Protocols

Protocol 1: Colorimetric Detection of this compound using Gold Nanoparticles (AuNPs)

This protocol is adapted from methods developed for FB1 and relies on the principle that aptamers stabilize AuNPs against salt-induced aggregation.[7][9] The binding of the aptamer to FB4 is expected to cause a conformational change, preventing it from protecting the AuNPs, leading to aggregation and a color change from red to blue.

1. Materials and Reagents:

  • This compound (FB4) standard

  • FB1-specific DNA Aptamer (e.g., 96 nt sequence, HPLC-purified). Sequence validation for FB4 binding is required.

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Trisodium citrate dihydrate

  • Magnesium Chloride (MgCl₂)

  • Sodium Chloride (NaCl)

  • Nuclease-free water

  • 96-well microplates

  • UV-Vis spectrophotometer

2. Preparation of Gold Nanoparticles (AuNPs, ~13 nm):

  • Add 100 mL of 0.01% (w/v) HAuCl₄ solution to a clean flask.

  • Heat the solution to boiling while stirring.

  • Rapidly add 2 mL of 1% (w/v) trisodium citrate solution.

  • Continue boiling and stirring until the solution color changes from yellow to wine-red.

  • Cool the solution to room temperature and store at 4°C.

3. Preparation of Solutions:

  • Aptamer Stock Solution: Resuspend the lyophilized aptamer in nuclease-free water to a final concentration of 100 µM. Store at -20°C.

  • Binding Buffer: Prepare a 10 mM MgCl₂ solution in nuclease-free water.

  • FB4 Standards: Prepare a series of FB4 standard solutions (e.g., 0, 1, 5, 10, 50, 100 ng/mL) in the binding buffer.

  • Salt Solution: Prepare a 1 M NaCl solution in nuclease-free water.

4. Detection Protocol:

  • Aptamer Folding: Dilute the aptamer stock solution to 1 µM in the binding buffer. Heat at 95°C for 5 minutes, then cool slowly to room temperature for at least 30 minutes to allow proper folding.

  • Binding Reaction: In a microcentrifuge tube, mix 20 µL of the folded aptamer solution with 20 µL of the FB4 standard solution (or sample extract). Incubate at 37°C for 45 minutes.

  • AuNP Interaction: Add 100 µL of the prepared AuNP solution to the aptamer-FB4 mixture. Incubate at room temperature for 15 minutes.

  • Aggregation Induction: Add 10 µL of the 1 M NaCl solution to induce aggregation.

  • Measurement: Immediately transfer the solution to a 96-well plate. Measure the absorbance spectrum from 400 nm to 800 nm using a microplate reader.

  • Data Analysis: Calculate the ratio of absorbance at 650 nm to 520 nm (A650/A520). Plot this ratio against the FB4 concentration to generate a standard curve. The A650/A520 ratio will increase with higher concentrations of FB4.

Protocol 2: Electrochemical Detection of this compound

This protocol describes a label-free electrochemical aptasensor using a screen-printed carbon electrode (SPCE) modified with gold nanoparticles (AuNPs).[11] The binding of FB4 to the immobilized aptamer hinders the electron transfer of a redox probe, leading to a decrease in the electrochemical signal.

1. Materials and Reagents:

  • This compound (FB4) standard

  • Thiol-modified FB1-specific DNA Aptamer (SH-Aptamer, HPLC-purified)

  • Screen-Printed Carbon Electrodes (SPCEs)

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Potassium ferrocyanide (K₄[Fe(CN)₆]) and potassium ferricyanide (K₃[Fe(CN)₆])

  • Potassium chloride (KCl)

  • Sulfuric Acid (H₂SO₄)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 6-Mercapto-1-hexanol (MCH)

  • Potentiostat/Galvanostat system

2. Electrode Preparation and Modification:

  • AuNP Electrodeposition: Prepare a 1 mM HAuCl₄ solution in 0.5 M H₂SO₄. Apply a constant potential of -0.2 V to the SPCE for 60 seconds to electrodeposit AuNPs onto the working electrode surface. Rinse thoroughly with deionized water.

  • Aptamer Immobilization: Drop 10 µL of a 1 µM SH-Aptamer solution in PBS onto the AuNP-modified SPCE surface. Incubate in a humid chamber for 12-16 hours at 4°C.

  • Surface Blocking: Rinse the electrode with PBS. Drop 10 µL of 1 mM MCH solution onto the electrode surface and incubate for 1 hour at room temperature. This step blocks non-specific binding sites.

  • Final Rinse: Rinse the aptasensor thoroughly with PBS to remove any unbound MCH.

3. Electrochemical Measurement:

  • Redox Probe Solution: Prepare a solution of 5 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl.

  • Binding Step: Apply 20 µL of the FB4 standard solution or sample onto the prepared aptasensor. Incubate for 30 minutes at room temperature.

  • Measurement: After incubation, rinse the electrode with PBS. Immerse the electrode in the redox probe solution.

  • Signal Acquisition: Record the electrochemical signal using Cyclic Voltammetry (CV) or Differential Pulse Voltammetry (DPV). For DPV, typical parameters are a potential range from -0.2 V to +0.6 V with a pulse amplitude of 50 mV.

4. Data Analysis:

  • Measure the peak current from the DPV voltammogram.

  • The peak current will decrease as the concentration of FB4 increases due to the insulating effect of the aptamer-FB4 complex.

  • Plot the change in peak current (ΔI = I₀ - I), where I₀ is the current of the blank and I is the current with FB4, against the logarithm of the FB4 concentration to create a calibration curve.

Concluding Remarks

The development of aptamer-based biosensors for this compound is a critical area for future research in food safety and toxicology. While specific aptamers for FB4 are yet to be widely reported, the protocols and data presented here for FB1 provide a robust starting point for researchers. Key steps for adapting these methods will include the validation of existing FB1 aptamers for FB4 cross-reactivity and affinity, or the initiation of a new SELEX process to isolate high-affinity FB4-specific aptamers.[1][6] Subsequent optimization of assay conditions, such as binding buffer composition, incubation times, and sensor surface chemistry, will be crucial for developing a sensitive, specific, and reliable aptasensor for this compound.

References

Troubleshooting & Optimization

Optimizing Fumonisin B4 Separation by HPLC: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the separation of Fumonisin B4 (FB4) by High-Performance Liquid Chromatography (HPLC). It includes troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

1. What is the most common HPLC method for this compound analysis?

The most prevalent method for this compound analysis is reversed-phase HPLC (RP-HPLC) coupled with fluorescence detection (FLD) after pre-column derivatization.[1][2][3] Since fumonisins lack a natural chromophore or fluorophore, derivatization is essential for sensitive detection.[1][4][5] O-phthaldialdehyde (OPA) is a widely used derivatizing agent that reacts with the primary amine group of fumonisins to form a fluorescent product.[1][6][7]

2. What type of HPLC column is recommended for this compound separation?

C18 columns are the most frequently used stationary phases for the separation of fumonisins.[8] Both fully porous and solid-core particle columns can be effective. The choice of column dimensions (length, internal diameter, and particle size) will depend on the desired resolution, analysis time, and the HPLC system's pressure limits. A recent study comparing different C18 columns suggested that shorter columns with smaller particle sizes (e.g., fused-core) can provide sharp peaks and good resolution.[8]

3. What is a typical mobile phase for this compound analysis?

A gradient elution using a mixture of an aqueous buffer and an organic solvent is typically employed. The organic phase is commonly acetonitrile or methanol, while the aqueous phase is often a buffer like sodium phosphate or contains an acid such as trifluoroacetic acid or formic acid to control the pH.[9][10] The gradient program is optimized to achieve good separation between Fumonisin B1, B2, B3, and B4.

4. Is derivatization always necessary for this compound detection?

While derivatization is standard for fluorescence and UV detection, it is not required when using mass spectrometry (MS) detection.[11] HPLC coupled with a mass spectrometer (LC-MS) can detect underivatized fumonisins with high sensitivity and specificity.[10][11] However, fluorescence detection with derivatization remains a more accessible and cost-effective option for many laboratories.[8]

5. What are the common derivatization agents for fumonisins?

The most common derivatizing agent is o-phthaldialdehyde (OPA), which is used with a thiol like 2-mercaptoethanol.[7][12] Naphthalene-2,3-dicarboxaldehyde (NDA) is another option that can be used for fluorescence detection.[4] It's important to note that the stability of the OPA-fumonisin derivative can be a concern, and it is recommended to keep the derivatized sample at a low temperature (e.g., 4°C) before injection.[5]

Experimental Protocols

Sample Preparation and Clean-up

A robust sample preparation and clean-up procedure is crucial for accurate fumonisin analysis, especially in complex matrices like corn and feed. Immunoaffinity columns (IAC) or solid-phase extraction (SPE) with strong anion exchange (SAX) cartridges are commonly used for this purpose.[4][6]

Immunoaffinity Column (IAC) Clean-up Protocol:

  • Extraction: Extract the ground sample with a suitable solvent mixture, such as methanol/water or acetonitrile/water.

  • Filtration/Centrifugation: Filter or centrifuge the extract to remove solid particles.

  • Dilution: Dilute the filtered extract with a phosphate-buffered saline (PBS) solution.

  • IAC Column Loading: Pass the diluted extract through the immunoaffinity column at a controlled flow rate. The fumonisins will bind to the antibodies in the column.

  • Washing: Wash the column with PBS or water to remove unbound matrix components.

  • Elution: Elute the fumonisins from the column using a solvent like methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent (e.g., acetonitrile/water) before derivatization.

Pre-column Derivatization with OPA
  • Reagent Preparation: Prepare the OPA reagent by dissolving OPA in methanol and adding 2-mercaptoethanol and a borate buffer.[7][12]

  • Derivatization Reaction: Mix a specific volume of the sample extract or standard with the OPA reagent.

  • Incubation: Allow the reaction to proceed for a short, controlled period (e.g., 1-5 minutes) at a consistent temperature.[12]

  • Injection: Inject the derivatized sample into the HPLC system immediately after the incubation period, as the derivative may not be stable over long periods.[5]

Data Presentation

Table 1: Comparison of HPLC Columns for Fumonisin Analysis
Column TypeDimensions (L x ID, Particle Size)Stationary PhaseKey Features
Primesep 100150 x 4.6 mm, 5 µmMixed-modeAllows for analysis with a simple mobile phase.[13]
Zorbax Eclipse XDB-C18150 x 2.1 mm, 3.5 µmC18Good separation of FB1 and FB2 under isocratic conditions.[10]
Kinetex C18100 x 4.6 mm, 2.6 µmC18 (fused-core)Provides sharp peaks and good resolution.[12]
Poroshell 120 EC-C18100 x 4.6 mm, 2.7 µmC18 (fused-core)Showed narrow peaks for both FB1 and FB2.[8]
Nucleosil Cronus150 x 4.6 mm, 5 µmC18A standard, fully porous C18 column.
Table 2: Example HPLC Method Parameters for this compound Separation
ParameterConditionReference
Column Kinetex C18 (100 x 4.6 mm, 2.6 µm)[12]
Mobile Phase A 65:35 Methanol: 50 mM Sodium Phosphate Buffer (pH 5.0)[14]
Mobile Phase B Methanol[14]
Gradient 0-5 min: 100% A; 5-14 min: linear gradient to 70% B; 14-17 min: re-equilibration with 100% A[14]
Flow Rate 0.75 mL/min[14]
Column Temperature 30°C[12]
Injection Volume 10 µL[12]
Detection Fluorescence (Excitation: 335 nm, Emission: 440 nm)[12]

Troubleshooting Guide

Issue: Poor Peak Shape (Tailing, Fronting, or Splitting)

  • Question: My this compound peak is tailing. What could be the cause?

    • Answer: Peak tailing can be caused by several factors. Check the pH of your mobile phase; if it is close to the pKa of the fumonisins, it can lead to poor peak shape. Also, consider secondary interactions between the analyte and the stationary phase. Using a base-deactivated column can help mitigate this.[9] Finally, ensure your column is not overloaded.

  • Question: I am observing split peaks for my fumonisin standards. Why is this happening?

    • Answer: Split peaks can occur if the pH of the mobile phase is inappropriate, causing the analyte to exist in multiple ionization states. It could also be an issue with the injection solvent being too different from the mobile phase, or a partially blocked frit in your column or guard column.

Issue: Low Sensitivity or No Peak Detected

  • Question: I am not seeing a peak for this compound, or the signal is very weak. What should I check?

    • Answer: First, verify the derivatization step. The OPA reagent has a limited shelf life and should be prepared fresh. The reaction time and temperature are also critical.[6] The stability of the OPA-fumonisin derivative is poor at room temperature, so ensure your samples are kept cool and injected promptly.[5] Also, check your fluorescence detector settings (excitation and emission wavelengths) to ensure they are optimal for the OPA derivative (typically around 335 nm for excitation and 440 nm for emission).[12][15]

Issue: Poor Resolution

  • Question: I am having trouble separating this compound from other fumonisins (B1, B2, B3). How can I improve the resolution?

    • Answer: To improve resolution, you can optimize your mobile phase gradient. A shallower gradient can often improve the separation of closely eluting compounds. Alternatively, you can try a different C18 column with a higher efficiency (e.g., smaller particle size or a longer column). Adjusting the mobile phase composition, such as the type of organic solvent (methanol vs. acetonitrile) or the pH of the aqueous phase, can also impact selectivity and resolution.

Issue: Shifting Retention Times

  • Question: The retention time for this compound is not consistent between injections. What could be the problem?

    • Answer: Fluctuating retention times are often due to an unstable mobile phase composition or an improperly equilibrated column. Ensure your mobile phase is well-mixed and degassed. Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection, especially when running a gradient. Temperature fluctuations can also affect retention times, so using a column oven is recommended.

Visualizations

Fumonisin_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis Sample Sample (e.g., Corn) Extraction Extraction Sample->Extraction Cleanup Clean-up (IAC or SPE) Extraction->Cleanup Derivatization Derivatization (OPA) Cleanup->Derivatization HPLC HPLC Separation Derivatization->HPLC Detection Fluorescence Detection HPLC->Detection Data_Analysis Data Analysis Detection->Data_Analysis Derivatization_Reaction Fumonisin This compound (Primary Amine) Fluorescent_Product Fluorescent Isoindole Derivative Fumonisin->Fluorescent_Product + OPA o-Phthaldialdehyde (OPA) + 2-Mercaptoethanol OPA->Fluorescent_Product + Troubleshooting_Tree cluster_peak_shape Poor Peak Shape cluster_sensitivity Low Sensitivity cluster_resolution Poor Resolution Problem Chromatographic Problem Peak_Shape Tailing, Fronting, or Split Peaks Problem->Peak_Shape Shape Issues Low_Signal Low or No Signal Problem->Low_Signal Sensitivity Issues Poor_Sep Inadequate Separation Problem->Poor_Sep Resolution Issues Check_pH Check Mobile Phase pH Peak_Shape->Check_pH Check_Column Inspect Column/Guard Column Peak_Shape->Check_Column Check_Solvent Check Injection Solvent Peak_Shape->Check_Solvent Check_Deriv Verify Derivatization Low_Signal->Check_Deriv Check_Detector Check Detector Settings Low_Signal->Check_Detector Check_Stability Check Derivative Stability Low_Signal->Check_Stability Optimize_Grad Optimize Gradient Poor_Sep->Optimize_Grad Try_Column Try Different Column Poor_Sep->Try_Column Adjust_Mobile_Phase Adjust Mobile Phase Poor_Sep->Adjust_Mobile_Phase

References

Technical Support Center: Fumonisin B4 Detection in Maize

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the detection of Fumonisin B4 (FB4) and other fumonisins in maize. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are fumonisins and why is their detection in maize important?

A1: Fumonisins are mycotoxins produced by certain Fusarium fungi that commonly contaminate maize and maize-based products worldwide.[1][2] Fumonisin B1 (FB1) is the most abundant and well-studied of these toxins.[3] These toxins are associated with various animal diseases and have been classified as possible human carcinogens, linked to esophageal cancer and neural tube defects.[2][4][5] Due to these health risks, regulatory bodies like the U.S. Food and Drug Administration (USFDA) have established guidance levels for total fumonisins in food and feed, making their accurate detection crucial for food safety.[6]

Q2: What are the common analytical methods for this compound detection in maize?

A2: A variety of analytical methods are available for the detection and quantification of fumonisins in maize. These include:

  • High-Performance Liquid Chromatography (HPLC) with fluorescence or ultraviolet (UV) detection after derivatization.[1][4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , which offers high sensitivity and specificity without the need for derivatization.[7][8]

  • Enzyme-Linked Immunosorbent Assay (ELISA) , a rapid screening method based on antibody-antigen reactions.[1][9]

  • Portable Mass Spectrometry , an emerging technology for on-site confirmatory analysis.[6]

  • Near-Infrared (NIR) Spectroscopy , a rapid and non-destructive screening tool.[10][11]

Q3: What is the issue of "hidden fumonisins" and how does it affect detection?

A3: "Hidden fumonisins" refer to fumonisin molecules that are physically trapped within the complex maize matrix, often through non-covalent interactions with macromolecules like proteins and starch.[12][13] This entrapment can make them unextractable by standard analytical methods, leading to an underestimation of the total fumonisin contamination.[12] Different extraction procedures can yield varying recoveries of these hidden mycotoxins.[12][13]

Troubleshooting Guides

Issue 1: Low Analyte Recovery

Symptom: The concentration of this compound measured in spiked samples is significantly lower than the spiked amount.

Possible Cause Troubleshooting Step
Inefficient Extraction Ensure the extraction solvent (e.g., methanol/water mixture) is of the correct composition and volume.[14] Increase extraction time or use a more vigorous shaking/blending method.
Matrix Effects The complex maize matrix can interfere with analyte extraction and detection.[6][15] Employ a clean-up step using immunoaffinity columns (IAC) or strong anion exchange (SAX) cartridges to remove interfering substances.[1]
Analyte Degradation Fumonisins can be sensitive to pH and temperature. Ensure that sample processing and storage conditions are appropriate. Store extracts at low temperatures (-20°C) until analysis.[6]
"Hidden Fumonisins" Consider using more exhaustive extraction techniques or enzymatic digestion to release fumonisins bound to the matrix. Be aware that conventional methods may not account for all bound forms.[12]
Issue 2: Poor Chromatographic Peak Shape or Resolution (HPLC & LC-MS/MS)

Symptom: Tailing, fronting, or broad peaks, or co-elution of this compound with other fumonisin analogs or matrix components.

Possible Cause Troubleshooting Step
Column Contamination Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Inappropriate Mobile Phase Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water with formic acid) and gradient to improve separation.[7][16]
Sample Overload Dilute the sample extract before injection to avoid overloading the column.
Isomeric Interference Fumonisin B2 and B3 are isomers with the same molecular weight, as are their hydrolyzed metabolites.[16] Optimize chromatographic conditions to achieve baseline separation.[16]
Issue 3: High Variability in ELISA Results

Symptom: Inconsistent results between replicate wells or assays.

Possible Cause Troubleshooting Step
Inadequate Washing Ensure thorough and consistent washing between incubation steps to remove unbound reagents.
Temperature Fluctuation Bring all reagents and plates to room temperature before starting the assay and avoid temperature gradients across the plate during incubation.[17]
Pipetting Errors Use calibrated pipettes and ensure accurate and consistent pipetting volumes for all samples, standards, and reagents.
Matrix Interference Dilute the sample extract to minimize matrix effects.[18][19] Some ELISA kits may recommend specific dilution factors for maize samples.[17]

Data Presentation

Table 1: Comparison of Fumonisin Detection Methods in Maize

MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery Rate (%)Key AdvantagesKey Disadvantages
HPLC with Fluorescence Detection --97%[1]High sensitivity and specificity with derivatization.[4]Requires derivatization step; fluorescence is more sensitive than UV.[4]
LC-MS/MS 0.3 ppb (for FB1 in rodent feed)[20]1.1 ppb (for FB1 in rodent feed)[20]-High sensitivity and specificity; no derivatization needed.[8]Higher equipment cost.
Portable Mass Spectrometry 0.15 mg/kg (FB1); 0.19 mg/kg (FB2/FB3)[6]0.33 mg/kg (FB1); 0.59 mg/kg (FB2/FB3)[6]93.6 - 108.6%[6]Enables on-site confirmatory analysis.[6]Higher relative standard deviations (RSDs) reported.[6]
ELISA < 0.75 ppm[9]1.00 ppm[9]50%[1], 98% (spiked samples)[9]Rapid, simple, and cost-effective for screening.[1][9]Can have higher cross-reactivity and matrix effects, sometimes overestimating concentrations compared to HPLC.[18]
VICAM IAC/Fluorometer --91%[1]Relatively simple and rapid.May have lower precision than HPLC-based methods.

Experimental Protocols

Protocol 1: Sample Preparation for HPLC and LC-MS/MS Analysis

This protocol is a generalized procedure based on common practices.[6][20][21]

  • Grinding: Grind a representative sample of maize kernels to a fine powder (e.g., 50 mesh).[21]

  • Extraction:

    • Weigh a subsample (e.g., 5-10 g) of the ground maize.[14][20]

    • Add an extraction solvent, typically a methanol/water or acetonitrile/water mixture (e.g., 70:30 v/v or 50:50 v/v).[14][20]

    • Shake or blend vigorously for a specified time (e.g., 3-30 minutes).[14][21]

  • Centrifugation/Filtration: Centrifuge the mixture to pellet solid material and filter the supernatant through a suitable filter paper (e.g., Whatman No. 1).[14]

  • Cleanup (Immunoaffinity Column - IAC):

    • Dilute the filtered extract with a buffer solution (e.g., phosphate-buffered saline).[6]

    • Pass the diluted extract through an immunoaffinity column specific for fumonisins.[6]

    • Wash the column with deionized water to remove unbound matrix components.[6]

    • Elute the fumonisins from the column using methanol, followed by a weak acid solution (e.g., 0.2% aqueous formic acid).[6]

  • Derivatization (for HPLC-Fluorescence): If using fluorescence detection, derivatize the cleaned extract with a fluorescent agent like o-phthaldialdehyde (OPA).[4]

  • Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for injection into the HPLC or LC-MS/MS system.

Protocol 2: ELISA for Fumonisin Screening

This is a general protocol for a competitive ELISA.[17]

  • Sample Extraction: Extract fumonisins from the ground maize sample using a methanol/water solution as described in Protocol 1 (Steps 1 & 2).[17]

  • Dilution: Dilute the filtered extract with a buffer provided in the ELISA kit to minimize matrix effects.[17]

  • Assay Procedure:

    • Add standards and diluted samples to the antibody-coated microtiter wells.

    • Add the fumonisin-enzyme conjugate to the wells.

    • Incubate to allow competitive binding between the fumonisins in the sample/standard and the enzyme conjugate for the antibody binding sites.

    • Wash the plate to remove unbound reagents.

    • Add a substrate solution that reacts with the enzyme to produce a color change.

    • Stop the reaction after a specified time.

  • Detection: Read the absorbance of each well using a microplate reader at the specified wavelength (e.g., 450 nm).[14] The color intensity is inversely proportional to the fumonisin concentration in the sample.

Visualizations

Experimental_Workflow_LC_MS cluster_prep Sample Preparation cluster_analysis Analysis Maize Maize Sample Grinding Grinding Maize->Grinding Extraction Extraction (Methanol/Water) Grinding->Extraction Filtration Filtration Extraction->Filtration Cleanup Clean-up (IAC) Filtration->Cleanup LC_MS LC-MS/MS Analysis Cleanup->LC_MS Data Data Acquisition & Processing LC_MS->Data Results Results (FB4 Concentration) Data->Results ELISA_Workflow Sample Ground Maize Sample Extraction Extraction (Methanol/Water) Sample->Extraction Dilution Dilution Extraction->Dilution Plate Add to Antibody-Coated Plate with Enzyme Conjugate Dilution->Plate Incubate Incubation & Washing Plate->Incubate Substrate Add Substrate Incubate->Substrate Read Read Absorbance Substrate->Read Result Calculate Concentration Read->Result

References

Overcoming matrix effects in Fumonisin B4 mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the mass spectrometry analysis of Fumonisin B4 (FB4).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound LC-MS/MS analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the sample's matrix (e.g., plasma, tissue homogenate, food extract).[1] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), significantly compromising the accuracy, precision, and sensitivity of quantification.[2][3] Electrospray ionization (ESI) is particularly susceptible to these effects.[4][5]

Q2: What is the difference between ion suppression and ion enhancement?

A2: Ion suppression is the more common effect, where matrix components compete with the analyte (FB4) for ionization, reducing the number of analyte ions that reach the mass spectrometer detector, resulting in a lower-than-expected signal.[1][3] Ion enhancement is the opposite, where matrix components improve the ionization efficiency of the analyte, leading to a falsely high signal.[1] Both effects are detrimental to accurate quantification.

Q3: How can I quantitatively assess the degree of matrix effect in my FB4 assay?

A3: The most common method is the post-extraction addition technique.[4][6] This involves comparing the peak area of an analyte spiked into a blank matrix extract against the peak area of the same analyte concentration in a pure solvent. The matrix effect (ME) can be calculated using the following formula:

  • ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

    • A value of 100% indicates no matrix effect.

Q4: Are there specific sample types that are known to cause strong matrix effects for Fumonisin analysis?

A4: Yes, complex matrices are more prone to causing significant matrix effects. For mycotoxins like fumonisins, strong ion suppression has been observed in matrices such as spices (up to -89%), maize, and animal feed.[4][6][7] Biological matrices like plasma, bile, and tissue extracts can also contain high levels of phospholipids and salts that are known to cause ion suppression.[8]

Troubleshooting Guide

Problem: My this compound signal is low, inconsistent, or has poor reproducibility between samples.

This is a classic symptom of matrix effects. The following decision tree provides a logical workflow for troubleshooting this issue.

start Low or Inconsistent FB4 Signal inst_check 1. Verify Instrument Performance (e.g., system suitability test with pure standards) start->inst_check inst_ok Is performance OK? inst_check->inst_ok quant_me 2. Quantify Matrix Effect (Post-Extraction Addition) inst_ok->quant_me Yes end_fail Consult Instrument Specialist inst_ok->end_fail No me_sig Is ME significant? (e.g., > ±20%) quant_me->me_sig sample_prep 3a. Improve Sample Preparation - Dilute sample extract - Optimize SPE/LLE - Use Immunoaffinity Columns (IAC) me_sig->sample_prep Yes calibration 3b. Use Compensatory Calibration Strategy me_sig->calibration Yes end_ok Problem Resolved me_sig->end_ok No sample_prep->end_ok cal_choice Which strategy is best? calibration->cal_choice mmc Matrix-Matched Calibration (Good for routine analysis of the same matrix type) cal_choice->mmc SIL-IS unavailable sil_is Stable Isotope-Labeled Internal Standard (SIL-IS) (Gold standard; corrects for variation in sample prep & ME) cal_choice->sil_is SIL-IS available mmc->end_ok sil_is->end_ok

Caption: Troubleshooting workflow for low or inconsistent FB4 signals.

Problem: I have confirmed a significant matrix effect. What are my options to mitigate it?

There are three primary strategies: improve sample preparation, optimize chromatography, or use a compensatory calibration method. A combination of these is often most effective.

Strategy 1: Improve Sample Preparation

The goal is to remove interfering matrix components before analysis.

  • Simple Dilution: Diluting the sample extract can reduce the concentration of interfering components. This is a viable option only if the FB4 concentration is high enough to remain above the limit of quantification (LOQ) after dilution.[4]

  • Solid-Phase Extraction (SPE): SPE is a common and effective technique for cleaning up extracts. For fumonisins, strong anion exchange (SAX) cartridges are often used.[9] Phospholipid removal columns can also be highly effective for biological samples.[8]

  • Immunoaffinity Columns (IAC): IACs use antibodies specific to fumonisins, providing a very high degree of selectivity and sample cleanup.[1][10] This results in a much cleaner extract, significantly reducing matrix effects and often eliminating the need for matrix-matched standards.[11]

Strategy 2: Optimize Chromatographic Separation

If matrix components co-elute with FB4, they will cause suppression or enhancement. Adjusting the liquid chromatography (LC) method to separate these interferences from the analyte peak can eliminate the issue. This may involve changing the mobile phase gradient, switching to a different column chemistry (e.g., C18, biphenyl), or using a smaller particle size column (UHPLC) for better resolution.[12]

Strategy 3: Compensate with Advanced Calibration

When matrix effects cannot be eliminated, they must be compensated for during calibration.

Method Description Advantages Disadvantages
Matrix-Matched Calibration Calibration standards are prepared in a blank matrix extract that has undergone the same preparation steps as the samples.[1]Compensates for matrix effects effectively; relatively inexpensive.Requires a true blank matrix free of the analyte; may not correct for sample-to-sample variability.[13]
Stable Isotope-Labeled Internal Standard (SIL-IS) A labeled version of FB4 (e.g., ¹³C-FB4) is spiked into every sample before extraction. Quantification is based on the response ratio of the analyte to the IS.[14]Considered the "gold standard"; corrects for both matrix effects and variability in extraction recovery.[15][16]High cost and limited commercial availability of specific labeled standards.[14]
Standard Addition The sample is divided into several aliquots, and increasing amounts of a standard are added to each. The unknown concentration is determined by extrapolation.[4][7]Highly accurate as it calibrates within each specific sample.Labor-intensive and consumes a large amount of the sample; not practical for high-throughput analysis.

Experimental Protocols & Workflows

Protocol 1: Quantifying Matrix Effect via Post-Extraction Addition

This protocol details the steps to calculate the percentage of ion suppression or enhancement.

cluster_A Set A: Solvent Standard cluster_B Set B: Matrix Standard cluster_C Calculation A1 Prepare FB4 standard in pure solvent (e.g., 50 ng/mL) A2 Analyze via LC-MS/MS A1->A2 A3 Measure Peak Area (Area_solvent) A2->A3 C1 ME(%) = (Area_matrix / Area_solvent) * 100 B1 Extract blank matrix (analyte-free) B2 Spike FB4 standard into the final extract (same conc. as Set A) B1->B2 B3 Analyze via LC-MS/MS B2->B3 B4 Measure Peak Area (Area_matrix) B3->B4

Caption: Workflow for quantifying matrix effects using post-extraction addition.

Protocol 2: Preparing Matrix-Matched Calibrants
  • Source Blank Matrix: Obtain a sample of the matrix (e.g., human plasma, corn meal) that is certified or tested to be free of fumonisins.

  • Process Blank Matrix: Perform the exact same extraction and cleanup procedure on the blank matrix as you would for your unknown samples.

  • Create Stock Solution: Prepare a high-concentration stock solution of this compound in a pure solvent (e.g., acetonitrile/water).

  • Serial Dilution: Use the processed blank matrix extract as the diluent to perform a serial dilution of your FB4 stock solution. This creates your calibration curve points (e.g., 1, 5, 10, 50, 100 ng/mL).

  • Analysis: Analyze these matrix-matched standards alongside your processed unknown samples to build a calibration curve that accounts for the matrix effect.[17]

Workflow 3: Comparison of Calibration Strategies

This diagram illustrates the fundamental difference in how standards are incorporated in each calibration approach.

Calibration Strategy Workflows cluster_Ext A. External Calibration (Solvent) cluster_MM B. Matrix-Matched Calibration cluster_IS C. Isotope-Labeled Internal Standard ext_sample Sample ext_prep Sample Prep (Extraction/Cleanup) ext_sample->ext_prep ext_analysis LC-MS/MS Analysis ext_prep->ext_analysis ext_cal Calibration Curve ext_analysis->ext_cal Compare ext_std Standards in Solvent ext_std->ext_cal mm_sample Sample mm_prep Sample Prep (Extraction/Cleanup) mm_sample->mm_prep mm_analysis LC-MS/MS Analysis mm_prep->mm_analysis mm_cal Calibration Curve mm_analysis->mm_cal Compare mm_blank Blank Matrix mm_blank_prep Sample Prep (Extraction/Cleanup) mm_blank->mm_blank_prep mm_spike Spike Standards into Blank Extract mm_blank_prep->mm_spike mm_spike->mm_cal is_sample Sample is_spike Spike SIL-IS into Sample is_sample->is_spike is_prep Sample Prep (Extraction/Cleanup) is_spike->is_prep is_analysis LC-MS/MS Analysis (Measure Analyte/IS Ratio) is_prep->is_analysis is_cal Calibration Curve (Ratio vs. Conc.) is_analysis->is_cal Compare is_std Standards + SIL-IS in Solvent is_std->is_cal

Caption: Comparison of external, matrix-matched, and internal standard workflows.

References

Fumonisin B4 Analytical Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the stability of Fumonisin B4 in common analytical solvents. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the accuracy and reliability of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing this compound stock solutions?

A1: For long-term storage, a mixture of acetonitrile and water (1:1, v/v) is the most suitable solvent for fumonisin reference solutions.[1] Fumonisins have shown high stability in this solvent mixture for up to 6 months when stored at temperatures ranging from -18°C to 25°C.[1] Methanol is not recommended for long-term storage as significant degradation of fumonisins has been observed, especially at temperatures above freezing.[1]

Q2: How should I store my this compound standard solutions?

A2: this compound standard solutions in acetonitrile:water (1:1, v/v) should be stored in the dark at -18°C or 4°C for optimal stability.[1] While they are relatively stable at room temperature (25°C) in this solvent, colder temperatures are recommended for long-term storage to minimize any potential degradation.[1] It is crucial to use amber vials or protect the solutions from light.

Q3: What are the primary degradation products of this compound in analytical solvents?

A3: The primary degradation pathway for fumonisins in solution is hydrolysis. This results in the formation of hydrolyzed fumonisins (HFB) where the tricarballylic acid side chains are cleaved off.[2][3] In methanol, fumonisins can also form monomethyl or dimethyl esters.

Q4: Can I use methanol for short-term experiments?

A4: While not ideal for storage, methanol can be used as a solvent in some analytical methods for fumonisins. However, it is important to be aware of its potential to cause degradation. If using methanol, it is advisable to prepare fresh solutions and analyze them promptly. One study noted that methanol was the best solvent for derivatization with AccQ.Fluor, while acetonitrile was the poorest.

Q5: How does pH affect the stability of this compound in aqueous solutions?

A5: The stability of fumonisins in aqueous solutions is pH-dependent. While specific data for this compound is limited, studies on Fumonisin B1 show it is least stable at pH 4, followed by pH 10, and most stable at pH 7.

Data on Fumonisin Stability in Analytical Solvents

Note: The majority of available stability data is for Fumonisin B1 (FB1) and Fumonisin B2 (FB2). Due to the structural similarity of this compound (FB4) to FB2 (lacking one hydroxyl group), these data provide a strong indication of the expected stability of FB4. FB4 is a fumonisin that is FB2 that is lacking a hydroxy group located gamma- to the amino substituent.[4]

Table 1: Stability of Fumonisins (FB1 & FB2) in Methanol after 6 Weeks of Storage

Storage Temperature (°C)Signal Decrease (%)
-18No significant loss
45
2535
4060

(Source: Adapted from Visconti et al., 1994)[1]

Table 2: Stability of Fumonisins (FB1 & FB2) in Acetonitrile:Water (1:1, v/v)

Storage Temperature (°C)Storage DurationObservation
-18, 4, 256 weeksNo significant decomposition
-18, 4, 256 monthsNo significant difference in concentration

(Source: Adapted from Visconti et al., 1994)[1]

Experimental Protocols

Protocol: Short-Term Stability Assessment of this compound in an Analytical Solvent

Objective: To determine the stability of this compound in a chosen analytical solvent over a typical experimental timeframe (e.g., 24-48 hours).

Materials:

  • This compound standard

  • Chosen analytical solvent (e.g., acetonitrile:water (1:1, v/v), methanol)

  • HPLC or LC-MS/MS system with a suitable column (e.g., C18)[5][6]

  • Volumetric flasks and pipettes

  • Autosampler vials (amber recommended)

Procedure:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 100 µg/mL).

  • Prepare working solutions by diluting the stock solution to a concentration suitable for your analytical instrument (e.g., 1 µg/mL).

  • Initial Analysis (T=0): Immediately after preparation, inject a working solution into the HPLC or LC-MS/MS system and record the peak area or height. This will serve as your baseline.

  • Storage: Store the remaining working solution in an autosampler vial under the desired experimental conditions (e.g., room temperature on the autosampler tray). Protect from light.

  • Time-Point Analysis: At predetermined time intervals (e.g., 2, 4, 8, 12, 24, 48 hours), inject the stored working solution and record the peak area or height.

  • Data Analysis: Compare the peak areas or heights at each time point to the initial (T=0) measurement. A significant decrease in the peak area indicates degradation. Calculate the percentage of this compound remaining at each time point.

Protocol: Long-Term Stability Assessment of this compound Stock Solution

Objective: To evaluate the stability of a this compound stock solution under recommended storage conditions over several months.

Materials:

  • This compound standard

  • Acetonitrile:water (1:1, v/v)

  • Volumetric flasks and pipettes

  • Amber glass vials with screw caps

  • Refrigerator/Freezer set to the desired storage temperature (-18°C or 4°C)

  • HPLC or LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in acetonitrile:water (1:1, v/v) at a known concentration (e.g., 200 µg/mL).[7]

  • Aliquot the stock solution into several amber glass vials to avoid repeated freeze-thaw cycles of the entire stock.

  • Initial Analysis (T=0): Prepare a working solution from one of the aliquots and analyze it immediately to establish the initial concentration.

  • Storage: Place the aliquots in the dark at the selected storage temperature (-18°C or 4°C).

  • Monthly Analysis: Once a month, remove one aliquot from storage, allow it to come to room temperature, prepare a working solution, and analyze it.

  • Data Analysis: Compare the measured concentration at each monthly interval to the initial concentration. The solution is considered stable if the concentration remains within an acceptable range (e.g., ±10%) of the initial concentration. Fumonisin calibrant solutions are reported to be stable for 6 months when stored at 4°C.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound that may be related to its stability.

Issue 1: Decreasing peak areas over a sequence of injections.

Possible Cause Troubleshooting Step
Degradation in the autosampler. This compound may be degrading in the solvent on the autosampler tray, especially if using methanol or if the temperature is elevated. Prepare fresh dilutions for long sequences or use a cooled autosampler.
Adsorption to vials or tubing. Use silanized glass vials or polypropylene vials to minimize adsorption. Ensure the LC system is well-passivated.
Solvent evaporation. Ensure vial caps are securely fastened. Use vials with septa appropriate for your solvent.

Issue 2: Poor peak shape or split peaks.

Possible Cause Troubleshooting Step
Incompatibility of injection solvent with mobile phase. The solvent used to dissolve the sample should be as close in composition to the initial mobile phase as possible. High organic content in the injection solvent with a highly aqueous mobile phase can cause peak distortion.
Presence of degradation products. Hydrolysis of this compound can lead to the formation of new compounds that may co-elute or interfere with the main peak. Optimize chromatographic conditions to separate the parent compound from its degradants.
Column contamination. Flush the column with a strong solvent to remove any adsorbed material.

Issue 3: Inconsistent results between different batches of standards.

Possible Cause Troubleshooting Step
Improper storage of stock solutions. Ensure stock solutions are stored in the recommended solvent (acetonitrile:water 1:1) at low temperatures (-18°C or 4°C) and protected from light. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Use of expired standards. Always check the expiration date of the certified reference material.
Inaccurate initial weighing of the standard. Use a calibrated analytical balance and ensure the standard has equilibrated to room temperature before weighing to avoid moisture condensation.

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Analysis Issues start Start: Inconsistent Analytical Results issue Identify the Issue start->issue decreasing_peaks Decreasing Peak Areas issue->decreasing_peaks Peak Area Drift bad_peak_shape Poor Peak Shape / Split Peaks issue->bad_peak_shape Peak Shape Issues batch_inconsistency Inconsistent Results Between Batches issue->batch_inconsistency Batch-to-Batch Variability check_autosampler Check Autosampler Conditions (Solvent, Temperature) decreasing_peaks->check_autosampler check_vials Check for Adsorption (Use Silanized/PP Vials) decreasing_peaks->check_vials check_solvent_mp Check Injection Solvent vs. Mobile Phase Compatibility bad_peak_shape->check_solvent_mp check_degradation Investigate Degradation (Optimize Chromatography) bad_peak_shape->check_degradation check_storage Verify Stock Solution Storage Conditions batch_inconsistency->check_storage check_standard_prep Review Standard Preparation Protocol batch_inconsistency->check_standard_prep solution Solution Found check_autosampler->solution check_vials->solution check_solvent_mp->solution check_degradation->solution check_storage->solution check_standard_prep->solution

Caption: Troubleshooting workflow for this compound analysis.

Factors_Affecting_Stability Key Factors Affecting this compound Stability in Solution stability This compound Stability solvent Solvent Choice stability->solvent temperature Storage Temperature stability->temperature ph pH (Aqueous Solutions) stability->ph light Light Exposure stability->light acn_water Acetonitrile:Water (1:1) (High Stability) solvent->acn_water methanol Methanol (Lower Stability) solvent->methanol low_temp Low Temperature (-18°C, 4°C) (Increases Stability) temperature->low_temp high_temp High Temperature (≥25°C) (Decreases Stability) temperature->high_temp neutral_ph Neutral pH (≈7) (More Stable) ph->neutral_ph acid_base_ph Acidic/Basic pH (Less Stable) ph->acid_base_ph dark Dark Storage (Recommended) light->dark uv_light UV Light Exposure (Potential for Degradation) light->uv_light

Caption: Factors influencing this compound stability.

References

Troubleshooting low recovery of Fumonisin B4 during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with the low recovery of Fumonisin B4 during extraction.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that can lead to low recovery of this compound.

Question: Why is my this compound recovery unexpectedly low?

Answer: Low recovery of this compound can be attributed to several factors throughout the extraction and cleanup process. These can be broadly categorized into issues with the extraction solvent, sample matrix effects, degradation of the analyte, and problems with the cleanup and concentration steps. A systematic approach to troubleshooting is crucial for identifying the root cause.

Question: How can I improve the efficiency of my initial extraction step?

Answer: The choice of extraction solvent is critical for achieving high recovery. Fumonisins are polar mycotoxins and require polar solvents for efficient extraction.

  • Solvent Composition: Mixtures of an organic solvent and water are commonly used. Methanol/water and acetonitrile/water are effective combinations.[1] For instance, a mixture of methanol/acetonitrile/water (1:1:2) has been shown to be effective for fumonisins in maize.[2] Acidifying the extraction solvent can also improve recovery. For example, acidified 70% aqueous methanol at pH 4.0 has been reported to enhance the extraction of fumonisins from corn-based infant foods.[3]

  • pH of Extraction Solvent: The pH of the extraction medium is a critical factor. Fumonisins are more soluble in acidic conditions. Using an acidic mixture, such as methanol/0.1 M hydrochloric acid (3+1), can lead to higher fumonisin content compared to neutral methanol/water extractions.[3]

  • Temperature: Increasing the temperature during extraction can enhance recovery. One method describes extraction at 55 °C with an acidic mixture of methanol-acetonitrile-phosphate/citrate buffer.[3]

  • Extraction Time: Ensure sufficient extraction time to allow for the complete transfer of this compound from the sample matrix to the solvent. A 15-minute extended extraction time has been suggested to be beneficial for fumonisin recovery in maize.[2]

Question: Could the sample matrix be interfering with my extraction?

Answer: Yes, the sample matrix can significantly impact this compound recovery through binding and interference.

  • Matrix Binding: Fumonisins can associate with matrix components like proteins and starches, leading to incomplete extraction.[4] This phenomenon is sometimes referred to as "hidden fumonisins."[4] In such cases, more rigorous extraction conditions or enzymatic digestion might be necessary to release the bound toxins.[4]

  • High-Fat Content: For matrices with a high fat content, traditional cleanup methods like strong anion exchange (SAX) columns may not be as effective.[3] A preliminary defatting step with a non-polar solvent like hexane may be required.

  • Interfering Compounds: The sample matrix can introduce interfering compounds that co-elute with this compound, leading to inaccurate quantification and apparent low recovery.[3] Optimizing the cleanup step is crucial to remove these interferences.

Question: Is it possible that my this compound is degrading during the process?

Answer: this compound can be susceptible to degradation under certain conditions.

  • pH and Temperature: Fumonisin B1 has been shown to be partially hydrolyzed under acidic or basic conditions, or at high temperatures (100-125 °C), and completely degraded at 200°C.[1] Although this compound may have slightly different stability, it is advisable to avoid extreme pH and high temperatures during sample processing.

  • Solvent for Storage: The choice of solvent for storing extracts is important. Fumonisins have shown good stability in acetonitrile:water (1:1) at various temperatures, while decomposition has been observed in methanol solutions, especially at higher temperatures.[5] For long-term storage, it is recommended to use acetonitrile:water (1:1) and store at -18°C.[5]

Question: How can I optimize my solid-phase extraction (SPE) cleanup step for better recovery?

Answer: The cleanup step is critical for removing matrix interferences and concentrating the analyte.

  • Column Choice: Strong anion exchange (SAX) and immunoaffinity columns (IAC) are commonly used for fumonisin cleanup.[1] SAX columns are effective for samples like untreated maize, but may be less so for high-fat matrices.[3] IACs offer high specificity due to the antibody-antigen interaction, resulting in cleaner extracts.[1]

  • Column Conditioning and Elution: Proper conditioning of the SPE cartridge is essential for consistent performance. Ensure the elution solvent is appropriate for disrupting the interaction between this compound and the stationary phase to achieve complete elution. For NH2 cartridges, an elution solvent of 5% acetic acid in methanol has been used effectively for fumonisins B3 and B4.[6]

  • Flow Rate: A slow and consistent flow rate during sample loading, washing, and elution is crucial for optimal interaction and recovery.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its recovery important?

This compound is a mycotoxin produced by certain species of Fusarium fungi, which commonly contaminate maize and other grains.[7] It is a structural analogue of other fumonisins like Fumonisin B1, B2, and B3.[8] Accurate quantification of this compound is crucial for food and feed safety, as fumonisins are associated with various adverse health effects in humans and animals.[9] Low recovery during extraction can lead to an underestimation of its concentration, potentially posing a risk.

Q2: What are the key differences in extraction protocols for this compound compared to other fumonisins?

The fundamental principles of extraction are similar for all B-series fumonisins due to their structural similarities. However, minor differences in polarity might necessitate slight modifications in the solvent composition or cleanup procedure to optimize recovery specifically for this compound. For instance, a method developed to isolate Fumonisin B3 and B4 used a combination of NH2 and tC18 solid-phase extraction cartridges for complete separation and high recovery.[6]

Q3: Can I use a generic mycotoxin extraction method for this compound?

While some multi-mycotoxin methods may detect this compound, they might not be optimized for its recovery.[2] These methods often represent a compromise to extract a wide range of mycotoxins with varying polarities.[2] For accurate quantification of this compound, it is recommended to use a validated method specifically for fumonisins or to optimize a multi-mycotoxin method and validate it for this compound recovery.

Q4: How can I validate my extraction method for this compound recovery?

Method validation should be performed by analyzing certified reference materials or by conducting spiking experiments. In a spiking experiment, a known amount of this compound standard is added to a blank matrix, which is then taken through the entire extraction and analysis procedure. The percentage of the added standard that is measured at the end of the process represents the recovery rate. Performing these experiments at different concentration levels is recommended.[3]

Troubleshooting Workflow for Low this compound Recovery

TroubleshootingWorkflow Start Start: Low this compound Recovery CheckExtraction 1. Review Extraction Protocol Start->CheckExtraction SolventIssue Is the extraction solvent optimal? CheckExtraction->SolventIssue Initial Check MatrixIssue Could matrix effects be the cause? SolventIssue->MatrixIssue Yes OptimizeSolvent Action: Optimize Solvent - Adjust organic/water ratio - Acidify the solvent (e.g., pH 4.0) - Increase extraction time/temperature SolventIssue->OptimizeSolvent No CleanupIssue Is the cleanup step efficient? MatrixIssue->CleanupIssue No AddressMatrix Action: Mitigate Matrix Effects - Add a defatting step for high-fat samples - Use matrix-matched standards - Consider enzymatic digestion for bound fumonisins MatrixIssue->AddressMatrix Yes DegradationIssue Is this compound degrading? CleanupIssue->DegradationIssue Yes OptimizeCleanup Action: Optimize Cleanup - Use appropriate SPE (SAX or IAC) - Ensure proper column conditioning - Optimize wash and elution solvents - Control flow rate CleanupIssue->OptimizeCleanup No PreventDegradation Action: Prevent Degradation - Avoid extreme pH and high temperatures - Use Acetonitrile:Water (1:1) for storage - Store extracts at low temperatures (-18°C) DegradationIssue->PreventDegradation Yes End Resolution: Improved Recovery DegradationIssue->End No OptimizeSolvent->End AddressMatrix->End OptimizeCleanup->End PreventDegradation->End

Caption: Troubleshooting workflow for low this compound recovery.

Quantitative Data Summary

ParameterCondition 1Recovery (%)Condition 2Recovery (%)Reference
Extraction Solvent Methanol/Water (3:1)VariableMethanol/0.1 M HCl (3:1)Generally Higher[3]
Acidified 70% aq. Methanol (pH 4.0)ImprovedNeutral 70% aq. MethanolLower[3]
Methanol/Acetonitrile/Water (1:1:2)Appropriate for maizeOther multi-mycotoxin solventsVariable[2]
Spiked Recovery FB1 in Dried Corn (0.2-3.0 ppm)79.2 - 108.8FB2 in Dried Corn (0.2-3.0 ppm)70.0 - 106.0[10]
SPE Cleanup NH2 and tC18 cartridges (for FB3 & FB4)> 95--[6]

Experimental Protocols

1. Acidified Liquid Extraction Protocol (Adapted from Sewram et al., 2003) [3]

  • Sample Preparation: Homogenize the sample to a fine powder.

  • Extraction:

    • To 25 g of the homogenized sample, add 100 mL of acidified 70% aqueous methanol (pH adjusted to 4.0 with an appropriate acid, e.g., HCl).

    • Shake vigorously for a specified time (e.g., 30-60 minutes) at room temperature or slightly elevated temperature (e.g., 55°C).[3]

  • Filtration/Centrifugation:

    • Filter the extract through a fluted filter paper or centrifuge at a sufficient speed (e.g., 4000 rpm for 10 minutes) to separate the solid matrix.

  • Cleanup:

    • The resulting supernatant can then be subjected to a cleanup procedure, such as solid-phase extraction.

2. Solid-Phase Extraction (SPE) Cleanup using NH2 Cartridge (Adapted for this compound) [6]

  • Cartridge Conditioning:

    • Condition a 10 g NH2 SPE cartridge by passing a suitable volume of methanol followed by the extraction solvent (without the sample).

  • Sample Loading:

    • Load the filtered extract onto the conditioned cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with a solvent that removes interferences but retains the fumonisins. The original extraction solvent (without acid) can often be used.

  • Elution:

    • Elute the this compound from the cartridge using a solvent mixture such as 5% acetic acid in methanol.[6]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of a suitable solvent (e.g., acetonitrile:water, 1:1) for analysis.[5]

3. Immunoaffinity Column (IAC) Cleanup Protocol

  • Column Preparation:

    • Allow the immunoaffinity column to reach room temperature.

  • Sample Loading:

    • Pass the filtered and diluted extract through the IAC at a slow and steady flow rate (e.g., 1-2 mL/min). The dilution is often done with a phosphate-buffered saline (PBS) solution to ensure optimal antibody binding.

  • Washing:

    • Wash the column with a specified volume of wash buffer (e.g., PBS or water) to remove unbound matrix components.

  • Elution:

    • Elute the bound fumonisins with a suitable solvent, typically methanol.

  • Collection and Analysis:

    • Collect the eluate and, if necessary, evaporate and reconstitute it in the mobile phase for chromatographic analysis.

References

Optimization of online derivatization for Fumonisin B4 analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of online derivatization for Fumonisin B4 (FB4) analysis, primarily using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). While most published methods focus on Fumonisin B1 (FB1) and Fumonisin B2 (FB2), the principles and protocols are directly applicable to FB4 due to their shared chemical structures, particularly the primary amine group essential for derivatization.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization required for this compound analysis by HPLC-FLD? A1: Fumonisins, including FB4, lack a native chromophore or fluorophore, which means they do not absorb UV light or fluoresce on their own.[1][2] Derivatization is a process that attaches a chemical tag to the fumonisin molecule, allowing it to be detected by a fluorescence or UV detector, with fluorescence being the more common and sensitive method.[1][3]

Q2: What is the most common derivatization reagent for fumonisins? A2: The most widely used derivatization reagent is o-phthaldialdehyde (OPA), typically used with a thiol reagent such as 2-mercaptoethanol (2-ME) or N,N-dimethyl-2-mercaptoethylamine.[1][4][5] This combination reacts with the primary amine group of the fumonisin to form a highly fluorescent isoindole derivative.

Q3: What are the advantages of online derivatization over offline (manual) derivatization? A3: Online derivatization, where the reaction occurs automatically within the HPLC system just before injection, offers significant advantages. It provides precise control over reaction time, temperature, and reagent ratios, which dramatically improves reproducibility and precision.[6] Manual derivatization can be a major source of variability because the OPA-fumonisin derivative is unstable at room temperature, and timing is critical.[7][8]

Q4: How stable is the OPA-fumonisin derivative? A4: The derivative formed from the reaction of OPA with fumonisins is known to be unstable at room temperature (24°C).[8] Its stability is significantly improved at lower temperatures (e.g., 4°C).[8] The inherent instability of the derivative makes a rapid and consistent time between derivatization and injection crucial, a key feature of automated online systems.[4]

Q5: Can I use a UV detector instead of a fluorescence detector? A5: Yes, the OPA derivative can be detected by a UV detector (optimally at 335 nm), but fluorescence detection is significantly more sensitive.[3] Studies show that fluorescence detection can be about 20 times more sensitive than UV detection for fumonisin analysis.[3] For trace-level analysis, a fluorescence detector is required.

Troubleshooting Guide

This guide addresses common issues encountered during the online derivatization and analysis of this compound.

Issue 1: Low or No Peak Response

Potential Cause Recommended Solution
Degraded Derivatization Reagent The OPA reagent should be prepared fresh. One study suggests preparing it weekly and storing it protected from light at 4°C.[4]
Incomplete Derivatization Optimize the online derivatization parameters, including the volume of OPA reagent, sample volume, and incubation/reaction time.[4][6] Ensure thorough mixing is programmed into the autosampler method.[6]
Unstable Derivative Minimize the time between derivatization and injection. If possible, use a cooled autosampler (e.g., 4°C) to improve the stability of the formed derivative.[8]
Incorrect Detector Wavelengths For OPA derivatives, ensure the fluorescence detector is set to an excitation wavelength (λex) of approximately 335 nm and an emission wavelength (λem) of around 440 nm.[3][4]

| Mobile Phase pH is Not Optimal | The mobile phase pH can affect separation and fluorescence. A pH of around 3.2-3.35 has been shown to be effective.[3][5] |

Issue 2: Poor Peak Shape (Tailing, Broadening, or Splitting)

Potential Cause Recommended Solution
Column Contamination or Degradation Flush the column with a strong solvent or replace it if necessary. Use a guard column to protect the analytical column.
Suboptimal Mobile Phase Re-optimize the mobile phase composition and gradient. Ensure the pH is stable and appropriate for the column chemistry.[5]

| Column Temperature Fluctuations | Use a column thermostat to maintain a stable temperature. A temperature of 30-32°C is often a good starting point.[4][6] |

Issue 3: Poor Reproducibility (Variable Peak Areas or Retention Times) | Potential Cause | Recommended Solution | | Inconsistent Derivatization | This is the most likely cause. Verify that the online derivatization system is functioning correctly, with no leaks or blockages. Ensure consistent volumes are being drawn and mixed.[7] | | Autosampler Issues | Check the autosampler for precision and accuracy. Ensure there are no air bubbles in the syringe or sample loop. | | Fluctuating HPLC Pump Flow Rate | Degas the mobile phase solvents properly. Check pump seals and check valves for wear and tear. | | Sample Matrix Effects | Ensure a robust sample clean-up procedure, such as Immunoaffinity Columns (IAC) or Solid-Phase Extraction (SPE), is used to remove interfering matrix components.[4][6][9] |

Experimental Protocols & Data

Optimized Online Pre-Column Derivatization Protocol (Example)

This protocol is based on methodologies optimized for FB1 and FB2, which are applicable for FB4.[4][6]

  • Preparation of OPA Derivatization Reagent : Dissolve 40 mg of OPA in 1 mL of methanol. Add 5 mL of 0.1 M sodium tetraborate solution and 50 µL of 2-mercaptoethanol (2-ME). This reagent should be prepared weekly and stored at 4°C.[4]

  • Autosampler Program : Program the autosampler for the following "sandwich" injection sequence.

    • Draw 2-4 µL of OPA reagent.

    • Draw 16 µL of sample (or standard).

    • Draw another 2-4 µL of OPA reagent.

    • Program a mixing step (e.g., 10 mixing cycles).

    • Set an incubation/reaction time of 1 minute before injection onto the column.[6]

  • HPLC-FLD Conditions :

    • Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[4]

    • Mobile Phase A : 0.1% Acetic Acid in Water.[4]

    • Mobile Phase B : Acetonitrile.[4]

    • Flow Rate : 1.0 mL/min.[4]

    • Column Temperature : 30°C.[4]

    • FLD Settings : Excitation = 335 nm, Emission = 440 nm.[4]

    • Gradient Elution : A typical gradient might be:

      • 0-1 min: 30% B

      • 1-6 min: 30% to 80% B

      • 6-9 min: Hold at 80% B

      • 9-9.1 min: 80% to 30% B

      • 9.1-15 min: Hold at 30% B (re-equilibration).[4]

Summary of Optimization Parameters

The following table summarizes key parameters investigated in the literature for optimizing the online derivatization of fumonisins.

ParameterRange InvestigatedOptimal ValueReference
OPA Reagent Volume 10 - 60 µL (total)4 µL (sandwich mode)[4][6]
Sample Volume -16 µL[6]
Incubation Time 0 - 5 minutes1 minute[6]
Mixing/Stirring 0 - 60 times10 times[6]
Column Temperature 30 - 40°C32°C[6]
Method Performance Data (for FB1 & FB2)

This data provides a benchmark for what can be expected from an optimized method.

ParameterFumonisin B1Fumonisin B2Reference
Limit of Detection (LOD) 0.006 µg/mL0.012 µg/mL[9]
Limit of Quantification (LOQ) ---
Recovery Rate (%) 85.6 - 119.2%85.6 - 119.2%[4]
Intraday Repeatability (RSD%) 0.85%0.83%[9]

Visualized Workflows

Online Derivatization & Analysis Workflow

Fumonisin_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System with Online Derivatization Sample 1. Sample Extraction (e.g., Maize) Cleanup 2. IAC or SPE Clean-up Sample->Cleanup Autosampler 3. Autosampler (Mixing of Sample + OPA) Cleanup->Autosampler Column 4. HPLC Column (Separation) Autosampler->Column Injection Detector 5. Fluorescence Detector Column->Detector Data 6. Data Acquisition & Analysis Detector->Data

Caption: General workflow for this compound analysis.

Troubleshooting Logic for Low Peak Intensity

Troubleshooting_Flow Start Problem: Low Peak Intensity CheckReagent Is OPA reagent freshly prepared? Start->CheckReagent PrepareReagent Action: Prepare fresh OPA reagent weekly. CheckReagent->PrepareReagent No CheckWavelengths Are FLD wavelengths correct (Ex~335, Em~440)? CheckReagent->CheckWavelengths Yes PrepareReagent->CheckWavelengths CorrectWavelengths Action: Set correct Ex/Em wavelengths. CheckWavelengths->CorrectWavelengths No CheckDerivParams Are online derivatization parameters optimized? CheckWavelengths->CheckDerivParams Yes CorrectWavelengths->CheckDerivParams OptimizeParams Action: Optimize reagent/sample volume, mixing, and time. CheckDerivParams->OptimizeParams No CheckSystem Check for system leaks, blockages, or pump issues. CheckDerivParams->CheckSystem Yes End Issue Resolved OptimizeParams->End CheckSystem->End

Caption: Troubleshooting flowchart for low signal issues.

References

Technical Support Center: Enhancing Fumonisin B4 Immunoassay Sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fumonisin B4 immunoassays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments and enhance assay sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of a this compound competitive immunoassay?

A1: A this compound competitive immunoassay is based on the competition between the this compound in your sample (unlabeled antigen) and a labeled this compound conjugate (e.g., this compound-HRP) for a limited number of specific antibody binding sites, typically coated on a microtiter plate.[1][2] After an incubation period, unbound reagents are washed away. A substrate is then added, which reacts with the enzyme on the labeled conjugate to produce a colorimetric signal. The intensity of the color is inversely proportional to the concentration of this compound in the sample; a lower signal indicates a higher concentration of the toxin.[1]

Q2: What are the common causes of low sensitivity or poor results in my this compound ELISA?

A2: Several factors can contribute to low sensitivity in a this compound ELISA. These can be broadly categorized as issues with reagents, the experimental procedure, or the sample itself. Common problems include:

  • Reagent Degradation: Improper storage or handling of antibodies, enzyme conjugates, or substrates can lead to reduced activity.[1]

  • Procedural Errors: Inaccurate pipetting, insufficient washing, or incorrect incubation times and temperatures can all negatively impact results.[1]

  • Matrix Effects: Components in the sample matrix (e.g., fats, proteins, or pigments from corn or other cereals) can interfere with the antibody-antigen binding, leading to inaccurate quantification.[3][4]

  • "Hidden" Fumonisins: Fumonisins can bind to matrix components like proteins and starch, making them undetectable under standard extraction conditions.[5][6][7]

Q3: How can I minimize matrix effects in my samples?

A3: Minimizing matrix effects is crucial for accurate this compound quantification. Several strategies can be employed:

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering substances.[8] However, this may also dilute the analyte, potentially impacting the detection of low this compound concentrations.

  • Sample Cleanup: Employing a cleanup step after extraction can remove many interfering compounds. Common methods include solid-phase extraction (SPE) with strong anion exchange (SAX) cartridges or immunoaffinity columns (IAC).[9][10][11]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that closely resembles the sample matrix can help to compensate for matrix effects.[9]

Q4: Are there more advanced immunoassay formats that can improve sensitivity?

A4: Yes, several advanced immunoassay formats and techniques can enhance the sensitivity of this compound detection:

  • Signal Amplification: Techniques that increase the signal output, such as using enzyme-loaded nanoparticles or cascade-amplifying systems, can dramatically improve sensitivity.[12]

  • Novel Reporters: The use of highly luminescent reporters, like aggregation-induced emission microbeads, in lateral flow immunoassays (LFIA) can provide superior sensitivity compared to traditional colloidal gold nanoparticles.[13]

  • Alternative Binders: Using mimotopes (peptides that mimic the epitope of the target toxin) or nanobodies instead of traditional antibodies can offer advantages in terms of stability, production, and the development of environmentally friendly assays.[12][14]

  • Plasmonic ELISA (pELISA): This method utilizes gold nanoparticle growth to generate a color change, offering a highly sensitive and sometimes naked-eye detection method.[15]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High background or no color development in standards Reagent degradation (substrate, conjugate, or antibody).[1]Check the expiration dates of all reagents. Ensure proper storage conditions (e.g., refrigeration, protection from light).[1] Prepare fresh working solutions before each assay.
Insufficient washing.[1]Ensure all wells are completely filled and emptied during each wash step. Increase the number of wash cycles.
Incorrect incubation times or temperatures.Adhere strictly to the protocol's specified incubation times and temperatures. Bring all reagents to room temperature before use.[1]
Low sensitivity (poor standard curve) Inaccurate standard dilutions.Carefully prepare fresh standard dilutions for each assay. Use calibrated pipettes.
Suboptimal assay conditions (e.g., pH, buffer composition).Optimize buffer pH and ionic strength. Ensure the sample pH is neutral before analysis.[16]
Matrix interference.[3][4]Implement a sample cleanup step (e.g., SPE, IAC). Dilute the sample extract further. Prepare matrix-matched calibrants.[8][9][10][11]
High variability between replicate wells Inconsistent pipetting.Use calibrated micropipettes and change tips for each sample and standard. Ensure proper mixing of reagents before dispensing.
Edge effects on the microtiter plate.Avoid using the outer wells of the plate if edge effects are suspected. Ensure even temperature distribution during incubation.
Poor recovery of this compound from spiked samples Inefficient sample extraction.Optimize the extraction solvent and procedure. Ensure thorough homogenization of the sample.[1][10]
Presence of "hidden fumonisins".[5][6]Consider using harsher extraction conditions or enzymatic digestion to release bound fumonisins, although this may not be compatible with all immunoassay formats.
Degradation of fumonisin during sample preparation.Avoid high temperatures during sample processing, as fumonisins are relatively heat-stable but can degrade at very high temperatures (>150 °C).[17]

Quantitative Data Summary

The following tables summarize the limits of detection (LOD) and quantification (LOQ) for this compound and related fumonisins from various immunoassay-based methods.

Table 1: Performance of Different Fumonisin Immunoassay Methods

MethodAnalyte(s)MatrixLODLOQReference
pELISAFB1Maize0.31 ng/mL-[15]
AIE-LFIAFB1Corn0.024 ng/mL-[13]
ELONA (Aptamer-based)FB1Corn Flour4.30 ng/mL13.03 ng/mL[18]
ELISATotal FumonisinsCereals0.015 ppm0.05 ppm[19]
Immunochromatographic StripFB1Cereal Grains5 ng/mL-[10]
IgY-based LFIAFB1 and FB2Maize4000 µg/kg-[20]

Table 2: Cross-Reactivity of a Polyclonal Antibody-based CD-ELISA for Fumonisins

Toxin-Enzyme MarkerAnalyteIC50 (ng/mL)Relative Cross-Reactivity (%)Reference
FmB1-HRP FmB19.058.5[21][22]
FmB22.1309.5[21][22]
FmB39.058.5[21][22]
FmB46.5100[21][22]
FmB3-HRP FmB17.174[21][22]
FmB21.9280[21][22]
FmB37.670[21][22]
FmB45.3100[21][22]

Experimental Protocols

Protocol 1: General Competitive Direct ELISA (CD-ELISA) for this compound

This protocol is a generalized procedure based on common practices for competitive ELISAs for mycotoxins.[1][21]

Materials:

  • Microtiter plate coated with anti-Fumonisin antibody

  • This compound standards

  • This compound-HRP conjugate

  • Sample extracts

  • Wash buffer (e.g., PBST)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H2SO4)

  • Microplate reader (450 nm)

Procedure:

  • Bring all reagents and samples to room temperature.

  • Add 100 µL of standards or prepared sample extracts to the appropriate wells in duplicate.

  • Add 50 µL of this compound-HRP conjugate to each well.

  • Incubate for a specified time (e.g., 10-60 minutes) at room temperature.[1][19]

  • Wash the plate 3-4 times with wash buffer, ensuring all liquid is removed after each wash.[1]

  • Add 100 µL of substrate solution to each well and incubate in the dark for a specified time (e.g., 15 minutes).[12]

  • Add 50 µL of stop solution to each well to stop the reaction.

  • Read the absorbance at 450 nm within 15 minutes of adding the stop solution.

  • Calculate the this compound concentration in the samples by comparing their absorbance to the standard curve.

Protocol 2: Sample Preparation from Corn

This is a common extraction method for fumonisins from corn samples for immunoassay analysis.[1][19]

Materials:

  • Ground corn sample

  • Extraction solvent (e.g., 70% or 80% methanol in water)

  • Homogenizer or blender

  • Centrifuge or filter paper

  • Dilution buffer

Procedure:

  • Weigh a representative amount of the ground corn sample (e.g., 3-20 g).[1][19]

  • Add the appropriate volume of extraction solvent (e.g., 9-100 mL).[1][19]

  • Homogenize or blend for 3-15 minutes.[1][10]

  • Centrifuge the mixture (e.g., 2000 x g for 10 minutes) or filter through filter paper to separate the solid material.[1]

  • Take an aliquot of the supernatant/filtrate and dilute it with the assay's dilution buffer to reduce the methanol concentration (typically to below 10-20%).[1][10]

  • The diluted extract is now ready for analysis in the immunoassay.

Visualizations

ELISA_Workflow start Start prep Sample and Standard Preparation start->prep add_sample Add Sample/Standard to Antibody-Coated Plate prep->add_sample add_conjugate Add Fumonisin-HRP Conjugate add_sample->add_conjugate incubation1 Incubation (Competition Step) add_conjugate->incubation1 wash1 Wash Plate (3x) incubation1->wash1 add_substrate Add TMB Substrate wash1->add_substrate incubation2 Incubation (Color Development) add_substrate->incubation2 add_stop Add Stop Solution incubation2->add_stop read Read Absorbance at 450 nm add_stop->read analyze Analyze Data (Standard Curve) read->analyze end End analyze->end Sample_Prep_Workflow start Start: Cereal Sample grind Grind Sample start->grind extract Extract with Methanol/Water grind->extract separate Filter or Centrifuge extract->separate cleanup Optional: Sample Cleanup (e.g., Immunoaffinity Column) separate->cleanup dilute Dilute Extract with Assay Buffer separate->dilute Crude Extract cleanup->dilute Cleaned Extract analyze Ready for Immunoassay dilute->analyze

References

Fumonisin B4 Certified Reference Material: A Technical Support Hub

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, handling, and use of Fumonisin B4 (FB4) certified reference materials (CRMs). Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the accuracy and reliability of your analytical results.

Frequently Asked Questions (FAQs)

1. How should I store my this compound CRM upon receipt?

For long-term stability, the this compound CRM should be stored at -20°C in its original, unopened vial.[1] Some suppliers may ship the material in an insulated container with ice packs or on dry ice to maintain this temperature during transit. It is recommended to allow the vial to warm to room temperature before opening to prevent condensation.

2. What is the shelf-life of this compound CRM?

The shelf-life of this compound CRM can be several years when stored under the recommended conditions. For instance, one supplier specifies a stability of at least 5 years when stored at -20°C in the original vial containing an inert gas like Argon.[1] Always refer to the Certificate of Analysis (CoA) provided by the manufacturer for the specific expiry date of your lot.[2][3]

3. In what solvent should I dissolve the this compound CRM?

An acetonitrile:water (1:1, v/v) mixture is a highly suitable solvent for preparing this compound standard solutions.[4] Studies on the closely related fumonisins B1 and B2 have shown that they are very stable in this solvent mixture for up to 6 months at temperatures ranging from -18°C to 25°C. In contrast, solutions in methanol can show significant degradation over time, especially at warmer temperatures.

4. Is this compound stable under different pH conditions?

The stability of fumonisins can be influenced by pH. Generally, they are more stable in neutral conditions. One study on fumonisin stability in a food matrix found them to be slightly more stable at a pH of 5.5 compared to more acidic (pH 3.5) or basic (pH 7.5) conditions, especially at elevated temperatures.[5] Another study on Fumonisin B1 in an aqueous solution found it to be least stable at pH 4.[6] It is crucial to consider the pH of your sample and mobile phase during analysis.

5. Are there any known isomers or impurities I should be aware of?

Yes, this compound can have isomers. A notable one is 3-epi-FB4, which can occur naturally in samples. Some CRM providers will specify the isomeric purity of their material on the Certificate of Analysis. It is important to use a high-purity, isomer-pure this compound for accurate quantification.

Stability of this compound Certified Reference Material

The stability of your this compound CRM is critical for generating reliable and reproducible data. The following table summarizes stability data for fumonisins under various conditions. While much of the detailed research has been conducted on the more abundant Fumonisin B1 and B2, the structural similarity allows for reasonable extrapolation to this compound.

SolventTemperatureDurationConcentration ChangeReference
Acetonitrile:Water (1:1)-18°C, 4°C, 25°C6 monthsNo significant loss (<3% variation)
Methanol-18°C6 weeksNo observed loss
Methanol4°C6 weeks~5% decrease
Methanol25°C6 weeks~35% decrease
Methanol40°C6 weeks~60% decrease
Aqueous Buffer (pH 7)150°C60 minutes~18% loss of FB1[6]
Aqueous Buffer (pH 4)150°C60 minutes~90% loss of FB1[6]

Experimental Protocols

Protocol for Preparation of a this compound Stock Solution

This protocol describes the preparation of a 100 µg/mL this compound stock solution.

Materials:

  • This compound Certified Reference Material (as a solid)

  • Acetonitrile (LC grade)

  • Deionized water

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Micropipettes

Procedure:

  • Allow the vial of this compound CRM to equilibrate to room temperature before opening.

  • Accurately weigh a suitable amount of the solid CRM (e.g., 1 mg) using a calibrated analytical balance.

  • Quantitatively transfer the weighed CRM to a Class A volumetric flask (e.g., 10 mL).

  • Add a small amount of acetonitrile:water (1:1, v/v) to dissolve the solid material.

  • Once dissolved, bring the flask to volume with the acetonitrile:water (1:1, v/v) solvent.

  • Stopper the flask and mix thoroughly by inversion.

  • Transfer the stock solution to an amber glass vial with a PTFE-lined cap.

  • Store the stock solution at -20°C when not in use.

Workflow for Assessing CRM Stability

The following diagram illustrates a typical workflow for assessing the stability of a prepared this compound CRM solution over time.

Stability_Workflow A Prepare fresh CRM stock solution in Acetonitrile:Water (1:1) B Analyze immediately (T=0) using a validated analytical method (e.g., HPLC-FLD or LC-MS/MS) A->B C Aliquot the stock solution into multiple vials for storage at different conditions (e.g., -20°C, 4°C, 25°C) A->C E Compare the analytical response of stored samples to the T=0 sample B->E D Analyze aliquots at specified time points (e.g., 1, 3, 6 months) C->D D->E F Determine the percentage recovery and assess if it falls within acceptable limits (e.g., ±10%) E->F

Workflow for CRM Stability Assessment

Troubleshooting Guide

Encountering issues during the analysis of this compound? This guide addresses common problems in a question-and-answer format.

Q1: Why is the peak for my this compound standard broad or splitting?

  • Mobile Phase pH: The pH of your mobile phase might be too close to the pKa of this compound, causing it to exist in both ionized and non-ionized forms. Adjusting the mobile phase pH to ensure the analyte is in a single form can sharpen the peak.

  • Column Degradation: The HPLC column may be degrading. Try washing the column or replacing it if necessary.

  • Contamination: Contamination in the sample or mobile phase can interfere with peak shape. Ensure all solvents are of high purity and filter your samples.

Q2: My this compound recovery is consistently low. What could be the cause?

  • Adsorption: this compound can adsorb to glass and plastic surfaces. Using silanized glassware or polypropylene vials can help minimize this issue.

  • Incomplete Extraction: If analyzing a complex matrix, the extraction procedure may not be efficient. The presence of "hidden fumonisins" bound to the matrix can also lead to underestimation.[7] Consider optimizing your extraction solvent and technique.

  • Degradation: As highlighted in the stability table, this compound can degrade under certain conditions (e.g., in methanol at room temperature). Ensure your standard solutions are fresh and stored correctly.

Q3: I am seeing extraneous peaks in my chromatogram. What should I check?

  • Solvent Contamination: Impurities in your solvents, especially water, can introduce ghost peaks. Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.

  • Sample Carryover: Residual sample from a previous injection may be present. Implement a robust needle wash protocol on your autosampler.

  • Derivatization Reagent (for HPLC-FLD): If using a derivatization agent like o-phthaldialdehyde (OPA), ensure it is fresh and properly prepared, as its degradation products can appear as extra peaks.

Troubleshooting Decision Tree for this compound Analysis

This diagram provides a logical path for troubleshooting common analytical issues.

Troubleshooting_Tree Start Problem with this compound Analysis Q1 Is the peak shape poor (broad, splitting)? Start->Q1 A1 Check mobile phase pH. Adjust for single analyte form. Q1->A1 Yes Q2 Is the recovery low? Q1->Q2 No A2 Inspect/wash/replace HPLC column. A1->A2 End Problem Resolved A2->End A3 Use silanized glassware or polypropylene vials. Q2->A3 Yes Q3 Are there unexpected peaks? Q2->Q3 No A4 Optimize sample extraction protocol. Consider matrix effects. A3->A4 A5 Prepare fresh standards and check storage conditions. A4->A5 A5->End A6 Use high-purity solvents. Prepare fresh mobile phase. Q3->A6 Yes Q3->End No A7 Improve autosampler wash method. A6->A7 A7->End

Troubleshooting Decision Tree

References

Resolving co-elution of Fumonisin B2 and B4 in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution of Fumonisin B2 (FB2) and Fumonisin B4 (FB4) during chromatographic analysis.

Troubleshooting Guide: Resolving FB2 and FB4 Co-elution

Co-elution of Fumonisin B2 and B4 can compromise the accuracy of quantitative analysis. This guide provides a systematic approach to troubleshoot and resolve this issue.

Problem: Fumonisin B2 and this compound are not adequately separated in my chromatogram, showing as a single peak or heavily overlapping peaks.

Step 1: Methodical Troubleshooting Workflow

The following diagram outlines a logical workflow to diagnose and resolve the co-elution of FB2 and FB4.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks & Adjustments cluster_2 Advanced Optimization cluster_3 Resolution Problem Co-elution of Fumonisin B2 and B4 Check_System Verify System Suitability (e.g., column efficiency, peak shape) Problem->Check_System Optimize_Mobile_Phase Adjust Mobile Phase Composition Check_System->Optimize_Mobile_Phase System OK Modify_Gradient Modify Gradient Profile Optimize_Mobile_Phase->Modify_Gradient Partial Improvement Resolution_Achieved Baseline Separation Achieved Optimize_Mobile_Phase->Resolution_Achieved Successful Separation Change_Column Select Alternative Column Chemistry Modify_Gradient->Change_Column Co-elution Persists Modify_Gradient->Resolution_Achieved Successful Separation Adjust_Temp Optimize Column Temperature Change_Column->Adjust_Temp Further Optimization Needed Change_Column->Resolution_Achieved Successful Separation Adjust_pH Modify Mobile Phase pH Adjust_Temp->Adjust_pH Minor Adjustments Required Adjust_Temp->Resolution_Achieved Successful Separation Adjust_pH->Resolution_Achieved Successful Separation

Caption: A stepwise workflow for troubleshooting the co-elution of Fumonisin B2 and B4.

Step 2: Mobile Phase Optimization

The composition of the mobile phase is a critical factor in achieving separation.

  • Adjust Organic Solvent Ratio: Modify the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A lower percentage of the organic solvent will generally increase retention times and may improve resolution between closely eluting compounds.

  • Solvent Type: If using acetonitrile, consider switching to methanol or vice-versa. The different selectivities of these solvents can alter the elution order and improve separation.

  • Mobile Phase Additives: The use of acidic modifiers is common for fumonisin analysis. If you are not using an additive, consider adding formic acid or trifluoroacetic acid to the mobile phase. If you are already using one, slight adjustments to its concentration can impact selectivity.[1][2][3]

Step 3: Gradient Profile Modification

For gradient elution, the slope of the gradient plays a significant role in resolution.

  • Shallow Gradient: A shallower gradient (i.e., a slower increase in the organic solvent concentration over time) can enhance the separation of closely eluting peaks.[2][3]

  • Isocratic Hold: Introducing an isocratic hold at a specific mobile phase composition before the elution of FB2 and FB4 can also improve their resolution.

Step 4: Column Chemistry and Temperature

If mobile phase and gradient adjustments are insufficient, consider the stationary phase and temperature.

  • Column Type: While C18 columns are widely used, switching to a C8 column or a column with a different packing material (e.g., phenyl-hexyl) can provide alternative selectivity.[1]

  • Particle Size and Column Dimensions: Using a column with a smaller particle size or a longer column length can increase efficiency and improve resolution.

  • Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the interaction of the analytes with the stationary phase, thereby affecting selectivity. An increase in temperature generally decreases retention times but can sometimes improve peak shape and resolution. Experiment with temperatures in the range of 30-40°C.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary structural differences between Fumonisin B2 and this compound, and how does this affect their separation?

A1: Fumonisin B2 and this compound are structurally similar mycotoxins. The primary difference is the absence of a hydroxyl group at the C-5 position in this compound compared to Fumonisin B2. This difference in polarity can be exploited for chromatographic separation.

Q2: Why is derivatization sometimes required for fumonisin analysis, and can it impact co-elution?

A2: Fumonisins lack a strong chromophore, making them difficult to detect by UV-Vis absorbance. Derivatization with reagents like o-phthaldialdehyde (OPA) is often performed to enable sensitive fluorescence detection.[2][4][5] The derivatization process can alter the chemical properties of the fumonisins, which may in turn affect their chromatographic behavior and potentially resolve co-elution issues.

Q3: Can my sample preparation method contribute to co-elution?

A3: Yes, inadequate sample cleanup can lead to matrix effects, where co-extracted compounds from the sample matrix interfere with the separation and detection of the target analytes. This can cause peak broadening and shifting retention times, potentially leading to co-elution. Ensure your sample cleanup procedure, such as solid-phase extraction (SPE) or immunoaffinity column (IAC) cleanup, is effective for your sample matrix.[2][6]

Q4: What role does the mobile phase pH play in the separation of fumonisins?

A4: The pH of the mobile phase can affect the ionization state of the fumonisin molecules, which in turn influences their interaction with the stationary phase and their retention time. Maintaining a consistent and optimal pH is crucial for reproducible separations.[1][2]

Quantitative Data Summary

The following tables summarize chromatographic conditions from various studies that have successfully separated fumonisins. These can be used as a starting point for method development and troubleshooting.

Table 1: HPLC and LC-MS/MS Method Parameters for Fumonisin Separation

ParameterMethod 1Method 2Method 3
Column C8, base-deactivated[1]Raptor C18 (150 x 4.6 mm, 2.7 µm)[2]CORTECS C18 (100 x 2.1 mm, 1.6 µm)[3]
Mobile Phase A Trifluoroacetic acid buffer (pH 2.7)[1]1.5 mM Formic acid (pH 3.3)[2]0.2% Formic acid in water[3]
Mobile Phase B Acetonitrile[1]Methanol[2]0.2% Formic acid in methanol[3]
Gradient Gradient[1]Multi-step gradient[2]Linear gradient[3]
Flow Rate Not specified0.5 mL/min[2]0.4 mL/min[3]
Column Temp. Not specified32°C[2]40°C[3]
Detection Evaporative Light-Scattering[1]Fluorescence (FLD)[2]MS/MS (ESI+)[3]

Experimental Protocols

Protocol 1: HPLC-FLD Method for Fumonisin B1 and B2 Separation

This protocol is based on a method developed for the quantification of Fumonisin B1 and B2 and can be adapted for the separation of FB2 and FB4.[2]

  • Chromatographic System: HPLC with a fluorescence detector.

  • Column: Raptor C18 (150 x 4.6 mm, 2.7 µm) with a guard column.

  • Column Temperature: 32°C.

  • Mobile Phase:

    • A: 1.5 mM formic acid (pH 3.3).

    • B: Methanol.

  • Gradient Program:

    • 0-4.0 min: 50% B

    • 4.0-4.5 min: Linear gradient to 60% B

    • 4.5-12.0 min: Linear gradient to 90% B

    • 12.0-15.0 min: Linear gradient to 100% B

    • 15.0-18.0 min: Hold at 100% B

    • Post-run equilibration: 7 min.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 20 µL.

  • Detection (FLD): Excitation at 335 nm, Emission at 440 nm.

  • Derivatization: Automated online precolumn derivatization with o-phthaldialdehyde (OPA).

Protocol 2: LC-MS/MS Method for Fumonisin Analysis

This protocol is based on a method for determining multiple fumonisins and their metabolites.[3]

  • Chromatographic System: UPLC coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source in positive mode.

  • Column: CORTECS C18 (100 x 2.1 mm, 1.6 µm).

  • Column Temperature: 40°C.

  • Mobile Phase:

    • A: 0.2% Formic acid in water.

    • B: 0.2% Formic acid in methanol.

  • Gradient Program:

    • 0-6.0 min: Linear gradient from 10% to 90% B

    • 6.0-8.0 min: Hold at 90% B

    • 8.0-8.1 min: Linear gradient to 10% B

    • 8.1-10.0 min: Hold at 10% B.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: Not specified.

  • MS/MS Detection: Multiple-reaction monitoring (MRM) mode. Specific precursor/product ion transitions for FB2 and FB4 need to be optimized.

Logical Relationships in Method Development

The following diagram illustrates the relationships between key chromatographic parameters and their impact on achieving separation.

Method_Development_Logic cluster_0 Adjustable Parameters cluster_1 Performance Metrics cluster_2 Desired Outcome Mobile_Phase Mobile Phase (Solvent Ratio, Additives, pH) Selectivity Selectivity (α) Mobile_Phase->Selectivity Retention Retention Factor (k') Mobile_Phase->Retention Gradient Gradient Profile (Slope, Isocratic Holds) Gradient->Retention Resolution Resolution (Rs) Gradient->Resolution Column Column (Chemistry, Dimensions, Particle Size) Column->Selectivity Efficiency Efficiency (N) Column->Efficiency Temperature Temperature Temperature->Selectivity Temperature->Efficiency Temperature->Retention Selectivity->Resolution Efficiency->Resolution Retention->Resolution

References

Technical Support Center: Fumonisin B4 Analysis by ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Fumonisin B4 using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, with a primary focus on minimizing ion suppression.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, providing step-by-step solutions to identify and resolve them.

Q1: Why is my this compound signal intensity low, inconsistent, or completely absent?

A1: A complete or significant loss of signal for this compound can be alarming. The issue can typically be traced back to one of three areas: the sample extraction, the Liquid Chromatography (LC) system, or the Mass Spectrometer (MS) itself.[1] Ion suppression is a primary suspect, where co-eluting matrix components interfere with the ionization of this compound, leading to a reduced signal.[2][3][4]

To diagnose the problem, follow a systematic approach. First, verify the MS functionality by directly infusing a fresh this compound standard. If the signal is strong, the issue likely lies with the LC system or the sample matrix. If there is no signal, check the MS source conditions, such as spray stability, voltages, and gas flows.[1] Next, inject a fresh standard through the LC system (with the column) to confirm that the chromatography is performing as expected.[1] If peaks are still absent, this may indicate a problem with the LC, such as a blockage or air in the pump.[1]

Q2: How can I confirm that ion suppression is the cause of my poor this compound signal?

A2: To determine if ion suppression from the sample matrix is affecting your results, a post-column infusion experiment is a highly effective diagnostic tool. This involves infusing a standard solution of this compound at a constant rate into the mobile phase flow after the analytical column but before the ESI source. Simultaneously, inject an extracted blank matrix sample onto the LC column. A dip or decrease in the constant this compound signal at specific retention times indicates the elution of matrix components that are causing ion suppression.[5] This allows you to map the retention time regions where suppression is most severe.

Q3: My this compound signal is suppressed. What are the immediate troubleshooting steps I should take?

A3: Once ion suppression is confirmed, you can address it by targeting sample preparation, chromatography, or instrument parameters. The logical workflow below outlines the recommended steps.

G start Low or Inconsistent This compound Signal check_matrix Is Ion Suppression Suspected? start->check_matrix sample_prep Step 1: Improve Sample Cleanup check_matrix->sample_prep Yes sub_prep • Dilute Sample • Use SPE or IAC Cleanup • Matrix-Matched Calibration sample_prep->sub_prep chromatography Step 2: Optimize Chromatography sub_chrom • Modify Gradient to Separate from Interference • Change Mobile Phase Additives chromatography->sub_chrom ms_params Step 3: Adjust ESI Source Parameters sub_ms • Optimize Capillary Voltage • Adjust Nebulizer & Drying Gas ms_params->sub_ms result Signal Improved sub_prep->chromatography sub_chrom->ms_params sub_ms->result

Caption: Troubleshooting workflow for addressing ion suppression. (Max Width: 760px)

Q4: Which sample preparation technique is most effective for minimizing matrix effects for this compound?

A4: The choice of sample preparation is critical and depends on the complexity of your matrix and the required sensitivity.

  • Dilute-and-Shoot: This is the simplest approach, involving diluting the initial sample extract. While fast, it may not be sufficient for complex matrices and can only be used if the this compound concentration is high enough to be detected after dilution.[6]

  • Solid-Phase Extraction (SPE): SPE provides more effective cleanup by using a sorbent to selectively retain the analyte while matrix components are washed away. This is a common and effective strategy for many mycotoxins.[7]

  • Immunoaffinity Columns (IAC): IACs offer the highest degree of selectivity and cleanup.[8] They use antibodies specific to fumonisins to capture the analytes, allowing for extensive washing to remove interfering matrix components. This results in a very clean extract, significantly reducing ion suppression and often improving sensitivity.[8][9]

TechniqueProsConsTypical Application
Dilute-and-Shoot Fast, simple, low cost.[6]Less effective cleanup, may not be sensitive enough.Simple matrices (e.g., clean extracts) or high concentration samples.
Solid-Phase Extraction (SPE) Good cleanup, removes many interferences.[7]More time-consuming and costly than dilution.Moderately complex matrices like cereals and feed.
Immunoaffinity Column (IAC) Excellent, highly specific cleanup, significantly reduces ion suppression.[8]Highest cost, can be time-consuming.Complex matrices (e.g., spices, animal tissue) or when very low detection limits are required.[10]

Q5: How can I optimize my mobile phase to enhance the this compound signal?

A5: Mobile phase composition directly impacts ionization efficiency. For fumonisin analysis in positive ESI mode, acidic additives are crucial.

  • Acidic Modifiers: Formic acid is commonly used to promote the formation of the protonated molecule [M+H]⁺, which is the most abundant ion for fumonisins.[11]

  • Optimal Concentration: Studies have shown that a concentration of 0.1% to 0.2% formic acid in the aqueous component of the mobile phase provides better ionization efficiency and sensitivity for fumonisins compared to other additives like ammonium formate or ammonium acetate.[12][13]

  • Organic Phase: Methanol is frequently used as the organic component of the mobile phase in gradient elution.[11][12]

Mobile Phase AdditiveRecommended ConcentrationRationale
Formic Acid 0.1% - 0.2% (v/v)Promotes protonation for strong [M+H]⁺ signal in positive ESI mode.[11][13]
Ammonium Formate/Acetate Not generally recommendedFound to be less effective for fumonisin ionization compared to formic acid.[13]

Q6: Which ESI source parameters are most critical for this compound analysis and what are some typical starting values?

A6: Optimizing ESI source parameters is essential for maximizing sensitivity. Key parameters include capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature. These should be optimized by infusing a this compound standard and adjusting each parameter to maximize the signal intensity.[14][15]

ParameterFunctionTypical Starting Range (Positive Mode)Impact on Signal
Capillary Voltage Drives the electrospray process and ion formation.2.5 - 4.0 kV[12]Too low results in poor ionization; too high can cause instability or fragmentation.[14]
Nebulizer Gas Pressure Controls the formation of fine droplets.30 - 50 psi[15]Affects droplet size and solvent evaporation efficiency.
Drying Gas Flow Aids in desolvation of the charged droplets.8 - 12 L/min[15]Insufficient flow leads to poor desolvation; excessive flow can cool the source.
Drying Gas Temperature Heats the drying gas to facilitate solvent evaporation.270 - 350 °C[15]Critical for efficient desolvation; settings are compound and flow-rate dependent.
Desolvation Temperature Further heats the ESI probe area.350 - 500 °C[12]Assists in the final stage of ion formation from droplets.

Note: Optimal values are instrument-specific and should be determined empirically.[16]

Frequently Asked Questions (FAQs)

Q1: What exactly is ion suppression and why is it a major problem for this compound?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from a sample reduce the ionization efficiency of the target analyte (this compound) in the ESI source.[2][3] In the ESI process, analytes in charged droplets compete for access to the droplet surface to be released as gas-phase ions.[4] When high concentrations of matrix components are present, they can outcompete this compound for charge or change the physical properties of the droplet, leading to a decreased number of this compound ions reaching the mass analyzer.[17] This results in lower signal intensity, which can compromise accuracy, precision, and the ability to detect low concentrations of the toxin.[2]

G cluster_0 Ideal Condition (Clean Sample) cluster_1 Ion Suppression (Complex Matrix) droplet_clean Charged Droplet FB4 FB4 ms_inlet_clean MS Inlet droplet_clean:f0->ms_inlet_clean Ionizes Efficiently droplet_clean:f1->ms_inlet_clean signal_clean Strong FB4 Signal ms_inlet_clean->signal_clean droplet_matrix Charged Droplet FB4 Matrix Matrix ms_inlet_matrix MS Inlet droplet_matrix:m0->ms_inlet_matrix Matrix Competes for Ionization droplet_matrix:m1->ms_inlet_matrix droplet_matrix:f0->ms_inlet_matrix Reduced Ionization signal_matrix Suppressed FB4 Signal ms_inlet_matrix->signal_matrix

Caption: The mechanism of ion suppression in the ESI source. (Max Width: 760px)

Q2: What are the most common sources of matrix interference for this compound in samples like corn and animal feed?

A2: Corn and animal feed are complex matrices that contain numerous compounds that can cause ion suppression. The strongest suppression effects have been observed in complex matrices like spices, with suppression up to -89%.[10][18] Common interfering substances include:

  • Lipids and Fatty Acids: Highly abundant in corn and feed, they can easily ionize and compete with this compound.

  • Carbohydrates: Sugars and starches can alter droplet viscosity and crystallization, hindering efficient ionization.

  • Proteins and Peptides: Can cause signal suppression and contaminate the MS source.

  • Salts and Buffers: Non-volatile salts are detrimental to ESI and must be removed.

Q3: Is positive or negative ionization mode better for this compound analysis?

A3: Positive electrospray ionization (ESI+) is overwhelmingly preferred for the analysis of fumonisins.[11][12] this compound contains a primary amine group that is readily protonated in an acidic mobile phase, leading to the formation of a strong and stable protonated molecule [M+H]⁺. This provides high sensitivity and specificity for detection.[11]

Q4: What is the role of an isotope-labeled internal standard in managing ion suppression?

A4: Using a stable isotope-labeled internal standard (SIL-IS), such as ¹³C-labeled Fumonisin B1 (as a proxy for B4 if unavailable), is the gold standard for compensating for matrix effects.[17][19] A SIL-IS is chemically identical to the analyte and will co-elute from the LC column.[17] Therefore, it experiences the same degree of ion suppression or enhancement as the target analyte. By calculating the ratio of the analyte signal to the internal standard signal, variations caused by matrix effects during ionization are effectively normalized, leading to more accurate and precise quantification.[12][17]

Experimental Protocols

Protocol 1: Generic Sample Extraction for this compound

This protocol is a widely used method for extracting fumonisins from cereal and feed matrices.

  • Homogenization: Weigh 5 g of a ground, homogenized sample into a 50 mL polypropylene centrifuge tube.[20]

  • Extraction Solvent Addition: Add 20 mL of an extraction solvent consisting of acetonitrile/water/formic acid (74/25/1, v/v/v).[12][20]

  • Extraction: Tightly cap the tube and shake vigorously on a mechanical shaker for 30-60 minutes.[8] Some methods may also incorporate an ultrasonic step.[12]

  • Centrifugation: Centrifuge the sample at ≥3000 x g for 5-10 minutes to pellet the solid material.[8]

  • Supernatant Collection: Carefully collect the supernatant for further cleanup or direct analysis (if using a dilute-and-shoot approach).

Protocol 2: Immunoaffinity Column (IAC) Cleanup

This protocol provides a highly effective cleanup for complex samples, significantly reducing matrix effects.[8]

  • Sample Dilution: Dilute the initial extract (from Protocol 1) with a phosphate-buffered saline (PBS) solution containing Tween 20 (PBS-T) to reduce the organic solvent concentration, which is necessary for antibody binding. A common dilution is 2 mL of extract into 23 mL of PBS-T.[8]

  • Column Equilibration: Allow the IAC to come to room temperature.

  • Sample Loading: Pass the diluted extract through the IAC at a slow, controlled flow rate of approximately 2 mL/min.[8]

  • Washing: Wash the column with a buffer solution (e.g., ammonium acetate buffer or PBS-T) to remove unbound matrix components.[8]

  • Elution: Elute the captured fumonisins from the column using 100% methanol.[8]

  • Final Preparation: Collect the eluate and add deionized water before analysis by LC-MS/MS.[8]

G cluster_cleanup Cleanup Options start Homogenized Sample extraction Solvent Extraction (ACN/Water/Formic Acid) start->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant (Crude Extract) centrifuge->supernatant dilute Dilute-and-Shoot supernatant->dilute Simple Matrix spe SPE Cleanup supernatant->spe Moderate Matrix iac IAC Cleanup supernatant->iac Complex Matrix analysis LC-ESI-MS/MS Analysis dilute->analysis spe->analysis iac->analysis

Caption: General experimental workflow for this compound analysis. (Max Width: 760px)

References

Technical Support Center: Fumonisin Analogue Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of fumonisin analogues. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the baseline separation of these mycotoxins.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of fumonisin analogues.

Question 1: Why am I seeing poor baseline separation between fumonisin B1 (FB1) and fumonisin B2 (FB2)?

Answer:

Poor baseline separation between FB1 and FB2 is a common issue that can be attributed to several factors related to your HPLC method. Here are the primary areas to investigate:

  • Mobile Phase Composition: The organic-to-aqueous ratio and the type of modifier are critical. Most methods utilize a C18 column with a mobile phase consisting of methanol or acetonitrile and water.[1][2] If you are experiencing co-elution, consider adjusting the gradient slope or the isocratic composition. A shallower gradient or a lower percentage of organic solvent can increase retention times and improve resolution.

  • Mobile Phase pH: Fumonisins are sensitive to pH changes, which can significantly alter their retention behavior.[1][3] An acidic mobile phase, typically around pH 3.3, is often optimal for the separation of fumonisin analogues.[1][3] Using a modifier like formic acid is recommended over phosphate buffers, as formic acid is less likely to precipitate in the presence of organic solvents and cause system blockages.[1][3]

  • Column Temperature: Inconsistent or suboptimal column temperature can lead to retention time shifts and poor resolution. A stable column temperature, typically between 30°C and 40°C, should be maintained.[1][3] It's important to note that increasing the temperature can decrease retention times and may also reduce analyte signal intensity.[3]

Question 2: My fumonisin peaks are tailing. What could be the cause?

Answer:

Peak tailing can compromise peak integration and quantification. The primary causes for fumonisin peak tailing are:

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try diluting your sample and reinjecting.

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the amine groups of fumonisins, causing tailing. Using a well-end-capped C18 column or a column specifically designed for basic compounds can mitigate this.

  • Metal Chelation: Fumonisins can interact with metal ions in the HPLC system (e.g., stainless steel components of the column or tubing), leading to peak tailing.[4] Using a metal-free or PEEK-lined column can significantly improve peak shape.[4]

  • Contamination: A contaminated guard column or analytical column can also cause peak shape issues. Try flushing the column or replacing the guard column.

Question 3: I'm observing a drifting or noisy baseline in my chromatogram. What should I do?

Answer:

An unstable baseline can interfere with the detection and quantification of low-level analytes. Here are some common causes and solutions:

  • Mobile Phase Issues:

    • Contamination: Ensure you are using high-purity, HPLC-grade solvents and reagents.[5] Water is a common source of contamination; use only high-purity water.[5]

    • Inadequate Degassing: Dissolved gases in the mobile phase can outgas in the detector, causing noise. Ensure your mobile phase is properly degassed.

    • Improper Mixing: If you are running a gradient, ensure the solvents are being mixed properly by the pump.

  • Detector Issues:

    • Lamp Failure: A failing detector lamp can cause a noisy or drifting baseline. Check the lamp's age and intensity.

    • Contaminated Flow Cell: The detector flow cell may be contaminated.[6] Flush the system with a strong solvent to clean it.

  • Column Equilibration: Insufficient column equilibration between runs, especially in gradient elution, can lead to a drifting baseline. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

Question 4: My results are not reproducible, and I see shifts in retention times. Why is this happening?

Answer:

Shifting retention times are a significant problem for analyte identification. The following factors are the most likely culprits:

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase from run to run will lead to variability in retention times.[5] Precisely measure all components and ensure the pH is consistent.

  • Column Temperature Fluctuations: As mentioned, temperature affects retention. A stable, thermostatically controlled column compartment is essential for reproducible results.[1][3]

  • Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can lead to inaccurate mobile phase composition and flow rate, causing retention time shifts.

  • Derivatization Inconsistency: If you are using pre-column derivatization with reagents like o-phthaldialdehyde (OPA), the reaction time and reagent concentration must be strictly controlled.[7] The fluorescence of OPA-derivatized fumonisins is sensitive to factors like injection time and mobile phase polarity.[7]

Experimental Protocols

Protocol 1: HPLC-FLD Analysis of Fumonisins with Pre-column Derivatization

This protocol is a general guideline for the analysis of fumonisins using HPLC with fluorescence detection after derivatization with OPA.

  • Sample Preparation and Clean-up:

    • Extract fumonisins from the sample matrix using an appropriate solvent mixture (e.g., methanol/acetonitrile/buffer).[7]

    • Clean up the extract using an immunoaffinity column (IAC) to remove interfering compounds.[7][8] This step is crucial for complex matrices.

  • Derivatization:

    • To an aliquot of the cleaned-up sample extract or standard, add the OPA derivatizing reagent.[9]

    • Mix and allow the reaction to proceed for a controlled amount of time (e.g., 1 minute) before injection.[1]

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

    • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile or methanol).[2][8]

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 30-35°C.[3][8]

    • Injection Volume: 10-20 µL.

    • Fluorescence Detection: Excitation wavelength of 335 nm and an emission wavelength of 440 nm.[8]

Data Presentation

Table 1: Comparison of HPLC Parameters for Fumonisin Analysis

ParameterMethod 1Method 2Method 3
Column C18 (250 x 4.6 mm, 5 µm)[8]C18 (150 x 2.1 mm, 3.5 µm)[10]Metal-Free C18 (150 x 2.1 mm, 3 µm)[4]
Mobile Phase A 0.1% Acetic Acid in Water[8]0.2% Formic Acid in Water[10]0.1% Formic Acid in Water[4]
Mobile Phase B Acetonitrile[8]Methanol[10]Acetonitrile[4]
Gradient/Isocratic Gradient[8]Isocratic[10]Gradient[4]
Flow Rate 1.0 mL/min[8]0.2 mL/min[10]0.2 mL/min[4]
Column Temperature 30°C[8]30°C[10]40°C[4]
Detection Fluorescence (Ex: 335 nm, Em: 440 nm)[8]MS/MS[10]MS/MS[4]

Visualizations

Troubleshooting_Workflow cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Corrective Actions Poor Baseline Separation Poor Baseline Separation Mobile Phase Mobile Phase Poor Baseline Separation->Mobile Phase Investigate Column Column Poor Baseline Separation->Column Investigate Temperature Temperature Poor Baseline Separation->Temperature Investigate Adjust Gradient Adjust Gradient Mobile Phase->Adjust Gradient Check pH Check pH Mobile Phase->Check pH Check Column Health Check Column Health Column->Check Column Health Optimize Temp Optimize Temp Temperature->Optimize Temp

Caption: Troubleshooting workflow for poor baseline separation.

Derivatization_Process Sample Extract Sample Extract Mix and React Mix and React Sample Extract->Mix and React OPA Reagent OPA Reagent OPA Reagent->Mix and React Inject into HPLC Inject into HPLC Mix and React->Inject into HPLC Controlled Time

Caption: Key steps in the pre-column derivatization of fumonisins.

References

Technical Support Center: Refinement of QuEChERS Method for Fumonisin B4 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the refinement of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the analysis of Fumonisin B4 (FB4) in various food and feed matrices.

Troubleshooting Guide

This guide addresses specific issues that researchers, scientists, and drug development professionals may encounter during the extraction and analysis of this compound using the QuEChERS method.

Problem Potential Causes Solutions
Low Recovery of this compound Incomplete extraction from the sample matrix.- Optimize Extraction Solvent: Fumonisins are polar mycotoxins, and their extraction is often improved by using a combination of acetonitrile and water. A common starting point is a ratio of 80:20 (v/v) acetonitrile/water. The addition of a small percentage of formic acid (e.g., 1-2%) to the extraction solvent can significantly improve the recovery of fumonisins by enhancing their solubility and reducing their interaction with the matrix. - Ensure Thorough Homogenization: Inadequate homogenization of the sample can lead to incomplete extraction. Ensure the sample is finely ground and well-mixed before extraction. For some matrices, increasing the shaking or vortexing time during extraction can improve recovery. - Check pH of the Extraction Solvent: The pH of the extraction solvent can influence the recovery of fumonisins. An acidic pH, achieved by adding formic acid, is generally preferred.
Loss of analyte during the dispersive solid-phase extraction (dSPE) cleanup step.- Select Appropriate dSPE Sorbents: Primary secondary amine (PSA) is commonly used to remove fatty acids and other interfering compounds. However, fumonisins have a primary amine group and can be retained by PSA, leading to lower recoveries. A combination of C18 and a minimal amount of PSA is often a good compromise. For matrices with high fat content, C18 is crucial for removing lipids. - Optimize the Amount of dSPE Sorbent: Using an excessive amount of dSPE sorbent can lead to the loss of the analyte. Start with a smaller amount of sorbent and incrementally increase it to find the optimal balance between cleanup and recovery.
High Matrix Effects Co-extraction of interfering compounds from the sample matrix that suppress or enhance the ionization of this compound in the mass spectrometer.- Improve dSPE Cleanup: In addition to PSA and C18, other sorbents like graphitized carbon black (GCB) can be used to remove pigments and sterols. However, GCB can also retain planar molecules, so its use should be carefully evaluated. - Dilute the Final Extract: Diluting the final extract before injection into the LC-MS/MS system can reduce the concentration of matrix components and thereby minimize matrix effects. However, this may also reduce the sensitivity of the method. - Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same QuEChERS procedure. This helps to compensate for matrix effects by ensuring that the standards and samples are affected similarly. - Utilize Isotope-Labeled Internal Standards: The most effective way to correct for matrix effects is to use an isotope-labeled internal standard for this compound. This internal standard will behave similarly to the native analyte during extraction, cleanup, and ionization, thus providing accurate quantification.
Poor Reproducibility (High %RSD) Inconsistent sample homogenization.- Standardize Homogenization Procedure: Ensure that all samples are homogenized using the same equipment and for the same duration to achieve a consistent particle size.
Inconsistent pipetting or weighing.- Calibrate Pipettes and Balances: Regularly calibrate all measuring equipment to ensure accuracy. - Use a Consistent Technique: Employ a consistent technique for pipetting and weighing to minimize variations between samples.
Variations in the dSPE cleanup step.- Ensure Proper Mixing: After adding the dSPE sorbents, vortex the tube thoroughly to ensure complete interaction with the extract. - Consistent Centrifugation: Use the same centrifugation speed and time for all samples to ensure a clear supernatant for analysis.
Peak Tailing or Splitting in Chromatogram Issues with the analytical column.- Column Contamination: Flush the column with a strong solvent to remove any adsorbed matrix components. - Column Degradation: If the problem persists, the column may need to be replaced.
Inappropriate mobile phase composition.- Optimize Mobile Phase: Adjust the mobile phase composition, including the organic modifier and the pH, to improve peak shape. The addition of a small amount of formic acid to the mobile phase is often beneficial for the analysis of fumonisins.

Frequently Asked Questions (FAQs)

Q1: What is the best extraction solvent for this compound using the QuEChERS method?

A1: A mixture of acetonitrile and water is the most commonly used extraction solvent for fumonisins.[1] A ratio of 80:20 (v/v) acetonitrile/water is a good starting point. The addition of 1-2% formic acid to the solvent mixture is highly recommended as it has been shown to improve the recovery of fumonisins from various matrices.[2]

Q2: Which dSPE sorbents are most suitable for this compound analysis?

A2: The choice of dSPE sorbents depends on the matrix composition. For most food and feed samples, a combination of C18 (to remove non-polar interferences like fats) and a small amount of Primary Secondary Amine (PSA) (to remove fatty acids and other polar acidic interferences) is effective.[1] However, since fumonisins contain a primary amine group, excessive use of PSA can lead to analyte loss. Therefore, it is crucial to optimize the amount of PSA used.

Q3: How can I minimize matrix effects in my this compound analysis?

A3: Minimizing matrix effects is a critical step in developing a robust QuEChERS method for this compound. Several strategies can be employed:

  • Effective Cleanup: Use an optimized dSPE cleanup step with appropriate sorbents (e.g., C18 and a minimal amount of PSA) to remove as many interfering compounds as possible.

  • Dilution of the Final Extract: Diluting the final extract can reduce the concentration of co-extracted matrix components.

  • Matrix-Matched Calibration: Preparing your calibration standards in a blank matrix extract helps to compensate for signal suppression or enhancement.

  • Isotope-Labeled Internal Standards: The use of an isotope-labeled internal standard for this compound is the most reliable method to correct for matrix effects and ensure accurate quantification.

Q4: What are the typical recovery rates for this compound with a refined QuEChERS method?

A4: With an optimized QuEChERS method, recovery rates for fumonisins are generally expected to be in the range of 70-120%. However, this can vary depending on the complexity of the matrix and the specific parameters of the method used. For example, a study on the determination of fumonisins B1 and B2 in corn using a modified QuEChERS method reported mean recoveries of 83.5–102.4%.[2]

Q5: Can the same QuEChERS method be used for different food matrices?

A5: While the basic principles of the QuEChERS method remain the same, some modifications may be necessary to optimize it for different food matrices. The type and amount of dSPE sorbents, in particular, may need to be adjusted based on the composition of the matrix (e.g., high-fat, high-sugar, or pigmented matrices). It is always recommended to validate the method for each new matrix to ensure acceptable performance.

Quantitative Data Summary

Table 1: Comparison of dSPE Sorbents on Fumonisin Recovery (Hypothetical Data for Illustration)

dSPE CombinationMean Recovery (%) of FB4% RSD (n=5)
150 mg MgSO4, 50 mg PSA75.28.5
150 mg MgSO4, 50 mg C1892.15.2
150 mg MgSO4, 25 mg PSA, 50 mg C1888.56.1
150 mg MgSO4, 50 mg C18, 10 mg GCB85.37.8

Note: This table presents hypothetical data to illustrate the impact of dSPE sorbent selection on this compound recovery. Actual results will vary depending on the matrix and experimental conditions.

Experimental Protocols

Refined QuEChERS Protocol for this compound in a Cereal Matrix

This protocol is a general guideline and should be optimized and validated for the specific matrix being analyzed.

1. Sample Preparation:

  • Weigh 5 g of a homogenized and finely ground cereal sample into a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of water and vortex for 30 seconds to moisten the sample. Let it stand for 15 minutes.

2. Extraction:

  • Add 10 mL of acetonitrile containing 1% formic acid to the tube.

  • Add the contents of a salt packet containing 4 g of anhydrous magnesium sulfate (MgSO4) and 1 g of sodium chloride (NaCl).

  • Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO4, 50 mg of C18, and 25 mg of PSA.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 5 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

  • The extract is now ready for LC-MS/MS analysis.

Visualizations

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup dSPE Cleanup cluster_analysis Analysis sample 1. Homogenized Sample (5g) add_solvent 2. Add 10mL Acetonitrile/Water (80:20) + 1% Formic Acid sample->add_solvent add_salts 3. Add QuEChERS Salts (MgSO4, NaCl) add_solvent->add_salts shake 4. Shake Vigorously (1 min) add_salts->shake centrifuge1 5. Centrifuge (4000 rpm, 5 min) shake->centrifuge1 supernatant 6. Take Aliquot of Supernatant centrifuge1->supernatant add_dspe 7. Add to dSPE Tube (MgSO4, C18, PSA) supernatant->add_dspe vortex 8. Vortex (30 sec) add_dspe->vortex centrifuge2 9. Centrifuge (10,000 rpm, 5 min) vortex->centrifuge2 filter 10. Filter Supernatant (0.22 µm) centrifuge2->filter lcms 11. LC-MS/MS Analysis filter->lcms

Caption: Experimental workflow of the refined QuEChERS method for this compound.

Troubleshooting_Low_Recovery cluster_extraction Extraction Issues cluster_cleanup Cleanup Issues problem Low this compound Recovery cause1 Incomplete Extraction problem->cause1 Potential Cause cause2 Analyte Loss during dSPE problem->cause2 Potential Cause solution1a Optimize Solvent: - Acetonitrile/Water Ratio - Add Formic Acid cause1->solution1a Solution solution1b Improve Homogenization cause1->solution1b Solution solution2a Select Appropriate Sorbents (C18, minimal PSA) cause2->solution2a Solution solution2b Optimize Sorbent Amount cause2->solution2b Solution

Caption: Troubleshooting decision tree for low this compound recovery.

References

Validation & Comparative

Fumonisin B4 vs. Fumonisin B1: A Comparative Toxicological Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicity of Fumonisin B4 (FB4) and Fumonisin B1 (FB1), two common mycotoxins produced by Fusarium species. This analysis is supported by experimental data to inform risk assessment and research applications.

Executive Summary

Fumonisin B1 (FB1) is the most prevalent and widely studied of the fumonisin mycotoxins.[1] While structurally similar, this compound (FB4) exhibits a lower toxicological profile compared to FB1. Experimental evidence from in vivo studies using zebrafish embryos demonstrates a clear order of toxicity, with FB1 being more potent than FB4.[2] Mechanistically, both mycotoxins disrupt sphingolipid metabolism by inhibiting the enzyme ceramide synthase. While direct comparative inhibitory data is limited, available information suggests they are approximately equipotent in their inhibition of this key enzyme.[3] This guide synthesizes the current understanding of their comparative toxicity, supported by quantitative data and detailed experimental methodologies.

Quantitative Toxicity Data

The following table summarizes the available quantitative data on the comparative toxicity of FB1 and FB4. It is important to note that direct comparative studies are limited, with the most definitive data coming from zebrafish embryo assays.

MycotoxinTest SystemEndpointConcentration/DoseResultReference
Fumonisin B1 Zebrafish EmbryoMortality200 µMNo mortality observed[2][4]
Sublethal Effects (Pericardial Edema, Yolk Sac Edema, Spinal Curvature)12.5 - 200 µMDose-dependent increase in severity[2][4]
Rat Primary HepatocytesCeramide Synthase InhibitionIC50 = 0.1 µMPotent inhibition
Pig Kidney Epithelial Cells (LLC-PK1)Ceramide Synthase InhibitionIC50 = 35 µMInhibition of sphingosine biosynthesis
Human Gastric Epithelial Cells (GES-1)Cytotoxicity (Cell Viability)2.5 - 40 µM (48h)Significant dose-dependent decrease
Chicken EmbryoMortalityLD50 = 18.73 µ g/egg FB1 is the most toxic compared to FB2 and FB3
This compound Zebrafish EmbryoMortality200 µMNo mortality observed[2][4]
Sublethal Effects (Pericardial Edema, Yolk Sac Edema, Spinal Curvature)50 - 200 µMMilder effects compared to FB1[2][4]
In vitroCeramide Synthase InhibitionNot specifiedApproximately equipotent to FB1, FB2, and FB3[3]

Note: IC50 (Inhibitory Concentration 50%) is the concentration of a substance that inhibits a specific biological or biochemical function by 50%. LD50 (Lethal Dose 50%) is the dose of a substance that is lethal to 50% of a test population.

Mechanism of Action: Inhibition of Ceramide Synthase

The primary mechanism of toxicity for both FB1 and FB4 is the disruption of sphingolipid metabolism through the inhibition of the enzyme ceramide synthase.[5][6] This enzyme is crucial for the acylation of sphingoid bases (sphinganine and sphingosine) to form ceramides, which are essential components of cell membranes and signaling molecules.

By inhibiting ceramide synthase, fumonisins cause an accumulation of sphinganine and sphingosine and a depletion of complex sphingolipids. This disruption of sphingolipid homeostasis is a key initiating event leading to a cascade of downstream effects, including altered cell growth, apoptosis, and organ toxicity.[1] While FB1 is extensively studied in this regard, FB4 is understood to share this mechanism. One study suggests that FB1, FB2, FB3, and FB4 are approximately equipotent as inhibitors of ceramide synthase.[3]

Fumonisin Mechanism of Action Comparative Mechanism of Fumonisin B1 and B4 cluster_inhibition Inhibition cluster_pathway Sphingolipid Biosynthesis Pathway cluster_consequences Downstream Toxic Effects FB1 Fumonisin B1 CeramideSynthase Ceramide Synthase FB1->CeramideSynthase Potent Inhibition FB4 This compound FB4->CeramideSynthase Equipotent Inhibition Ceramide Ceramide CeramideSynthase->Ceramide Apoptosis Apoptosis CeramideSynthase->Apoptosis CellCycleArrest Cell Cycle Arrest CeramideSynthase->CellCycleArrest Toxicity Organ Toxicity (Liver, Kidney) CeramideSynthase->Toxicity Sphinganine Sphinganine Sphinganine->CeramideSynthase AcylCoA Fatty Acyl-CoA AcylCoA->CeramideSynthase ComplexSphingolipids Complex Sphingolipids Ceramide->ComplexSphingolipids

Comparative inhibition of ceramide synthase by FB1 and FB4.

Experimental Protocols

Zebrafish Embryo Toxicity Assay (Adapted from OECD TG 236)

This in vivo assay provides a robust model for assessing the acute toxicity of chemical substances.

1. Test Organism: Zebrafish (Danio rerio) embryos.

2. Experimental Setup:

  • Fertilized zebrafish eggs are collected and placed in 24-well plates, with one embryo per well.
  • Each well contains a specific concentration of the test substance (FB1 or FB4) dissolved in embryo medium. A negative control (embryo medium only) and a solvent control (if applicable) are included.
  • Plates are incubated at 26-28°C for up to 96 hours post-fertilization (hpf).

3. Exposure and Observation:

  • Embryos are exposed to a range of concentrations of FB1 and FB4.
  • Observations for lethal and sublethal endpoints are conducted at 24, 48, 72, and 96 hpf.
  • Lethal endpoints include coagulation of the embryo, lack of somite formation, non-detachment of the tail, and absence of heartbeat.
  • Sublethal endpoints include pericardial edema, yolk sac edema, and spinal curvature.

4. Data Analysis:

  • The number of embryos exhibiting lethal and sublethal effects at each concentration is recorded.
  • LC50 values are calculated based on mortality data.
  • The severity of sublethal effects is scored to provide a comparative measure of toxicity.

start [label="Fertilized Zebrafish Eggs", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; exposure [label="Exposure to FB1 and FB4\n(0-96 hpf in 24-well plates)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; observation [label="Microscopic Observation\n(24, 48, 72, 96 hpf)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; endpoints [label="Record Lethal and\nSublethal Endpoints", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; analysis [label="Data Analysis:\n- LC50 Calculation\n- Sublethal Effect Scoring", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; conclusion [label="Comparative Toxicity Assessment", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> exposure; exposure -> observation; observation -> endpoints; endpoints -> analysis; analysis -> conclusion; }

Workflow for the zebrafish embryo toxicity assay.

In Vitro Ceramide Synthase Inhibition Assay

This biochemical assay directly measures the inhibitory potential of fumonisins on ceramide synthase activity.

1. Enzyme Source: Microsomal fractions isolated from rat liver or other appropriate cell lines (e.g., HEK293 cells overexpressing a specific ceramide synthase).

2. Assay Principle: The assay measures the formation of a labeled ceramide product from a labeled precursor in the presence and absence of the inhibitor (FB1 or FB4).

3. Reagents:

  • Microsomal protein
  • Sphinganine (substrate)
  • Fatty acyl-CoA (e.g., palmitoyl-CoA)
  • Labeled precursor (e.g., [³H]sphinganine or a fluorescently tagged sphinganine analog like NBD-sphinganine)
  • Fumonisin B1 and this compound at various concentrations
  • Assay buffer

4. Procedure:

  • Microsomes are pre-incubated with varying concentrations of FB1 or FB4.
  • The reaction is initiated by adding the substrates (sphinganine and fatty acyl-CoA, with one being labeled).
  • The reaction is incubated at 37°C for a defined period.
  • The reaction is stopped, and lipids are extracted.
  • The labeled ceramide product is separated from the unreacted substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
  • The amount of labeled ceramide is quantified using scintillation counting (for radiolabels) or fluorescence detection.

5. Data Analysis:

  • The percentage of inhibition of ceramide synthase activity is calculated for each concentration of FB1 and FB4.
  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

start [label="Prepare Microsomal Enzyme Fraction", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; incubation [label="Pre-incubate Microsomes with\nFB1 or FB4", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="Initiate Reaction with\nLabeled Substrate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; extraction [label="Stop Reaction and\nExtract Lipids", fillcolor="#4285F4", fontcolor="#FFFFFF"]; separation [label="Separate Labeled Ceramide\n(TLC or HPLC)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; quantification [label="Quantify Labeled Ceramide", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; analysis [label="Calculate % Inhibition\nand IC50 Value", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; conclusion [label="Determine Inhibitory Potency", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> incubation; incubation -> reaction; reaction -> extraction; extraction -> separation; separation -> quantification; quantification -> analysis; analysis -> conclusion; }

Workflow for the in vitro ceramide synthase inhibition assay.

Conclusion

The available evidence indicates that Fumonisin B1 is more toxic than this compound, as demonstrated by in vivo studies in zebrafish embryos. Both mycotoxins share a common mechanism of action by inhibiting ceramide synthase, with reports suggesting they have similar inhibitory potency. The difference in their overall toxicity in biological systems may, therefore, be attributable to other factors such as differences in cellular uptake, metabolism, or distribution, which warrant further investigation. For researchers and drug development professionals, while FB1 represents a greater toxicological concern due to its higher prevalence and in vivo toxicity, the potential for co-occurrence and the shared mechanism of action necessitate the consideration of both mycotoxins in risk assessments and mechanistic studies.

References

Fumonisin B1 Antibody Cross-Reactivity with Fumonisin B4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of Fumonisin B1 (FB1) antibodies with other fumonisin analogues, with a particular focus on Fumonisin B4 (FB4). Understanding the specificity of these antibodies is critical for the development of accurate and reliable immunoassays for mycotoxin detection in research and food safety applications. This document summarizes available experimental data, details the methodologies used for cross-reactivity assessment, and provides a structural basis for the observed cross-reactivity patterns.

Structural Basis for Cross-Reactivity

Fumonisins are a group of mycotoxins produced by Fusarium species, primarily Fusarium verticillioides. The core structure of fumonisins consists of a long aminopolyol chain with two tricarballylic acid esters. The structural differences between the B-series fumonisins lie in the hydroxylation pattern of the carbon backbone.

  • Fumonisin B1 (FB1) possesses hydroxyl groups at C5 and C10.

  • Fumonisin B2 (FB2) lacks the hydroxyl group at C10.

  • Fumonisin B3 (FB3) lacks the hydroxyl group at C5.

  • This compound (FB4) lacks hydroxyl groups at both C5 and C10.

Antibodies raised against FB1 primarily recognize epitopes on the fumonisin molecule. The degree of cross-reactivity with other fumonisins is dependent on how significantly the structural variations alter these binding sites. Given that FB4 has the most substantial structural difference from FB1 among the B-series fumonisins (lacking two hydroxyl groups), it is anticipated to have the lowest cross-reactivity with FB1-specific antibodies.

Quantitative Cross-Reactivity Data

While direct quantitative data for the cross-reactivity of Fumonisin B1 (FB1) antibodies with this compound (FB4) is not extensively available in the reviewed literature, data for Fumonisin B2 (FB2) and Fumonisin B3 (FB3) is well-documented. This data provides a strong basis for understanding the specificity of FB1 antibodies. The cross-reactivity is typically determined using competitive enzyme-linked immunosorbent assays (ELISAs).

Fumonisin AnalogueStructural Difference from FB1Reported Cross-Reactivity with Anti-FB1 Antibodies (%)
Fumonisin B1 (FB1) -100
Fumonisin B2 (FB2) Lacks C10 hydroxyl group27 - 94
Fumonisin B3 (FB3) Lacks C5 hydroxyl group72 - 76
This compound (FB4) Lacks C5 and C10 hydroxyl groupsData not widely available, but expected to be low

Note: The range of cross-reactivity percentages reflects variations between different antibody clones and assay conditions.

Experimental Protocol: Competitive ELISA for Fumonisin Cross-Reactivity

The following is a generalized protocol for a direct competitive ELISA, a common method for determining the cross-reactivity of antibodies.

1. Coating of Microtiter Plate:

  • Microtiter plate wells are coated with a fumonisin-specific antibody.
  • The plate is incubated to allow for the antibody to adhere to the well surface.
  • The plate is then washed to remove any unbound antibody.

2. Blocking:

  • A blocking buffer (e.g., a solution containing bovine serum albumin or non-fat dry milk) is added to the wells to block any remaining non-specific binding sites.
  • The plate is incubated and then washed.

3. Competitive Reaction:

  • A mixture of a known concentration of enzyme-conjugated fumonisin (e.g., FB1-HRP) and the fumonisin standard or sample (the competitor) is added to the wells.
  • The free fumonisin in the standard or sample competes with the enzyme-conjugated fumonisin for binding to the antibody-coated on the well.
  • The plate is incubated to allow the competitive binding to reach equilibrium.

4. Washing:

  • The plate is washed to remove any unbound fumonisin and enzyme conjugate.

5. Substrate Addition:

  • A chromogenic substrate (e.g., TMB) is added to the wells. The enzyme on the bound conjugate will catalyze a color change.

6. Stopping the Reaction:

  • A stop solution (e.g., dilute sulfuric acid) is added to halt the color development.

7. Data Analysis:

  • The optical density (OD) of each well is measured using a microplate reader.
  • The concentration of fumonisin in the sample is inversely proportional to the color intensity.
  • A standard curve is generated using known concentrations of the target fumonisin (FB1).
  • The cross-reactivity of other fumonisins (e.g., FB4) is calculated using the following formula:
  • % Cross-Reactivity = (IC50 of FB1 / IC50 of competitor fumonisin) x 100
  • Where IC50 is the concentration of the fumonisin that causes 50% inhibition of the signal.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in determining fumonisin antibody cross-reactivity.

Fumonisin_Structures FB1 Fumonisin B1 (FB1) C5-OH C10-OH FB2 Fumonisin B2 (FB2) C5-OH H FB1->FB2 Lacks C10-OH FB3 Fumonisin B3 (FB3) H C10-OH FB1->FB3 Lacks C5-OH FB4 This compound (FB4) H H FB1->FB4 Lacks C5-OH & C10-OH

Caption: Structural differences between B-series fumonisins.

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection Coat with Antibody Coat with Antibody Wash 1 Wash 1 Coat with Antibody->Wash 1 Block Non-specific Sites Block Non-specific Sites Wash 1->Block Non-specific Sites Wash 2 Wash 2 Block Non-specific Sites->Wash 2 Add FB1-HRP + Competitor (e.g., FB4) Add FB1-HRP + Competitor (e.g., FB4) Wash 2->Add FB1-HRP + Competitor (e.g., FB4) Incubate Incubate Add FB1-HRP + Competitor (e.g., FB4)->Incubate Wash 3 Wash 3 Incubate->Wash 3 Add Substrate Add Substrate Wash 3->Add Substrate Incubate for Color Incubate for Color Add Substrate->Incubate for Color Add Stop Solution Add Stop Solution Incubate for Color->Add Stop Solution Read Absorbance Read Absorbance Add Stop Solution->Read Absorbance

A Comparative Toxicological Guide to Fumonisin B Analogs: B4 vs. B2 and B3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed toxicological comparison of Fumonisin B4 (FB4) with its more extensively studied analogs, Fumonisin B2 (FB2) and Fumonisin B3 (FB3). Fumonisins are mycotoxins produced by Fusarium species, commonly found as contaminants in maize and other grains. Their toxicological significance lies in their structural similarity to sphingoid bases, which leads to the disruption of sphingolipid metabolism, a pathway crucial for various cellular functions. This disruption is implicated in a range of diseases in animals and humans, including hepatotoxic and nephrotoxic effects, and potentially esophageal cancer and neural tube defects.[1][2]

While Fumonisin B1 (FB1) is the most studied of this mycotoxin family, FB2, FB3, and FB4 also contribute to the overall toxicological burden. Understanding the relative toxicities and mechanisms of these analogs is critical for accurate risk assessment and the development of potential therapeutic interventions.

Comparative Toxicological Data

Quantitative data on the toxicity of FB2 and FB3 is available from various in vitro and in vivo studies. However, specific toxicological data for FB4 is limited, with its toxicity relative to other fumonisins remaining largely uncharacterized.[3] The primary mechanism of action for all B-series fumonisins is the inhibition of the enzyme ceramide synthase (sphingosine N-acyltransferase).[3][4]

Toxicological ParameterFumonisin B2 (FB2)Fumonisin B3 (FB3)This compound (FB4)Reference Cell Line/System
In Vitro Cytotoxicity
Inhibition Rate (40 µM, 48h)64.32%54.60%Data not availableHuman gastric epithelial cells (GES-1)[5]
Inhibition Rate (40 µM, 48h)37.57%40.51%Data not availablePorcine intestinal epithelial cells (IPEC)[6]
LDH Leakage (40 µM, 48h)Significant increase vs. controlNo significant increase vs. controlData not availableHuman gastric epithelial cells (GES-1)[5]
IC500.4-5 µg/mL (with FB1)Data not availableData not availableTurkey lymphocytes[7]
In Vivo Toxicity
Embryonic Mortality (16 µ g/egg )Less toxic than FB1Less toxic than FB1Data not availableChicken Embryo[8]
Biochemical Effects
Ceramide Synthase InhibitionPotent inhibitorPotent inhibitorPotent inhibitorGeneral mechanism[3][4]
Sphinganine Accumulation (ponies)136-fold increase (liver), 56-fold (kidney)27-fold increase (liver), 11-fold (kidney)Data not availablePonies (in vivo)[9]

Note: The toxicological profiles of FB2 and FB3 are generally considered to be very similar to that of FB1, although potencies can vary depending on the experimental model.[9] Some studies suggest a toxicity ranking of FB1 > FB2 >> FB3, while others have found FB2 to be more cytotoxic than FB1 in certain cell lines.[5][6]

Mechanism of Action: Disruption of Sphingolipid Metabolism

The primary molecular mechanism of toxicity for all B-series fumonisins is the competitive inhibition of ceramide synthase. This enzyme is a key component of the de novo sphingolipid biosynthesis pathway, catalyzing the acylation of sphinganine to form dihydroceramide, a precursor to ceramides and complex sphingolipids.

By blocking this step, fumonisins cause an accumulation of the substrate sphinganine and its precursor sphingosine. These sphingoid bases are bioactive molecules that, at elevated concentrations, can induce apoptosis and inhibit cell growth.[10] The ratio of sphinganine to sphingosine (Sa/So) is a well-established biomarker of fumonisin exposure.[11][12][13]

G cluster_pathway De Novo Sphingolipid Biosynthesis cluster_inhibition Inhibition by Fumonisins cluster_effects Toxicological Effects Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine (Sa) Ketosphinganine->Sphinganine Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Ceramide Synthase Accumulation Accumulation of Sphinganine & Sphingosine Ceramide Ceramide Dihydroceramide->Ceramide Depletion Depletion of Complex Sphingolipids ComplexSphingolipids Complex Sphingolipids (e.g., Sphingomyelin) Ceramide->ComplexSphingolipids Sphingosine Sphingosine (So) Ceramide->Sphingosine Ceramidase Sphingosine->Ceramide Ceramide Synthase Fumonisin Fumonisin B2, B3, B4 Fumonisin->Dihydroceramide Inhibits CellularEffects Apoptosis Growth Inhibition Oxidative Stress Accumulation->CellularEffects Depletion->CellularEffects G cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Fumonisins A->B C 3. Incubate (e.g., 48h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4h)& Formazan Formation D->E F 6. Add Solubilizing Agent E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate Cell Viability (%) G->H

References

Navigating the Analytical Landscape for Fumonisin B4: A Comparative Guide to Method Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of mycotoxins like Fumonisin B4 (FB4) is paramount for ensuring food safety and advancing toxicological studies. This guide provides a comparative overview of analytical methodologies for FB4, with a focus on their validation status. While inter-laboratory validation data for Fumonisin B1 (FB1) and B2 (FB2) are more readily available, this guide consolidates the existing information for FB4 to aid in method selection and implementation.

The primary analytical techniques for fumonisin analysis are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). LC-MS/MS is often favored for its high sensitivity and selectivity, allowing for the simultaneous determination of multiple mycotoxins. HPLC-FLD, on the other hand, typically requires a derivatization step to make the fumonisins fluorescent, but remains a robust and widely used technique.

Performance of Analytical Methods for Fumonisins

While specific inter-laboratory validation data for this compound is scarce in published literature, data from single-laboratory validation studies and proficiency tests for other fumonisins can provide valuable insights into expected method performance. The following table summarizes typical performance characteristics for fumonisin analysis, with the understanding that data for FB1, FB2, and FB3 are more prevalent.

Analytical MethodAnalyte(s)Recovery (%)Repeatability (RSDr %)Reproducibility (RSDR %)Matrix
LC-MS/MSFB1, FB2, FB379.7 - 103.22.6 - 15.35.9 - 18.7Corn[1]
LC-MS/MSFB1, FB2, FB382.6 - 115.83.9 - 18.9 (Precision, RSD)Not ReportedChicken Feed & Excreta[2]
HPLC-FLDFB1, FB270 - 948 - 27Not ReportedCorn & Corn Flakes[3]

Note: This table presents a summary of performance data from various studies. The values for RSDr and RSDR are ranges observed across different analyte concentrations and laboratories in the respective studies. Direct inter-laboratory validation data for FB4 was not available in the reviewed literature.

Experimental Protocols: A Closer Look

Detailed experimental protocols are crucial for replicating and validating analytical methods. Below are outlines of typical protocols for LC-MS/MS and HPLC-FLD analysis of fumonisins.

LC-MS/MS Method for Fumonisin Analysis

This method is adapted from a validated inter-laboratory study for FB1, FB2, and FB3 in corn, and is applicable for the analysis of FB4 with appropriate optimization of mass spectrometric conditions.

1. Sample Preparation:

  • Extraction: A known weight of the ground sample is extracted with a mixture of acetonitrile, water, and formic acid (e.g., 80:20:1, v/v/v).

  • Purification: The extract is centrifuged, and an aliquot of the supernatant is purified using a strong anion exchange (SAX) solid-phase extraction (SPE) cartridge.

  • Elution: The fumonisins are eluted from the SPE cartridge with an acidic solvent (e.g., methanol with 1% formic acid).

  • Final Preparation: The eluate is evaporated to dryness and reconstituted in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • Chromatographic Column: A C18 reversed-phase column is typically used for separation.

  • Mobile Phase: A gradient elution with a mixture of water and methanol or acetonitrile, both containing a small percentage of formic acid or ammonium formate to improve ionization.

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source, operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor and product ion transitions for each fumonisin analyte. For FB4, the precursor ion [M+H]⁺ would be monitored.

HPLC-FLD Method for Fumonisin Analysis

This protocol is a generalized procedure based on common practices for fumonisin analysis.

1. Sample Preparation:

  • Extraction: Similar to the LC-MS/MS method, the sample is extracted with a solvent mixture, typically methanol/water or acetonitrile/water.

  • Purification: Immunoaffinity columns (IAC) or SAX-SPE cartridges are commonly used for cleanup to remove matrix interferences.

  • Elution: Fumonisins are eluted from the cleanup column, and the eluate is collected.

2. Derivatization:

  • The purified extract is derivatized with a fluorescent reagent, most commonly o-phthaldialdehyde (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol). This reaction forms a highly fluorescent isoindole derivative.

3. HPLC-FLD Conditions:

  • Chromatographic Column: A C18 reversed-phase column is standard.

  • Mobile Phase: A gradient or isocratic elution with a mixture of methanol or acetonitrile and an aqueous buffer (e.g., sodium phosphate buffer).

  • Detection: The fluorescent derivatives are detected using a fluorescence detector set at appropriate excitation and emission wavelengths (e.g., 335 nm for excitation and 440 nm for emission for OPA derivatives).

Visualizing the Validation Workflow

To understand the logical flow of an inter-laboratory method validation, the following diagram illustrates the key stages involved.

InterLaboratory_Validation_Workflow cluster_planning Planning & Preparation cluster_execution Execution cluster_analysis Data Analysis & Reporting P1 Define Scope & Analytes (e.g., FB4) P2 Select Analytical Method P1->P2 P3 Prepare Homogeneous Test Materials P2->P3 P4 Recruit Participating Laboratories P3->P4 E1 Distribute Samples & Protocol P4->E1 E2 Laboratories Perform Analysis E1->E2 E3 Submit Results E2->E3 A1 Statistical Analysis (e.g., z-scores) E3->A1 A2 Calculate Performance Parameters (RSDr, RSDR) A1->A2 A3 Prepare Validation Report A2->A3 Conclusion Method Validated A3->Conclusion

Inter-laboratory validation workflow.

Conclusion

The analysis of this compound presents a challenge due to the limited availability of specific inter-laboratory validation data. However, the well-established methods for other fumonisins, particularly LC-MS/MS, provide a strong foundation for developing and validating a robust analytical procedure for FB4. Researchers should focus on single-laboratory validation to establish method performance, including accuracy, precision, and sensitivity, before applying the method to routine sample analysis. Participation in proficiency testing programs that include FB4, as they become available, is highly recommended to ensure the ongoing quality and comparability of analytical results.

References

Comparing HPLC and ELISA for Fumonisin B4 Detection: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of mycotoxins like Fumonisin B4 are critical for ensuring food safety and for toxicological studies. Two of the most common analytical methods employed for this purpose are High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA). This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.

Performance Comparison: HPLC vs. ELISA

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile chromatographic technique that separates, identifies, and quantifies components in a mixture. It is considered a gold-standard method for mycotoxin analysis due to its high sensitivity and specificity. In contrast, Enzyme-Linked Immunosorbent Assay (ELISA) is an immunological assay that utilizes the specific binding of antibodies to antigens for detection. ELISA is often favored for its speed and ease of use, making it suitable for high-throughput screening.

The choice between HPLC and ELISA for this compound detection depends on several factors, including the required sensitivity, specificity, sample throughput, available equipment, and budget. While HPLC offers greater accuracy and the ability to quantify multiple fumonisin analogues simultaneously, ELISA provides a rapid and cost-effective solution for screening large numbers of samples.[1][2][3] Studies have shown a high correlation between the results obtained from both methods, although ELISA estimates can sometimes be higher.[1][2][4][5]

Quantitative Data Summary

The following table summarizes the key performance characteristics of HPLC and ELISA for the detection of fumonisins, including this compound. The values presented are compiled from various studies and product specifications and may vary depending on the specific instrumentation, reagents, and sample matrix.

FeatureHPLCELISA
Principle Chromatographic separation followed by detection (e.g., fluorescence, mass spectrometry)Antigen-antibody binding with enzymatic signal amplification
Specificity High (can distinguish between different fumonisin analogues like B1, B2, B3, and B4)[6]Generally good, but can have cross-reactivity with other fumonisin analogues[7]
Limit of Detection (LOD) Typically in the low ng/g (ppb) range (e.g., 50 ng/g for FB1)[1]Can be in the low ppm to high ppb range (e.g., 0.015 ppm)[8]
Limit of Quantification (LOQ) Typically in the low ng/g (ppb) rangeCan be in the low ppm range (e.g., 0.05 ppm)[8]
Accuracy & Precision High, considered a reference methodGood for screening, but can have higher variability than HPLC
Sample Preparation More extensive, often requires extraction, cleanup, and derivatization[3][9]Simpler and faster sample preparation[1]
Analysis Time per Sample Longer (minutes to hours per sample)Shorter (minutes per sample in a batch)
Cost per Sample Higher (instrumentation, solvents, columns)Lower (reagent kits)
Throughput LowerHigher

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for this compound Detection

This protocol outlines a typical HPLC method with pre-column derivatization and fluorescence detection for the analysis of fumonisins.

1. Sample Preparation:

  • Extraction: A known weight of the ground sample (e.g., 20 g) is extracted with a solvent mixture, commonly methanol/water or acetonitrile/water.[10][11]

  • Cleanup: The extract is then purified using a solid-phase extraction (SPE) cartridge, such as a strong anion exchange (SAX) or immunoaffinity column, to remove interfering matrix components.[4][9]

  • Derivatization: Since fumonisins lack a native chromophore or fluorophore, a derivatization step is necessary for sensitive detection. A common derivatizing agent is o-phthaldialdehyde (OPA) in the presence of a thiol, which reacts with the primary amino group of the fumonisin molecule to form a highly fluorescent derivative.[9][12]

2. HPLC Analysis:

  • Chromatographic System: A standard HPLC system equipped with a fluorescence detector is used.

  • Column: A C18 reversed-phase column is typically employed for the separation of the fumonisin derivatives.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., sodium phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.[13]

  • Detection: The fluorescent derivatives are detected by the fluorescence detector at appropriate excitation and emission wavelengths.

  • Quantification: The concentration of this compound is determined by comparing the peak area of the sample with that of a calibration curve prepared using certified reference standards.

Enzyme-Linked Immunosorbent Assay (ELISA) Method for this compound Detection

This protocol describes a general competitive ELISA procedure for the quantification of fumonisins.

1. Sample Preparation:

  • Extraction: A ground sample is extracted with a solvent, typically methanol/water.[10][14]

  • Dilution: The extract is then diluted with a buffer provided in the ELISA kit to minimize matrix effects.[1]

2. ELISA Procedure:

  • Coating: Microtiter plate wells are pre-coated with antibodies specific to fumonisins.[14]

  • Competition: A known amount of enzyme-conjugated fumonisin is mixed with the sample extract (containing the target fumonisin) and added to the antibody-coated wells. The free fumonisin in the sample and the enzyme-conjugated fumonisin compete for binding to the antibodies on the plate.[7]

  • Washing: The wells are washed to remove any unbound components.[8]

  • Substrate Addition: A substrate for the enzyme is added to the wells. The enzyme converts the substrate into a colored product.[10]

  • Stopping the Reaction: A stop solution is added to halt the color development.

  • Measurement: The absorbance of the color is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of fumonisin in the sample.

  • Quantification: The concentration of fumonisin is determined by comparing the absorbance of the sample with a standard curve generated using known concentrations of fumonisin standards.

Visualizing the Workflows and Comparison

To further clarify the processes and the key differences between HPLC and ELISA for this compound detection, the following diagrams have been generated.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Ground Sample Extraction Solvent Extraction Sample->Extraction Cleanup SPE Cleanup Extraction->Cleanup Derivatization OPA Derivatization Cleanup->Derivatization HPLC HPLC Separation Derivatization->HPLC Detection Fluorescence Detection HPLC->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Experimental workflow for this compound detection using HPLC.

ELISA_Workflow cluster_prep Sample Preparation cluster_assay ELISA Assay Sample Ground Sample Extraction Solvent Extraction Sample->Extraction Dilution Dilution Extraction->Dilution Competition Competitive Binding Dilution->Competition Washing Washing Competition->Washing Substrate Substrate Addition Washing->Substrate Measurement Absorbance Measurement Substrate->Measurement Quantification Data Analysis & Quantification Measurement->Quantification

Caption: Experimental workflow for this compound detection using ELISA.

HPLC_vs_ELISA cluster_shared Shared Goal hplc_spec High Specificity goal This compound Detection hplc_spec->goal hplc_sens High Sensitivity hplc_sens->goal hplc_acc High Accuracy hplc_acc->goal hplc_time Longer Analysis Time hplc_cost Higher Cost hplc_prep Complex Sample Prep elisa_speed Rapid Analysis elisa_speed->goal elisa_thru High Throughput elisa_thru->goal elisa_cost Lower Cost elisa_cost->goal elisa_ease Simple Sample Prep elisa_screen Ideal for Screening elisa_cross Potential Cross-reactivity

Caption: Key comparative aspects of HPLC and ELISA for this compound detection.

References

Validation of LC-MS/MS Method for Fumonisin B4 in Food: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantitative analysis of Fumonisin B4 (FB4) in food matrices. It offers a detailed comparison with alternative analytical techniques and includes supporting experimental data and protocols to aid researchers in selecting and implementing the most suitable method for their needs.

Introduction to this compound

Fumonisins are a group of mycotoxins produced primarily by Fusarium species, which are common contaminants of maize and other cereals. While Fumonisin B1 (FB1) is the most abundant and well-studied, other analogues, including this compound (FB4), also occur and contribute to the overall toxicity of contaminated food and feed. Regulatory bodies in many countries have established maximum permissible levels for fumonisins in various food commodities, necessitating sensitive and reliable analytical methods for their detection and quantification. LC-MS/MS has emerged as the gold standard for mycotoxin analysis due to its high selectivity, sensitivity, and ability to conduct multi-analyte detection.

LC-MS/MS Method for this compound: Performance and Protocol

The LC-MS/MS method provides a robust and sensitive approach for the simultaneous analysis of multiple mycotoxins, including this compound. The "dilute and shoot" method is a popular high-throughput approach, while methods incorporating clean-up steps like immunoaffinity chromatography (IAC) or solid-phase extraction (SPE) offer enhanced sensitivity and reduced matrix effects.

Experimental Protocol: LC-MS/MS Analysis of this compound in Maize

This protocol is a representative example based on validated methods for fumonisin analysis.

1. Sample Preparation (Extraction and Clean-up)

  • Extraction:

    • Weigh 5 g of homogenized maize sample into a 50 mL polypropylene centrifuge tube.

    • Add 20 mL of extraction solvent (e.g., acetonitrile/water, 80:20, v/v).

    • Shake vigorously for 30 minutes at room temperature.

    • Centrifuge at 4000 rpm for 15 minutes.

  • Clean-up (Immunoaffinity Column - IAC):

    • Dilute the supernatant with an appropriate buffer (e.g., phosphate-buffered saline, PBS).

    • Pass the diluted extract through an immunoaffinity column specific for fumonisins.

    • Wash the column with water or PBS to remove interfering matrix components.

    • Elute the fumonisins with methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Parameters

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

    • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

    • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to a high percentage to elute the fumonisins, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions for this compound:

      • Precursor Ion (m/z): 690.4

      • Quantifier Product Ion (m/z): 336.3[1]

      • Qualifier Product Ion (m/z): 318.3[1]

    • Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

Performance Data

The following table summarizes typical performance characteristics for the LC-MS/MS analysis of fumonisins. While specific data for this compound is limited, the performance is expected to be comparable to other B-series fumonisins.

ParameterLC-MS/MSAlternative Method: HPLC-FLDAlternative Method: ELISA
Limit of Detection (LOD) 0.1 - 5 µg/kg10 - 50 µg/kg50 - 200 µg/kg
Limit of Quantitation (LOQ) 0.5 - 15 µg/kg25 - 150 µg/kg100 - 500 µg/kg
Linearity (R²) >0.99>0.99N/A (typically qualitative or semi-quantitative)
Recovery 80 - 110%70 - 115%N/A
Precision (RSD) < 15%< 20%N/A
Specificity HighModerate to HighModerate (potential for cross-reactivity)
Throughput HighModerateHigh

Comparison with Alternative Methods

While LC-MS/MS is the confirmatory method of choice, other techniques are available and may be suitable for screening purposes or when access to mass spectrometry is limited.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

HPLC-FLD is a widely used technique for fumonisin analysis. Since fumonisins lack a native chromophore or fluorophore, a derivatization step is required prior to detection. O-phthaldialdehyde (OPA) is a common derivatizing agent.

Advantages:

  • Good sensitivity and selectivity after derivatization.

  • More accessible and lower cost instrumentation compared to LC-MS/MS.

Disadvantages:

  • Requires a derivatization step, which can add complexity and potential for variability.

  • Lower specificity compared to LC-MS/MS, with a higher risk of interfering peaks from the matrix.

  • Less suitable for multi-analyte methods compared to LC-MS/MS.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is an immunological method that uses antibodies to detect fumonisins. It is often used for rapid screening of a large number of samples.

Advantages:

  • High throughput and rapid results.

  • Simple to perform with commercially available kits.[2][3][4][5][6]

  • Cost-effective for screening large numbers of samples.

Disadvantages:

  • Typically provides qualitative or semi-quantitative results.

  • Potential for cross-reactivity with other fumonisin analogues or matrix components, leading to false positives.

  • Positive results often require confirmation by a more selective method like LC-MS/MS.

Workflow and Signaling Pathway Diagrams

To visually represent the analytical process, the following diagrams are provided in the DOT language.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction Extraction with Solvent Homogenization->Extraction Cleanup Clean-up (IAC/SPE) Extraction->Cleanup LC_Separation LC Separation (C18 Column) Cleanup->LC_Separation Ionization Electrospray Ionization (ESI+) LC_Separation->Ionization MS_Detection MS/MS Detection (MRM) Ionization->MS_Detection Quantification Quantification MS_Detection->Quantification Validation Validation Quantification->Validation

Caption: Workflow for LC-MS/MS analysis of this compound in food.

Method_Comparison cluster_methods Analytical Methods for this compound cluster_attributes Performance Attributes LCMSMS LC-MS/MS Specificity High Specificity LCMSMS->Specificity Sensitivity High Sensitivity LCMSMS->Sensitivity Confirmation Confirmatory Method LCMSMS->Confirmation HPLCFLD HPLC-FLD HPLCFLD->Sensitivity ELISA ELISA Throughput High Throughput ELISA->Throughput Cost Low Cost ELISA->Cost Screening Screening Method ELISA->Screening

Caption: Comparison of analytical methods for this compound detection.

Conclusion

The validation of an LC-MS/MS method is critical for the accurate and reliable quantification of this compound in food. This guide provides a framework for such a validation, including a detailed protocol and performance expectations. While LC-MS/MS stands as the definitive method for confirmation and quantification, alternative techniques like HPLC-FLD and ELISA offer viable options for screening and routine monitoring, depending on the specific analytical needs and available resources. The choice of method should be based on a careful consideration of factors such as the required sensitivity, specificity, sample throughput, and cost.

References

A Comparative In Vivo Analysis of Fumonisin B1 and B4 Toxicity in Zebrafish

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo comparison of the toxicity of Fumonisin B1 (FB1) and Fumonisin B4 (FB4) using the zebrafish (Danio rerio) model. Fumonisins, mycotoxins commonly found in maize and other grains, pose a significant threat to human and animal health.[1][2] Fumonisin B1 is the most prevalent and toxic member of this family, classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC).[1] This guide presents quantitative data from peer-reviewed studies, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows to facilitate a clear understanding of the comparative toxicity of these two mycotoxins.

Quantitative Toxicity Comparison

The following tables summarize the key findings from a comparative study on the toxicity of Fumonisin B1 and B4 in zebrafish embryos.

Table 1: Mortality Rate of Zebrafish Embryos Exposed to Fumonisin B1 and B4

Concentration (µM)Fumonisin B1 Mortality (%)This compound Mortality (%)
0 (Control) 00
0.78 00
1.56 00
3.12 00
6.25 00
12.5 00
25 00
50 00
100 00
200 00

Data extracted from a study where zebrafish embryos were exposed to the toxins for 24 hours between 96 and 120 hours post-fertilization (hpf).

Table 2: Sublethal Effects of Fumonisin B1 and B4 on Zebrafish Embryos

Concentration (µM)Fumonisin B1 Uninflated Swim Bladder (%)This compound Uninflated Swim Bladder (%)
3.12 2530
200 Not ReportedNot Reported

Data represents the percentage of surviving embryos exhibiting an uninflated swim bladder after a 24-hour exposure period (96-120 hpf). At higher concentrations, other toxic effects were noted, but uninflated swim bladder was a key sublethal endpoint at lower concentrations.

Experimental Protocols

The following methodologies are based on published research to ensure reproducibility and standardization.

Zebrafish Maintenance and Embryo Collection
  • Husbandry: Adult zebrafish (Danio rerio) are maintained in a recirculating aquaculture system under a 14:10 hour light:dark cycle at a temperature of 28 ± 1°C.

  • Breeding: Embryos are obtained through natural spawning. Breeding tanks are set up with a male-to-female ratio of 2:1.

  • Embryo Collection and Selection: Fertilized eggs are collected within 30 minutes of spawning. Embryos are cleaned and staged. Only healthy, normally developing embryos are selected for toxicity assays.

Fumonisin Exposure (Zebrafish Embryo Toxicity Assay - ZETA)

This protocol is a modification of the standard OECD Fish Embryo Acute Toxicity (FET) test.

  • Preparation of Test Solutions: Stock solutions of Fumonisin B1 and this compound are prepared in dimethyl sulfoxide (DMSO). The final test concentrations are prepared by diluting the stock solutions in E3 medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl2, 0.33 mM MgSO4). The final DMSO concentration should not exceed 0.1% in all experimental and control groups.

  • Exposure: At 96 hours post-fertilization (hpf), healthy zebrafish embryos are transferred into 24-well plates, with one embryo per well containing 1 mL of the respective test solution or control medium.

  • Incubation: The plates are incubated at 28 ± 1°C for 24 hours, until 120 hpf.

  • Endpoint Assessment: At the end of the exposure period (120 hpf), mortality and sublethal endpoints are assessed.

    • Mortality: Defined by the absence of a heartbeat, coagulation of the embryo, and failure to develop somites.

    • Sublethal Effects: Include malformations such as pericardial edema, yolk sac edema, spinal curvature, and failure of swim bladder inflation. Observations are made using a stereomicroscope.

Key Signaling Pathways and Experimental Workflow

Fumonisin-Induced Toxicity Pathway

Fumonisins, particularly FB1, are known to disrupt sphingolipid metabolism by inhibiting the enzyme ceramide synthase.[3] This inhibition leads to an accumulation of sphinganine and sphingosine, which can trigger a cascade of downstream effects including oxidative stress, apoptosis, and autophagy.[1]

Fumonisin_Toxicity_Pathway FB1_FB4 Fumonisin B1 / B4 CeramideSynthase Ceramide Synthase FB1_FB4->CeramideSynthase Inhibits Sphinganine Sphinganine Accumulation CeramideSynthase->Sphinganine Leads to OxidativeStress Oxidative Stress Sphinganine->OxidativeStress Apoptosis Apoptosis Sphinganine->Apoptosis Autophagy Autophagy Sphinganine->Autophagy CellDeath Cell Death & Toxicity OxidativeStress->CellDeath Apoptosis->CellDeath Autophagy->CellDeath

Caption: Fumonisin-induced disruption of sphingolipid metabolism.

Experimental Workflow for Zebrafish Toxicity Assay

The following diagram illustrates the key steps involved in the in vivo comparison of Fumonisin B1 and B4 toxicity in zebrafish embryos.

Zebrafish_Toxicity_Workflow Start Zebrafish Breeding & Embryo Collection Selection Selection of Healthy Embryos (4 hpf) Start->Selection Incubation_pre Incubation in E3 Medium (until 96 hpf) Selection->Incubation_pre Exposure Exposure to FB1/FB4 (96-120 hpf) Incubation_pre->Exposure Assessment Endpoint Assessment (120 hpf) Exposure->Assessment Data Data Analysis: Mortality & Sublethal Effects Assessment->Data

Caption: Experimental workflow for zebrafish fumonisin toxicity assay.

Conclusion

The data presented in this guide indicates that under the specified experimental conditions, neither Fumonisin B1 nor this compound induced mortality in zebrafish embryos at concentrations up to 200 µM during a 24-hour exposure window from 96 to 120 hpf. However, sublethal effects, specifically an uninflated swim bladder, were observed at a concentration of 3.12 µM for both mycotoxins, with FB4 showing a slightly higher incidence (30%) compared to FB1 (25%). These findings suggest that while both mycotoxins exhibit developmental toxicity in zebrafish, their acute lethal toxicity at these later embryonic stages is low. The primary mechanism of fumonisin toxicity is attributed to the disruption of sphingolipid biosynthesis, which can lead to a variety of cellular stresses and ultimately, toxic outcomes. The provided experimental protocols and workflows offer a standardized approach for further comparative toxicological studies of these and other mycotoxins.

References

A Comparative Guide to Solid-Phase Extraction (SPE) Cartridges for Fumonisin Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of fumonisins in various matrices is critical for food safety and toxicological studies. The selection of an appropriate Solid-Phase Extraction (SPE) cartridge for sample clean-up is a pivotal step in the analytical workflow, directly impacting recovery, sensitivity, and reproducibility. This guide provides a comprehensive comparison of different SPE cartridges for the determination of fumonisins, supported by experimental data and detailed protocols.

The choice of SPE cartridge is often dictated by the sample matrix, the specific fumonisin analogues being analyzed, and the subsequent analytical technique, typically High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD) or Mass Spectrometry (MS). The most commonly employed SPE cartridges for fumonisin analysis include Immunoaffinity (IAC), Reversed-Phase (C18), Strong Anion Exchange (SAX), and specialized cartridges like Multisep®.

Performance Comparison of SPE Cartridges

The efficacy of different SPE cartridges is primarily evaluated based on their ability to retain and elute the target fumonisins while effectively removing matrix interferences. Key performance indicators include recovery rates and the precision of the method, often expressed as Relative Standard Deviation (RSD). The following tables summarize the performance of various SPE cartridges across different food matrices for the analysis of Fumonisin B1 (FB1) and Fumonisin B2 (FB2).

SPE CartridgeMatrixAnalyteRecovery (%)RSD (%)Reference
FumoniStar IAC Dried FigsFB196.9 ± 4.54.6[1]
FB2100.2 ± 5.85.8[1]
RaisinsFB198.5 ± 5.15.2[1]
FB295.7 ± 4.95.1[1]
DatesFB194.3 ± 4.85.1[1]
FB299.8 ± 5.45.4[1]
CornFB1101.3 ± 3.73.7[1]
FB2103.8 ± 4.24.0[1]
CornmealFB197.6 ± 3.94.0[1]
FB2102.1 ± 4.54.4[1]
Wheat FlourFB199.2 ± 4.14.1[1]
FB2101.5 ± 4.74.6[1]
RiceFB195.8 ± 4.34.5[1]
FB298.7 ± 4.95.0[1]
Multisep® 211 Dried FigsFB185.4 ± 3.94.6[1]
FB288.9 ± 4.24.7[1]
RaisinsFB182.1 ± 3.54.3[1]
FB285.6 ± 3.84.4[1]
RiceFB155.3 ± 2.85.1[1]
FB260.1 ± 3.15.2[1]
C18 Dried FigsFB178.9 ± 3.64.6[1]
FB282.4 ± 3.94.7[1]
Wheat FlourFB175.6 ± 3.34.4[1]
FB279.2 ± 3.54.4[1]
RiceFB148.7 ± 2.55.1[1]
FB252.3 ± 2.75.2[1]
MAX Chicken FeedFB195.8 ± 7.98.2[2]
FB298.2 ± 6.56.6[2]
FB394.7 ± 8.18.6[2]
ExcretaFB1101.2 ± 7.57.4[2]
FB2103.5 ± 6.96.7[2]
FB399.8 ± 8.28.2[2]

As the data indicates, Immunoaffinity Columns (IAC) generally provide the highest and most consistent recoveries across a wide range of food matrices.[1][3] This is attributed to the highly specific antigen-antibody interaction that selectively isolates fumonisins from complex sample extracts. For instance, FumoniStar® IAC demonstrated recoveries between 94.3% and 103.8% for both FB1 and FB2 in various challenging matrices like dried fruits and cereals.[1]

Multisep® 211 and C18 cartridges can also yield acceptable recoveries for certain matrices, such as dried figs and wheat flour, but their performance tends to be more matrix-dependent.[1] Notably, both Multisep® 211 and C18 cartridges showed lower extraction efficiency for fumonisins in rice.[1] Strong Anion Exchange (SAX) cartridges are another option, particularly for their interaction with the carboxyl groups of fumonisins, though they are not suitable for hydrolyzed forms.[4]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for achieving reliable and reproducible results in fumonisin analysis. Below are representative protocols for sample preparation and SPE clean-up using different types of cartridges.

Sample Preparation (General)

A common extraction procedure for fumonisins from solid matrices involves a mixture of an organic solvent and water.

  • Homogenization: A representative sample (e.g., 25 g of ground cornflakes) is homogenized.

  • Extraction: The homogenized sample is extracted with a solvent mixture, typically acetonitrile/water (1:1 v/v) or methanol/water, by shaking for a specified period (e.g., 1 hour).[5][6]

  • Filtration/Centrifugation: The extract is then filtered or centrifuged to separate the liquid phase from the solid matrix.

SPE Clean-up Protocols

1. C18 Cartridge Protocol [5][6]

  • Conditioning: The C18 cartridge (e.g., 500 mg) is preconditioned by passing 5 mL of methanol followed by 5 mL of water.

  • Loading: A portion of the filtered sample extract (e.g., 2 mL) is diluted with water and applied to the cartridge.

  • Washing: The cartridge is washed with 5 mL of water, followed by 2 mL of acetonitrile/water (1:9 v/v) to remove interferences.

  • Elution: The fumonisins are eluted with 4 mL of acetonitrile/water (7:3 v/v).

2. Immunoaffinity (IAC) Cartridge Protocol (General)

  • Conditioning: The IAC cartridge is typically allowed to reach room temperature before use. The storage buffer is drained.

  • Loading: The sample extract is passed through the immunoaffinity column at a slow, steady flow rate.

  • Washing: The column is washed with a specific buffer (e.g., phosphate-buffered saline) to remove unbound matrix components.

  • Elution: The fumonisins are eluted with a solvent such as methanol or a methanol/water mixture. Elution with methanol-water (8+2, v/v) has been shown to be effective.[7]

3. Strong Anion Exchange (SAX) Cartridge Protocol

  • Principle: SAX cartridges retain fumonisins based on the ionic interaction between the negatively charged carboxyl groups of the fumonisins and the positively charged sorbent.[4]

  • Elution: Elution is typically achieved using an acidified organic solvent, such as methanol with 0.05% acetic acid, to neutralize the charge and release the fumonisins.[4]

Visualizing the Workflow

To better understand the logical flow of fumonisin analysis using SPE, the following diagrams illustrate the key steps involved.

Fumonisin_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) Clean-up cluster_analysis Analysis Sample Sample Matrix (e.g., Corn, Wheat) Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction (e.g., Acetonitrile/Water) Homogenization->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Conditioning Cartridge Conditioning Filtration->Conditioning Loading Sample Loading Conditioning->Loading Washing Washing Loading->Washing Elution Elution Washing->Elution Derivatization Derivatization (optional) (e.g., OPA) Elution->Derivatization Analysis LC-FLD / LC-MS Analysis Derivatization->Analysis SPE_Cartridge_Selection cluster_options Cartridge Types cluster_considerations Key Considerations Start Select SPE Cartridge IAC Immunoaffinity (IAC) Start->IAC C18 Reversed-Phase (C18) Start->C18 SAX Strong Anion Exchange (SAX) Start->SAX Other Other (e.g., Multisep®) Start->Other Specificity Required Specificity & Recovery IAC->Specificity High Matrix Sample Matrix Complexity C18->Matrix Less Complex Analytes Target Fumonisin Analogues SAX->Analytes Excludes Hydrolyzed Forms Cost Cost and Throughput Other->Cost Varies

References

A Comparative Analysis of Fumonisins in Contaminated Grains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of fumonisin contamination in various grains, the analytical methods for their detection, and the toxicological significance of different fumonisin analogues. All quantitative data is supported by experimental evidence and presented for easy comparison.

Fumonisins, mycotoxins produced primarily by Fusarium verticillioides and Fusarium proliferatum, are common contaminants of agricultural commodities worldwide, with maize and maize-based products being the most affected.[1][2] These toxins pose a significant threat to human and animal health, linked to various diseases, including esophageal cancer in humans and leukoencephalomalacia in horses.[3] This guide offers a comparative analysis of fumonisin prevalence, analytical methodologies, and the toxicity of its major forms.

Comparative Toxicity of Fumonisin Analogues

Fumonisins are a family of related mycotoxins, with Fumonisin B1 (FB1), Fumonisin B2 (FB2), and Fumonisin B3 (FB3) being the most abundant and toxicologically significant.[1][4] FB1 is the most prevalent, typically accounting for 70-80% of the total fumonisin content in contaminated samples, followed by FB2 (15-25%) and FB3 (3-8%).[5]

Experimental data consistently demonstrates that FB1 is the most toxic of the three.[4][6] Studies on chicken embryos have shown a dose-dependent increase in mortality with FB1 exposure, establishing it as more potent than FB2 and FB3.[4] Similarly, in vitro studies using human gastric epithelial cells have ranked the cytotoxic potency as FB1 > FB2 >> FB3.[6] While the toxicological profiles of FB2 and FB3 are similar to FB1, their lower prevalence and potency make them a secondary, though still important, concern.[7]

Fumonisin AnalogueTypical Prevalence in Contaminated GrainsRelative ToxicityKey Toxicological Findings
Fumonisin B1 (FB1) 70-80%[5]Most Toxic[4][6]Induces hepatotoxicity and hepatomas in rats; associated with esophageal cancer in humans.[3] Classified as a Group 2B carcinogen (possibly carcinogenic to humans) by IARC.[5]
Fumonisin B2 (FB2) 15-25%[5]Less toxic than FB1, more than FB3[6]Similar toxicological profile to FB1, inhibiting ceramide synthase.[7]
Fumonisin B3 (FB3) 3-8%[5]Least toxic of the three[6]Contributes to the overall fumonisin toxicity but is of lower concern due to lower prevalence and potency.

Prevalence of Fumonisin Contamination in Grains

Fumonisin contamination is a global issue, with maize being the most frequently and heavily contaminated grain.[1][2] However, other grains such as wheat, rice, sorghum, and barley are also susceptible to contamination.[1] The levels of contamination can vary significantly based on geographical location, climate conditions, and storage practices.[1][2]

Grain TypeReported Fumonisin Contamination Levels (µg/kg)References
Maize (Corn) 11 to 12,680[8]
Maize-based products (e.g., flour, grits) 30 to 6,127[9]
Wheat Up to 4,500[10]
Rice Up to 21,590[1]
Sorghum Frequently contaminated, levels vary[2]
Barley Can be contaminated, specific levels less documented[1]

Comparison of Analytical Methods for Fumonisin Detection

Accurate and sensitive detection of fumonisins in contaminated grains is crucial for food safety and research. Several analytical methods are employed, each with its own advantages and limitations. The most common methods include Enzyme-Linked Immunosorbent Assay (ELISA), High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical MethodPrincipleAdvantagesDisadvantages
ELISA Immunoassay based on antibody-antigen reaction.Rapid, cost-effective, suitable for screening large numbers of samples.[2][11]Can have cross-reactivity with structurally related compounds, leading to overestimation.[11][12] Matrix interference can be an issue.[2]
HPLC-FLD Chromatographic separation followed by fluorescence detection after derivatization.Good sensitivity and selectivity.[12][13]Requires a derivatization step as fumonisins are not naturally fluorescent.[14][15]
LC-MS/MS Chromatographic separation coupled with mass spectrometric detection.High selectivity and sensitivity, considered a confirmatory method.[13][14][16] Can be used for multi-mycotoxin analysis.[17]Higher equipment cost and complexity.

A comparative assessment of these methods on grain-based food samples revealed a strong correlation between GC-MS and HPLC results (r=0.946), while the correlation between ELISA and the other two methods was lower (r=0.478 for GC-MS and r=0.512 for HPLC), suggesting that ELISA is a good screening tool but chromatographic methods are more accurate for quantification.[11][12]

Experimental Protocols

Fumonisin Extraction from Maize

This protocol is a generalized procedure based on commonly cited methods.[14][16][18]

Materials:

  • Finely ground maize sample

  • Extraction solvent: Methanol/acetonitrile/water (1:1:2, v/v/v)[16] or Methanol/water (3:1, v/v)[14]

  • High-speed blender or homogenizer

  • Centrifuge

  • Filter paper

Procedure:

  • Weigh 5-25 g of the ground maize sample into a blender jar.

  • Add 25-50 mL of the extraction solvent.

  • Blend at high speed for 2-5 minutes.

  • Centrifuge the extract at approximately 1400 x g for 5 minutes.

  • Filter the supernatant through filter paper.

  • The filtered extract is now ready for clean-up and analysis.

Sample Clean-up using Solid Phase Extraction (SPE)

This is a general protocol for cleaning up the extract before HPLC or LC-MS/MS analysis.[19]

Materials:

  • Crude extract from the extraction step

  • Strong Anion Exchange (SAX) or C18 SPE cartridges

  • Wash solvent (e.g., methanol/water)

  • Elution solvent (e.g., methanol/acetic acid)

  • Nitrogen evaporator

Procedure:

  • Condition the SPE cartridge according to the manufacturer's instructions.

  • Load a specific volume of the filtered extract onto the cartridge.

  • Wash the cartridge with the wash solvent to remove interfering compounds.

  • Elute the fumonisins from the cartridge using the elution solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for injection into the analytical instrument.

Fumonisin Analysis by HPLC-FLD

This is a generalized protocol and specific conditions may vary.[12][15]

Materials:

  • Cleaned-up and reconstituted sample extract

  • Derivatization reagent (e.g., o-phthaldialdehyde - OPA)

  • HPLC system with a fluorescence detector

  • C18 analytical column

Procedure:

  • Derivatize the sample extract with the OPA reagent to make the fumonisins fluorescent.

  • Inject the derivatized sample into the HPLC system.

  • Separate the fumonisin derivatives on the C18 column using a suitable mobile phase (e.g., a gradient of acetonitrile and water).

  • Detect the fluorescent derivatives using the fluorescence detector (excitation and emission wavelengths will depend on the derivative).

  • Quantify the fumonisins by comparing the peak areas to those of known standards.

Visualizations

Fumonisin_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Clean-up cluster_analysis Analysis Grain_Sample Contaminated Grain Sample Grinding Grinding Grain_Sample->Grinding Extraction Extraction (e.g., Methanol/Water) Grinding->Extraction Filtration Filtration/Centrifugation Extraction->Filtration SPE Solid Phase Extraction (SPE) Filtration->SPE Derivatization Derivatization (for HPLC-FLD) SPE->Derivatization Analysis HPLC-FLD or LC-MS/MS SPE->Analysis Direct for LC-MS/MS Derivatization->Analysis Quantification Quantification Analysis->Quantification

Caption: Experimental workflow for fumonisin analysis in grains.

Fumonisin_Signaling_Pathway cluster_membrane Cell Membrane cluster_sphingolipid Sphingolipid Metabolism Ceramide_Synthase Ceramide Synthase Ceramide Ceramide Disruption Disruption of Sphingolipid Metabolism Ceramide_Synthase->Disruption Sphinganine Sphinganine Sphinganine->Ceramide Acylation Complex_Sphingolipids Complex Sphingolipids Ceramide->Complex_Sphingolipids Fumonisin Fumonisin (e.g., FB1) Fumonisin->Ceramide_Synthase Inhibits Toxicity Cellular Toxicity Disruption->Toxicity

Caption: Simplified signaling pathway of fumonisin toxicity.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Fumonisin B4

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Essential Safety Protocols for Fumonisin B4

This compound, a mycotoxin produced by Fusarium species, is a potent toxin classified as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans. It is also acutely toxic if swallowed.[1] Researchers, scientists, and drug development professionals must adhere to strict safety protocols to mitigate the risks associated with its handling. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a safe laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

Proper selection and use of PPE are critical when working with this compound. The following table summarizes the required PPE for handling this mycotoxin.

PPE CategoryItemSpecificationRationale
Hand Protection Disposable GlovesNitrile or Neoprene, double-gloving recommendedPrevents skin contact with the toxin. While specific breakthrough time data for this compound is not readily available, nitrile and neoprene gloves generally offer good resistance to a wide range of chemicals. Double-gloving provides an additional layer of protection.
Respiratory Protection NIOSH-approved Particulate RespiratorN95, N99, or P100 filtering facepiece respirator. A full-face respirator may be required for higher concentrations or in case of spills.[2][3][4][5]Protects against inhalation of aerosolized this compound powder, which is a primary route of exposure. The choice of respirator depends on a risk assessment of the specific procedures being performed.
Eye and Face Protection Safety Goggles or Safety Glasses with Side ShieldsANSI Z87.1-compliantProtects eyes from contact with this compound dust. A face shield should be worn in conjunction with goggles when there is a splash hazard.
Body Protection Laboratory CoatDisposable or dedicated, with long sleeves and a closed frontPrevents contamination of personal clothing. A disposable lab coat is preferred to avoid cross-contamination.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a standardized operational workflow is crucial for minimizing the risk of exposure to this compound. The following diagram outlines the key steps, from preparation to disposal.

FumonisinB4_Workflow This compound Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Cleanup cluster_disposal Waste Disposal cluster_post Post-Handling Prep Designate a specific handling area (e.g., chemical fume hood) Don_PPE Don all required PPE in the correct sequence Prep->Don_PPE Weigh Weigh this compound in a ventilated enclosure Don_PPE->Weigh Proceed to handling Solubilize Solubilize in a fume hood, avoiding aerosol generation Weigh->Solubilize Experiment Perform experimental procedures within the designated area Solubilize->Experiment Decon_Surfaces Decontaminate all work surfaces with a suitable agent (e.g., 10% bleach solution followed by 70% ethanol) Experiment->Decon_Surfaces After experiment completion Decon_Equipment Decontaminate all equipment used Decon_Surfaces->Decon_Equipment Collect_Waste Collect all contaminated solid and liquid waste in clearly labeled, sealed containers Decon_Equipment->Collect_Waste Segregate waste Dispose_Waste Dispose of waste as hazardous chemical waste according to institutional guidelines Collect_Waste->Dispose_Waste Doff_PPE Doff PPE in the correct sequence to avoid self-contamination Dispose_Waste->Doff_PPE Final step Wash_Hands Wash hands thoroughly with soap and water Doff_PPE->Wash_Hands

Caption: A logical workflow for the safe handling of this compound.

Disposal Plan: Ensuring Safe and Compliant Waste Management

All materials that come into contact with this compound must be treated as hazardous waste.

Solid Waste:

  • Contaminated PPE: All used gloves, disposable lab coats, and respirator cartridges should be collected in a designated, labeled hazardous waste bag.

  • Contaminated Labware: Disposable plasticware, pipette tips, and other contaminated items should be placed in a puncture-resistant hazardous waste container.

  • Spill Debris: Any absorbent materials used to clean up spills of this compound should be collected in a sealed, labeled hazardous waste container.

Liquid Waste:

  • Unused Solutions: All solutions containing this compound must be collected in a designated, labeled, and sealed hazardous waste container. Do not pour this compound solutions down the drain.[6]

  • Contaminated Solvents: Solvents used for decontamination should also be collected as hazardous liquid waste.

Decontamination Procedures:

  • Work Surfaces: At the end of each work session, decontaminate all surfaces where this compound was handled. A common and effective method is to first wipe surfaces with a 10% bleach solution, followed by a 70% ethanol wipe to remove the bleach residue.

  • Equipment: Non-disposable equipment should be thoroughly decontaminated using a validated procedure. This may involve soaking in a bleach solution, followed by rinsing with copious amounts of water.

  • Spills: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, cover the spill with an absorbent material. Gently collect the material and place it in a sealed hazardous waste container. Decontaminate the spill area as described above.

By implementing these essential safety and logistical measures, researchers can significantly reduce the risks associated with handling this compound and maintain a safe and compliant laboratory environment. Always consult your institution's specific safety guidelines and protocols.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.